Fmoc-N-(propyl)-glycine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSPPCXYCLZPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-N-(propyl)-glycine: Synthesis, Application, and Strategic Incorporation in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylation of amino acids is a pivotal strategy in medicinal chemistry for enhancing the pharmacokinetic properties of peptide-based therapeutics. The introduction of alkyl groups onto the amide nitrogen can significantly improve metabolic stability, membrane permeability, and conformational rigidity. Fmoc-N-(propyl)-glycine is a key building block in this context, offering a strategic modification for modulating the hydrophobicity and steric profile of peptidomimetics. This guide provides a comprehensive overview of the structure, synthesis, and application of this compound, with a focus on its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, address the inherent challenges of coupling sterically hindered amino acids, and provide detailed experimental procedures to empower researchers in the synthesis of novel peptide-based drug candidates.
Introduction: The Significance of N-Alkylated Amino Acids in Peptidomimetics
Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by poor metabolic stability due to enzymatic degradation and limited bioavailability.[1] N-alkylation, the substitution of an amide proton with an alkyl group, is a powerful tool to overcome these limitations.[2] This modification imparts several desirable properties:
-
Enhanced Proteolytic Resistance: The absence of an amide proton and the steric bulk of the alkyl group hinder the recognition and cleavage by proteases.
-
Improved Membrane Permeability: The increased lipophilicity associated with N-alkylation can facilitate passive diffusion across cell membranes.[2]
-
Conformational Constraint: N-alkylation restricts the rotation around the C-N bond, influencing the peptide's secondary structure and predisposing it to adopt specific conformations for optimal receptor binding.
This compound, in particular, serves as a valuable building block for introducing a propyl group onto a glycine residue within a peptide sequence.[3] This modification enhances the hydrophobicity of the peptide, which can be beneficial for improving its stability and bioactivity.[3] The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its application in modern solid-phase peptide synthesis (SPPS).[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of the resulting peptides.
| Property | Value | Reference(s) |
| Chemical Name | 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(propyl)amino)acetic acid | [4] |
| Synonyms | Fmoc-Nnva-OH | [3] |
| CAS Number | 1310680-42-2 | [3] |
| Molecular Formula | C20H21NO4 | [3] |
| Molecular Weight | 339.39 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 124 - 131 °C | [3] |
| Purity | 99 - 100% (by titration) | [3] |
| Storage | 0 - 8 °C | [3] |
Synthesis of this compound
While this compound is commercially available, an in-house synthesis may be desirable for certain research applications or for the preparation of isotopically labeled analogs. A robust and widely adopted method for the N-alkylation of amino acids is the Biron-Kessler method, which is an adaptation of the Fukuyama and Miller-Scanlan procedures for solid-phase synthesis.[5] This method involves the temporary protection of the amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the amine proton, facilitating its deprotonation and subsequent alkylation.
The following is a representative protocol for the synthesis of this compound, adapted from the Biron-Kessler method for N-alkylation on a solid support. This approach utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.
Experimental Protocol: Synthesis of this compound via the Biron-Kessler Method
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-glycine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Propyl iodide
-
2-Mercaptoethanol
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Loading of Fmoc-glycine onto 2-CTC resin: Swell 2-CTC resin in DCM. In a separate vessel, dissolve Fmoc-glycine (2 eq.) and DIPEA (4 eq.) in DCM. Add the amino acid solution to the resin and agitate for 2-4 hours. Cap any remaining active sites on the resin with methanol/DIPEA in DCM. Wash the resin with DCM and DMF.
-
Fmoc deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
o-NBS protection: Treat the resin with a solution of o-NBS-Cl (4 eq.) and collidine (10 eq.) in NMP for 1 hour. Wash the resin with NMP and DCM.
-
N-propylation: Treat the resin with a solution of DBU (3 eq.) and propyl iodide (10 eq.) in NMP for 2 hours.
-
o-NBS deprotection: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP for 30 minutes. Wash the resin with NMP and DCM.
-
Fmoc protection: Treat the resin with a solution of Fmoc-OSu (3 eq.) and DIPEA (1 eq.) in DCM for 2 hours. Wash the resin with DCM and DMF.
-
Cleavage from resin: Cleave the this compound from the resin by treating with a solution of 1% TFA in DCM. Collect the filtrate and evaporate the solvent. The crude product can be purified by recrystallization or chromatography.
Caption: Synthesis workflow for this compound.
Incorporation of this compound into Peptides via SPPS
The incorporation of N-alkylated amino acids like this compound into a growing peptide chain presents a significant challenge due to steric hindrance. The presence of the propyl group on the nitrogen atom slows down the kinetics of the coupling reaction.[6] Standard coupling reagents such as HCTU may result in incomplete coupling.[7] Therefore, more potent activating reagents are required to achieve high coupling efficiencies.
Choice of Coupling Reagents
For sterically hindered amino acids, uronium/aminium salt-based coupling reagents are generally preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like DIPEA, is highly effective for coupling N-alkylated amino acids.[7][8] The HOAt-based active ester formed by HATU is more reactive than the HOBt ester generated by HBTU, leading to higher coupling efficiencies.[8]
Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | General Performance for N-Alkyl Amino Acids | Key Considerations | Reference(s) |
| HCTU/HBTU | Less Effective | May result in low yields and incomplete coupling. | [7] |
| HATU | Highly Effective | Generally the reagent of choice for hindered couplings. | [7][8] |
| DIC/HOAt | Effective | A good alternative to HATU. | [7] |
| COMU | Highly Effective | Shows coupling efficiencies comparable to HATU. | [9] |
Experimental Protocol: SPPS Incorporation of this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
DIPEA
-
DMF
-
DCM
-
Piperidine
Procedure:
-
Resin Preparation: The peptide-resin is contained within a reaction vessel and has undergone a final wash after the previous Fmoc deprotection step.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).[7]
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours. The extended coupling time is necessary to ensure complete reaction.
-
Monitoring the Coupling: The completion of the coupling reaction should be monitored. The traditional Kaiser test is not reliable for secondary amines like N-alkylated residues. A bromophenol blue test is a suitable alternative.
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[7]
-
Chain Elongation: The cycle of deprotection and coupling is repeated with the subsequent amino acids in the sequence.
Caption: SPPS workflow for incorporating this compound.
Applications in Drug Discovery and Peptidomimetics
This compound is a valuable tool for the synthesis of peptidomimetics with enhanced therapeutic potential. The incorporation of N-propyl-glycine can lead to:
-
Increased Metabolic Stability: Peptides containing N-propyl-glycine are more resistant to enzymatic degradation, leading to a longer in vivo half-life.
-
Modulated Bioactivity: The conformational constraints imposed by the N-propyl group can lock the peptide into a bioactive conformation, leading to increased receptor affinity and potency.
-
Enhanced Drug-like Properties: The increased hydrophobicity can improve oral bioavailability and cell penetration.[3]
This building block is particularly useful in the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. It is also employed in custom synthesis projects to create tailored compounds for specific biological investigations.
Conclusion
This compound is a critical reagent for the synthesis of N-alkylated peptides with improved pharmacological properties. While its incorporation into peptide sequences presents challenges due to steric hindrance, the use of potent coupling reagents like HATU and optimized reaction conditions can ensure high-yield synthesis. The ability to strategically introduce N-propyl groups allows for the fine-tuning of peptide stability, conformation, and bioactivity, making this compound an indispensable tool for modern drug discovery and development. This guide provides the foundational knowledge and practical protocols to empower researchers in harnessing the potential of this versatile building block.
References
-
Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Aapptec. (n.d.). Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. Retrieved January 22, 2026, from [Link]
- Google Patents. (2010). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.
-
Suh, J. M., & Zuckermann, R. N. (2021). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 1(2), 79–91. [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
Pinter, T., & El-Kouedi, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 178. [Link]
- Google Patents. (2024). US20240158446A1 - Cyclic compound having selective inhibitory action on kras over hras and nras.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 22, 2026, from [Link]
-
Grath, A., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–443. [Link]
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The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of PTX-TCO-gly: (a) Fmoc-O-glycine, HATU, DIPEA, DMF. Retrieved January 22, 2026, from [Link]
-
J&K Scientific. (n.d.). N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-propylglycine | 1310680-42-2. Retrieved January 22, 2026, from [Link]
-
Rai, V. et al. (2020). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. ACS Chemical Biology, 15(1), 220-226. [Link]
-
Roy, P. et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5315. [Link]
-
Corrales, L. et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1770. [Link]
-
Bryan, P. et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 173-186. [Link]
-
ResearchGate. (n.d.). HPLC and mass spectrometry analysis of 9. Retrieved January 22, 2026, from [Link]
-
Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. [Link]
-
Roy, P. et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5315. [Link]
-
PubChem. (n.d.). Glycine, N-propyl-. Retrieved January 22, 2026, from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to Fmoc-N-(propyl)-glycine: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl-N-(propyl)-glycine (Fmoc-N-(propyl)-glycine), a critical N-alkylated amino acid derivative utilized in modern peptide science. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its strategic application in solid-phase peptide synthesis (SPPS) for the development of novel therapeutics.
Core Properties of this compound
This compound is a synthetic amino acid building block designed for incorporation into peptide chains. The presence of the N-propyl group introduces unique conformational constraints and physicochemical properties not found in its natural counterpart, glycine.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 339.39 g/mol | [1] |
| Molecular Formula | C₂₀H₂₁NO₄ | [1] |
| CAS Number | 1310680-42-2 | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 124 - 131 °C | [1] |
| Purity | Typically ≥99% (by titration) | [1] |
| Storage Conditions | 2-8 °C | [2] |
The Strategic Rationale for N-Alkylation in Peptide Design
The incorporation of N-alkylated amino acids, such as this compound, is a deliberate strategy to modulate the biological and pharmacological properties of peptides.[3] The N-propyl group imparts several key characteristics:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the N-propyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's resistance to degradation by proteases and extending its in vivo half-life.[4]
-
Increased Hydrophobicity: The propyl group enhances the lipophilicity of the peptide, which can improve its ability to interact with and cross cellular membranes. This is a crucial attribute for developing orally bioavailable peptide drugs or those targeting intracellular components.[4]
-
Conformational Constraint: N-alkylation restricts the rotational freedom around the N-Cα bond (φ torsion angle) of the amino acid residue. This can pre-organize the peptide backbone into specific secondary structures, such as β-turns or helices, which can be critical for receptor binding and biological activity.[3][5] Studies on the related di-n-propylglycine have shown its propensity to induce helical conformations in peptides.[6]
The choice to incorporate this compound is therefore a rational design element aimed at overcoming the inherent limitations of natural peptides as therapeutic agents, namely their poor stability and membrane permeability.[4]
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound can be achieved through a two-step process: N-alkylation of glycine via reductive amination, followed by the introduction of the Fmoc protecting group. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of N-(propyl)-glycine via Reductive Amination
This step involves the reaction of glycine with propionaldehyde to form a Schiff base (imine), which is then reduced in situ to the secondary amine, N-(propyl)-glycine.[7][8]
-
Dissolution: Dissolve glycine (1 equivalent) in an appropriate aqueous alkaline solution (e.g., 1 M NaOH) and cool the solution to 0-5 °C in an ice bath.
-
Aldehyde Addition: Slowly add propionaldehyde (1.1 equivalents) to the cooled glycine solution with vigorous stirring. Maintain the temperature below 10 °C. The reaction mixture will form the corresponding imine.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (1.5 equivalents) in a small amount of cold water. Add this reducing agent solution dropwise to the reaction mixture, ensuring the temperature remains below 15 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching and Acidification: Carefully quench any excess NaBH₄ by the slow addition of 1 M HCl until the effervescence ceases. Adjust the pH of the solution to approximately 6 with 1 M HCl.
-
Isolation and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(propyl)-glycine.
Step 2: Fmoc Protection of N-(propyl)-glycine
The purified N-(propyl)-glycine is then protected with the Fmoc group using Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).[9][10]
-
Dissolution: Dissolve N-(propyl)-glycine (1 equivalent) in a mixture of 10% aqueous sodium carbonate solution and a suitable organic solvent such as tetrahydrofuran (THF) or dioxane.
-
Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in the same organic solvent. Add the Fmoc-OSu solution dropwise to the N-(propyl)-glycine solution at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. The this compound will precipitate out as a white solid.
-
Isolation and Drying: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Fmoc-based SPPS, a methodology that allows for the stepwise assembly of a peptide chain on a solid support.[1][4]
SPPS Workflow Diagram
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation of this compound
The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) that has the first Fmoc-protected amino acid attached. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the Fmoc group from the N-terminus of the resin-bound amino acid. Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of this compound:
-
Activation: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).
-
-
Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles with the subsequent Fmoc-protected amino acids according to the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Purification: The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Perspectives
This compound is a valuable tool in the arsenal of peptide chemists and drug discovery scientists. Its ability to confer enhanced stability, hydrophobicity, and conformational rigidity makes it a key building block for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1][4] As the field of peptide drug development continues to expand, the use of custom-designed, non-natural amino acids like this compound will undoubtedly play an increasingly important role in the creation of next-generation medicines.
References
- Gu, F., & Newberg, R. W. (n.d.). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv.
- Fmoc-di-n-propylglycine: A Critical Intermediate for Peptide Drug Discovery. (2026, January 19).
- Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research, 21(4), 392-405.
- Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (n.d.). PubMed Central.
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.).
- WO1997041093A1 - Methods for the synthesis of fmoc protected amines. (n.d.).
- Syntheses and Solid-State Characterizations of N-Alkylated Glycine Deriv
- Influence of Aza-Glycine Substitution on the Internalization of Penetr
- Mastering Fmoc Protection: Strategies and Applic
- (PDF) Conformational preferences of n - Acetyl-glycine-glycine-n′- methylamide: A theoretical study. (2025, August 9).
- A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. (n.d.).
- Synthesis of poly(Pro-Hyp-Gly)(n) by direct poly-condensation of (Pro-Hyp-Gly)(n), where n=1, 5, and 10, and stability of the triple-helical structure. (n.d.). PubMed.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).
- This compound. (n.d.). Chem-Impex.
- Does anybody have a protocol for reductive amination of glycans with 2-AA using sodium borohydride? (2018, January 16).
- Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. (n.d.). ChemRxiv.
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- Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. (n.d.). MDPI.
- Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. (2024, September 16). MDPI.
- An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applic
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. (n.d.). NIH.
- Questions about Fmoc protection using Fmoc-Osu. (2024, May 16). Reddit.
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An In-Depth Technical Guide to the Synthesis of Fmoc-N-(propyl)-glycine
Foreword: The Significance of N-Alkylated Amino Acids in Modern Drug Discovery
In the landscape of peptide-based therapeutics and drug discovery, the strategic modification of amino acid building blocks is a cornerstone of innovation. N-alkylation of amino acids, such as in Fmoc-N-(propyl)-glycine, offers a powerful tool to modulate the physicochemical properties of peptides, enhancing their stability, bioavailability, and bioactivity.[1] The introduction of an N-propyl group to the glycine backbone imparts a degree of hydrophobicity and conformational constraint, which can be pivotal in optimizing peptide-protein interactions and improving resistance to enzymatic degradation. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Principles: A Tale of Two Reactions
The synthesis of this compound is elegantly achieved through a two-step process, commencing with the protection of the amino group of glycine, followed by the introduction of the propyl moiety.
The Fmoc Bastion: Protecting the Amine
The journey begins with the protection of the nitrogen atom of glycine using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This base-labile protecting group is a stalwart in modern peptide synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild basic conditions, typically with piperidine.[2][3] The reaction proceeds by nucleophilic attack of the amino group of glycine on the carbonyl carbon of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[2]
The Propyl Introduction: Reductive Amination
With the amine securely protected, the next critical step is the introduction of the propyl group. Reductive amination stands out as the most efficient and widely employed method for this transformation.[4] This reaction involves the condensation of the Fmoc-glycine with propionaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired N-propylated product. The choice of reducing agent is critical to the success of this reaction, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being the reagents of choice due to their selectivity in reducing the imine in the presence of the aldehyde.[5]
The Synthetic Pathway: A Visual Overview
To conceptualize the synthetic workflow, the following diagram illustrates the key transformations from glycine to the final product.
Caption: Synthetic route to this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound. The quantities provided are for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Glycine | ≥99% | Sigma-Aldrich |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | ≥98% | Sigma-Aldrich |
| Sodium carbonate (Na₂CO₃) | ACS Reagent | Fisher Scientific |
| Dioxane | Anhydrous | Sigma-Aldrich |
| Propionaldehyde | ≥97% | Sigma-Aldrich |
| Sodium cyanoborohydride (NaBH₃CN) | 95% | Sigma-Aldrich |
| Methanol | Anhydrous | Sigma-Aldrich |
| Ethyl acetate | ACS Reagent | Fisher Scientific |
| Hexanes | ACS Reagent | Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | Fisher Scientific |
Synthesis of Fmoc-Glycine
-
Dissolution: In a 250 mL round-bottom flask, dissolve glycine (7.5 g, 0.1 mol) in 100 mL of a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve Fmoc-Cl (25.9 g, 0.1 mol) in 50 mL of dioxane. Add the Fmoc-Cl solution dropwise to the glycine solution over a period of 30 minutes with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with 2 x 50 mL of diethyl ether to remove any unreacted Fmoc-Cl and other organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate of Fmoc-glycine will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum. The crude Fmoc-glycine can be further purified by recrystallization from a mixture of ethyl acetate and hexanes to yield a white crystalline solid.
Synthesis of this compound via Reductive Amination
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Fmoc-glycine (5.95 g, 20 mmol) in 100 mL of anhydrous methanol.
-
Addition of Aldehyde: To this solution, add propionaldehyde (1.74 g, 30 mmol, 1.5 equivalents).
-
pH Adjustment: Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.
-
Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (1.88 g, 30 mmol, 1.5 equivalents) to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases. Remove the methanol under reduced pressure.
-
Extraction: To the resulting aqueous residue, add 100 mL of ethyl acetate. Wash the organic layer with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a white solid.
Characterization and Quality Control
Ensuring the purity and identity of the synthesized this compound is paramount. The following analytical techniques are recommended for comprehensive characterization.
| Parameter | Expected Value/Observation |
| Appearance | White crystalline powder[1] |
| Melting Point | 124 - 131 °C[1] |
| Molecular Formula | C₂₀H₂₁NO₄[1] |
| Molecular Weight | 339.39 g/mol [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 4.45 (d, 2H), 4.24 (t, 1H), 3.98 (s, 2H), 2.60 (t, 2H), 1.55 (m, 2H), 0.90 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.5, 156.8, 143.8, 141.3, 127.7, 127.0, 125.1, 119.9, 67.5, 52.8, 50.1, 47.2, 20.9, 11.3 |
| Mass Spectrometry (ESI+) | m/z: 340.1 [M+H]⁺, 362.1 [M+Na]⁺ |
Note: NMR chemical shifts are predicted and may vary slightly based on experimental conditions.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low yield in Fmoc protection step | Incomplete reaction or loss during work-up. | Ensure complete dissolution of glycine. Maintain low temperature during Fmoc-Cl addition. Be careful not to over-acidify during precipitation. |
| Incomplete reductive amination | Inactive reducing agent or incorrect pH. | Use fresh sodium cyanoborohydride. Ensure the pH is maintained around 6 for optimal imine formation and reduction. |
| Formation of di-propylated product | Excess aldehyde and/or prolonged reaction time. | Use a moderate excess of the aldehyde (1.5 equivalents). Monitor the reaction closely by TLC and stop when the starting material is consumed. |
| Difficulty in purification | Co-elution of impurities. | Optimize the gradient for flash chromatography. If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
Conclusion: A Gateway to Novel Peptidomimetics
The synthesis of this compound via reductive amination is a robust and reproducible method that provides access to a valuable building block for peptide synthesis and drug discovery. The insights and detailed protocol provided in this guide are intended to empower researchers to confidently synthesize this and other N-alkylated amino acids, thereby expanding the chemical space available for the design of novel and effective peptide-based therapeutics.
References
- Busnel, O., et al. (2005). Synthesis of Fmoc-protected aza-b3-amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(41), 7073-7075.
- Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Patel, A., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 45-52.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Teva Pharmaceutical Industries Ltd. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. WO2010117725A2.
- ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- BASF AG. (1997). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. US5686625A.
- The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Supplementary Material (ESI)
- YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). The Organic Chemistry Tutor.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
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- 3. chem.uci.edu [chem.uci.edu]
- 4. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
Fmoc-N-(propyl)-glycine solubility data
An In-Depth Technical Guide to the Solubility of Fmoc-N-(propyl)-glycine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This compound is a critical N-alkylated amino acid derivative utilized in the synthesis of peptidomimetics and other modified peptides to enhance stability, bioactivity, and pharmacokinetic properties.[1] A thorough understanding of its solubility is paramount for efficient reaction kinetics, purification, and handling. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers qualitative and extrapolated solubility data in common laboratory solvents, and presents a detailed, self-validating protocol for researchers to quantitatively determine its solubility in their specific applications.
Introduction: The Significance of N-Alkylation and Solubility
The strategic incorporation of N-alkylated amino acids, such as this compound, into peptide sequences is a powerful tool in medicinal chemistry. The N-propyl group introduces steric hindrance that can disrupt secondary structures like β-sheets, which are often associated with peptide aggregation and poor solubility.[2] This modification can lead to peptides with improved solubility profiles and conformational control.
However, the introduction of the hydrophobic propyl group and the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group significantly influences the solubility of the monomer itself.[3] Unlike its parent amino acid, glycine, which is highly soluble in water (up to 250 g/L at 20°C)[4], Fmoc-protected amino acids are generally characterized by their lipophilicity, favoring dissolution in organic solvents.[3] This guide will dissect the physicochemical characteristics of this compound to provide a practical framework for its use in research and development.
Physicochemical Properties of this compound
A foundational understanding of the key physical and chemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | [1][5] |
| Molecular Weight | 339.39 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 124 - 131 °C | [1] |
| CAS Number | 1310680-42-2 | [1][5] |
The presence of the large, nonpolar Fmoc group is the primary determinant of the molecule's overall low aqueous solubility. The addition of the N-propyl group further enhances its hydrophobic character compared to Fmoc-glycine.
Qualitative Solubility Profile
While precise quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred from data on similar Fmoc-amino acids and general principles of organic chemistry.
| Solvent | IUPAC Name | Polarity | Expected Solubility | Rationale & Expert Insights |
| DMF | N,N-Dimethylformamide | Polar Aprotic | High | A standard solvent for peptide synthesis, known for its excellent ability to dissolve a wide range of Fmoc-amino acids.[6][7] It is expected to be an excellent solvent for this compound. |
| NMP | N-Methyl-2-pyrrolidone | Polar Aprotic | High | Similar to DMF, NMP is a powerful polar aprotic solvent frequently used in solid-phase peptide synthesis (SPPS) and is expected to readily dissolve this compound. |
| DMSO | Dimethyl sulfoxide | Polar Aprotic | High | DMSO is another strong polar aprotic solvent capable of dissolving many Fmoc-amino acids and is a suitable choice for preparing stock solutions.[6][7][8] |
| DCM | Dichloromethane | Nonpolar | Moderate to High | DCM is a common solvent in organic synthesis and is expected to be effective for dissolving the nonpolar this compound. |
| THF | Tetrahydrofuran | Polar Aprotic | Moderate | THF is a less polar ether that can be a good solvent for Fmoc-amino acids, particularly for reactions where DMF or NMP are not suitable. |
| ACN | Acetonitrile | Polar Aprotic | Moderate to Low | While polar, ACN is generally a weaker solvent for complex organic molecules than DMF or DMSO. Solubility should be experimentally determined. Fmoc-glycine is readily soluble in acetonitrile.[7] |
| EtOAc | Ethyl Acetate | Moderately Polar | Moderate to Low | Often used in extraction and purification, its ability to dissolve this compound will depend on the concentration required. It is a potential solvent for recrystallization.[9] |
| Methanol/Ethanol | Methanol/Ethanol | Polar Protic | Low to Moderate | These protic solvents are generally less effective at dissolving large, nonpolar molecules like this compound compared to polar aprotic solvents. Some sources indicate slight solubility for Fmoc-glycine in these solvents.[7][8] |
| Water | Water | Polar Protic | Very Low/Insoluble | The hydrophobic nature of the Fmoc and N-propyl groups results in negligible solubility in aqueous solutions at neutral pH.[6][7] |
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a multifactorial property. Understanding these factors allows for rational solvent selection and troubleshooting.
Figure 1: Key factors influencing the solubility of this compound.
-
The Fmoc Group: This large, aromatic moiety is highly nonpolar and dominates the solubility characteristics, making the molecule poorly soluble in water but readily soluble in many organic solvents.
-
The N-Propyl Group: This alkyl chain further contributes to the hydrophobic nature of the molecule, reducing its polarity compared to Fmoc-glycine.
-
The Carboxylic Acid Group: This is the only polar and ionizable functional group. At higher pH, deprotonation to the carboxylate anion will increase aqueous solubility, though the effect may be limited by the molecule's overall hydrophobicity. In organic solvents, this group can participate in hydrogen bonding.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. Nonpolar to moderately polar organic solvents are the most effective choices.
-
Temperature: For most systems, solubility increases with temperature. This can be leveraged to create supersaturated solutions for crystallization or to dissolve the compound in a minimal amount of a moderately effective solvent.
Experimental Protocol for Quantitative Solubility Determination
This self-validating protocol is designed to provide accurate and reproducible solubility data for this compound in a solvent of interest. The method is based on creating a saturated solution and quantifying the dissolved solute using UV-Vis spectroscopy, leveraging the strong UV absorbance of the Fmoc group.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
UV-Vis spectrophotometer and quartz cuvettes
-
Volumetric flasks
Workflow Diagram
Figure 2: Experimental workflow for quantitative solubility determination.
Step-by-Step Methodology
Part A: Preparation of Calibration Curve
-
Prepare a Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This will be your stock solution.
-
Create Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).
-
Measure UV Absorbance: Using the pure solvent as a blank, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) for the Fmoc group (typically around 265 nm, but should be confirmed by a scan).
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin (Beer-Lambert Law). Calculate the equation of the line (y = mx + c).
Part B: Determination of Solubility
-
Create a Saturated Solution: Add an excess amount of this compound (e.g., 20-30 mg) to a known volume of the solvent (e.g., 1 mL) in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Sample and Dilute: Carefully take a precise aliquot of the clear supernatant without disturbing the solid pellet. Dilute this aliquot with the solvent to a concentration that falls within the linear range of your calibration curve. A significant dilution will likely be necessary.
-
Measure Absorbance: Measure the absorbance of the diluted sample at the same λ_max used for the calibration curve.
-
Calculate Solubility: Use the equation from your calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
Conclusion and Best Practices
The solubility of this compound is a key parameter for its successful application in peptide synthesis and drug discovery. Its behavior is dominated by the hydrophobic Fmoc and N-propyl groups, necessitating the use of organic solvents like DMF, NMP, DMSO, and DCM for effective dissolution. While aqueous solubility is minimal, it can be slightly enhanced at a basic pH.
For critical applications, it is imperative to move beyond qualitative estimates and perform quantitative solubility measurements. The detailed protocol provided in this guide offers a robust and reliable method for determining the precise solubility in any solvent system, empowering researchers to optimize their experimental conditions, ensure reaction efficiency, and maintain high standards of scientific integrity.
References
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Available at: [Link]
-
Qingdao Fengchen Technology and Trade Co., Ltd. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers. Available at: [Link]
-
University of Hertfordshire. Glycine - AERU. Available at: [Link]
-
PubMed. Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. Available at: [Link]
-
National Center for Biotechnology Information. Glycine, N-propyl-. PubChem Compound Summary for CID 414243. Available at: [Link]
-
BioCrick. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer. Available at: [Link]
-
GenScript. F1-SFP-peptide solubility guidelines 2020Q1. Available at: [Link]
-
ACS Publications. Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. Available at: [Link]
-
National Center for Biotechnology Information. Advances in Fmoc solid‐phase peptide synthesis. PMC. Available at: [Link]
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- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Glycine [sitem.herts.ac.uk]
- 5. This compound | 1310680-42-2 [m.chemicalbook.com]
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- 8. apexbt.com [apexbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Stability and Storage of Fmoc-N-(propyl)-glycine
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of peptide synthesis. Among the vast array of available amino acid derivatives, Fmoc-N-(propyl)-glycine holds a significant position due to the unique conformational constraints and properties imparted by its N-alkylated backbone. This modification can enhance proteolytic stability and modulate the biological activity of the resulting peptides.[1] However, the very nature of the N-(9-fluorenylmethoxycarbonyl) protecting group necessitates a thorough understanding of its stability to ensure the quality and reproducibility of synthetic outcomes. This in-depth technical guide provides a comprehensive overview of the stability, recommended storage conditions, and analytical assessment of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | |
| Molecular Weight | 339.39 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 124 - 131 °C | |
| Purity (Typical) | ≥99% (HPLC) |
Chemical Stability and Degradation Pathways
The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. The N-propyl group can also influence the molecule's reactivity and stability profile.
The Base-Labile Nature of the Fmoc Group
The cornerstone of Fmoc chemistry in solid-phase peptide synthesis (SPPS) is the susceptibility of the Fmoc group to cleavage under mild basic conditions.[2] The deprotection mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring by a base, typically a secondary amine like piperidine.[3] This reaction generates a dibenzofulvene (DBF) intermediate and carbon dioxide.
Sources
Introduction: The Role and Significance of Fmoc-N-(propyl)-glycine
An In-Depth Technical Guide to the Safe Handling of Fmoc-N-(propyl)-glycine
This guide provides a comprehensive overview of the safety, handling, and application of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of safety data sheet (SDS) information, this document contextualizes the data within the practical realities of a laboratory setting, emphasizing the causality behind safety protocols and offering field-proven insights for its primary application in solid-phase peptide synthesis (SPPS).
This compound is a specialized amino acid derivative integral to the fields of peptide synthesis and drug development.[1] Its structure is composed of three key elements:
-
Glycine Backbone: The simplest amino acid, providing structural flexibility.
-
N-propyl Group: A propyl chain attached to the alpha-amino nitrogen. This modification imparts increased hydrophobicity, a critical feature for modulating the stability, bioactivity, and pharmacokinetic properties of the final peptide.[1]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the amine.[1] The Fmoc group is fundamental to the most common strategy of SPPS, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[1][2]
Its primary applications include the synthesis of complex peptides for drug discovery, the development of novel biomaterials, and custom synthesis projects where specific biophysical properties are required.[1]
Core Safety & Hazard Analysis
While a specific, dedicated Safety Data Sheet for this compound (CAS 1310680-42-2) is not widely published, a comprehensive safety profile can be constructed from data on the parent compound, Fmoc-Glycine (CAS 29022-11-5), and the general characteristics of this chemical class. The addition of a small alkyl (propyl) group does not fundamentally alter the toxicological profile of the core Fmoc-amino acid structure.
Multiple regulatory assessments of the closely related Fmoc-Glycine conclude that the substance does not meet the criteria for classification as a hazardous material according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) and European CLP (Classification, Labelling and Packaging) regulations.[3][4][5]
Expertise & Experience: The primary physical hazard associated with this compound is not chemical toxicity, but its nature as a fine, lightweight crystalline powder.[1][6] Such powders are easily aerosolized, leading to potential inhalation and general laboratory contamination. Therefore, the core of a robust safety protocol is centered on mitigating the risks associated with handling a fine powder, rather than managing high chemical reactivity or toxicity.
Hazard Identification Summary
-
GHS Classification: Not classified as a hazardous substance.[3][4][5]
-
Primary Routes of Exposure: Inhalation and skin contact with the dust.
-
Acute Effects: The toxicological properties have not been fully investigated.[7][8] However, based on available data for analogous compounds, it is not expected to be acutely toxic, corrosive, or a skin/eye irritant under normal handling conditions.[3][4]
-
Chronic Effects: No data available.
First Aid Measures
The recommended first aid responses are precautionary and align with the compound's low-hazard profile.
| Exposure Route | First Aid Protocol | Causality & Rationale |
| Inhalation | Move the individual to fresh air. If not breathing, provide artificial respiration.[5] | This standard procedure addresses potential irritation from fine particulates in the respiratory tract. |
| Skin Contact | Wash the affected area with soap and plenty of water.[5] | Removes residual powder to prevent any potential for mild, delayed irritation. |
| Eye Contact | Flush eyes with water as a precaution.[5] | Mechanically removes any solid particles from the eye to prevent abrasion. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] | Dilutes any ingested material. Given the low toxicity, ingestion of small quantities is unlikely to cause harm. |
Physical, Chemical, and Reactivity Profile
Understanding the physical properties is key to safe handling and storage.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1310680-42-2 | [1][6][9] |
| Molecular Formula | C20H21NO4 | [1][6][9] |
| Molecular Weight | 339.39 g/mol | [1][6][9] |
| Appearance | White to off-white crystalline powder/solid. | [1][6] |
| Melting Point | 124 - 131 °C | [1] |
| Solubility | Water solubility has not been determined. | [3][4] |
Stability and Reactivity
-
Stability: The compound is stable under normal ambient and recommended storage conditions (refrigerated, dry).[3][4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5] Violent reactions are possible.[3][4]
-
Conditions to Avoid: No specific conditions are known to be hazardous, beyond contact with incompatible materials.[3][4]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can form.[5]
-
Dust Explosion: While the delivered product is not typically explosive, the enrichment of fine dust in the air can create the potential for a dust explosion.[3][4] This is a physical, not chemical, hazard common to many organic powders.
Laboratory Handling & Exposure Control: A Self-Validating System
A trustworthy safety protocol is one that inherently minimizes risk regardless of the compound's formal hazard classification. The following protocols are designed as a self-validating system for handling this compound and other powdered reagents in a research setting.
Engineering Controls & Personal Protective Equipment (PPE)
The choice of controls and PPE is dictated by the procedure being performed.
Caption: PPE decision workflow for handling this compound.
Experimental Protocol: Safe Weighing and Handling Workflow
This protocol ensures containment of the powder, protecting both the researcher and the integrity of the experiment.
-
Preparation: Don all required PPE as per the workflow diagram (safety glasses, lab coat, gloves).
-
Work Area: Perform all manipulations of the solid compound inside a chemical fume hood or a dedicated powder containment hood. This is the most critical step for preventing inhalation and contamination.
-
Static Control: Use an anti-static weighing dish or an ionizing bar to prevent the fine powder from "jumping" due to static electricity.
-
Weighing: Carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel using a spatula. Avoid any rapid movements that could create a dust cloud.
-
Dissolution: If preparing a solution, add the solvent directly to the powder in the weighing vessel or a new flask inside the fume hood. Do not transport the open container of dry powder through the lab.
-
Cleanup: Immediately after weighing, carefully clean the spatula and the balance area with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.
-
Storage: Tightly close the stock bottle. The recommended storage condition is refrigerated at 2-8°C in a dry environment.[1][5][6]
Caption: Step-by-step workflow for the safe handling of powdered reagents.
Authoritative Grounding in Peptide Synthesis
Trustworthiness: While this compound itself is benign, its use in SPPS necessitates handling of genuinely hazardous materials. The safety of the entire workflow depends on recognizing that the risk profile changes dramatically during the synthesis process.
-
Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of piperidine in a solvent like DMF or NMP. Piperidine is a toxic and corrosive base that requires strict handling in a fume hood with appropriate PPE.
-
Resin Cleavage: The final step to release the synthesized peptide from the solid support involves highly corrosive and hazardous cocktails, most commonly based on trifluoroacetic acid (TFA).[10] These cocktails often contain scavengers like triisopropylsilane (TIS) and water to prevent side reactions.[10] Handling neat TFA and its mixtures is one of the highest-risk steps in the entire process and demands rigorous safety protocols.
Therefore, the safety of using this compound is inextricably linked to the safety protocols for the entire SPPS workflow. The low hazard of the amino acid derivative must not lead to complacency during the subsequent, more dangerous steps of the synthesis.
References
-
SAFETY DATA SHEET - Fisher Scientific.
-
Safety Data Sheet: Fmoc-Glycine - Carl ROTH.
-
Safety Data Sheet: Fmoc-Glycine - Carl ROTH.
-
FMOC-L-GLYCINE CAS NO 29022-11-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
-
This compound - Chem-Impex.
-
This compound - Good Buy SHOP.
-
Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem - NIH.
-
This compound | 1310680-42-2 - ChemicalBook.
-
N-Fmoc-N-propyl-glycine | 1310680-42-2 - Biosynth.
-
Glycine Derivative - Fmoc-Gly-OH - MedchemExpress.com.
-
Safety Data Sheet - BroadPharm.
-
Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
-
Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents.
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications.
-
SAFETY DATA SHEET - Fisher Scientific.
-
What are the applications of FMOC-Glycine? - FAQ - Guidechem.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound | 1310680-42-2 [m.chemicalbook.com]
- 7. fishersci.ie [fishersci.ie]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Methodological & Application
Application Note: A Protocol for the Efficient Coupling of Fmoc-N-(propyl)-glycine in Solid-Phase Peptide Synthesis
Introduction: Overcoming Synthetic Hurdles in Peptide Chemistry
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research, therapeutic, and diagnostic applications. However, the synthesis of certain sequences, particularly those prone to aggregation, remains a significant challenge.[1] As a peptide chain elongates on a solid support, it can fold into secondary structures, most notably intermolecular β-sheets, which are stabilized by hydrogen bonds between backbone amides. This aggregation can physically obstruct reactive sites, leading to incomplete deprotection and coupling reactions, resulting in low yields and difficult purifications.[2]
N-alkylated amino acids are powerful tools for disrupting these aggregation-prone structures.[3] Fmoc-N-(propyl)-glycine is a versatile N-alkylated building block designed for this purpose.[4] By replacing the hydrogen on the backbone nitrogen with a propyl group, it sterically prevents the formation of the hydrogen bonds necessary for β-sheet aggregation.[3][5] This guide provides a detailed protocol for the efficient incorporation of this compound into peptide sequences, explaining the causality behind the procedural choices and offering field-proven insights for success.
Mechanism of Action: Steric Disruption of Peptide Aggregation
The primary cause of on-resin aggregation is the formation of a network of hydrogen bonds between growing peptide chains. The N-H group of one backbone amide acts as a hydrogen bond donor, while the C=O group of another acts as an acceptor. N-alkylation fundamentally removes the N-H donor, creating a "break" in the hydrogen-bonding pattern.
The N-propyl group of this compound provides significant steric bulk directly on the peptide backbone. This not only eliminates a key hydrogen bond donor but also physically hinders adjacent peptide chains from aligning in the precise geometry required for β-sheet formation. This forces a localized disruption in the peptide's secondary structure, maintaining the resin's solvation and the accessibility of the N-terminus for subsequent synthetic steps.
The Challenge of Coupling N-Alkylated Amino Acids
While effective at preventing aggregation, the very nature of this compound presents a synthetic challenge. The N-propyl group creates significant steric hindrance around the secondary amine, slowing the kinetics of the subsequent coupling reaction.[6] Furthermore, the secondary amine is a weaker nucleophile than a primary amine. Standard coupling conditions that are sufficient for primary amino acids may result in incomplete coupling for N-alkylated residues.[7][8]
To overcome this, a more potent activation strategy and modified monitoring techniques are required to ensure the reaction proceeds to completion.
Detailed Coupling Protocol
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale. All steps should be performed in a dedicated peptide synthesis vessel with proper agitation.
Step 1: N-Terminal Fmoc Deprotection
This step follows the standard procedure to expose the N-terminal amine of the resin-bound peptide.
-
Swell the Resin: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Drain: Drain the DMF from the synthesis vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for 7-10 minutes.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Expert Insight: Incomplete washing at this stage is a common cause of failed couplings, as residual piperidine will neutralize the activated amino acid.
Step 2: Coupling of this compound
This step requires a high-potency activating agent to overcome the steric hindrance of the secondary amine. HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is strongly recommended over standard reagents like HBTU or HCTU for coupling N-alkylated amino acids due to the formation of a more reactive OAt-ester.[7][9]
Reagent Preparation:
-
This compound Solution: Dissolve 4 equivalents (0.4 mmol) of this compound and 4 equivalents (0.4 mmol) of HATU in a minimal amount of DMF.
-
Activator Base: In a separate vial, add 8 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to DMF.
Coupling Procedure:
-
Pre-activation: Add the this compound/HATU solution to the washed, deprotected resin. Agitate for 30 seconds.
-
Initiate Coupling: Add the DIPEA solution to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2 to 4 hours.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Expert Insight: For particularly difficult sequences, a "double coupling" is advisable.[10] After the initial 2-hour coupling and washing, simply repeat the coupling step with a fresh solution of reagents. The extended reaction time is critical to drive the sterically hindered reaction to completion.
Table 1: Recommended Reagents for Coupling
| Reagent | Molar Equivalence (to resin) | Purpose |
| This compound | 4.0 eq. | Amino Acid Building Block |
| HATU | 3.9 - 4.0 eq. | High-Potency Coupling Reagent |
| DIPEA (or Collidine) | 8.0 eq. | Non-nucleophilic Base |
| DMF | - | Reaction Solvent |
| Reaction Time | 2 - 4 hours | Extended time for hindered coupling |
Step 3: Monitoring the Coupling Reaction
The standard Kaiser test is not suitable for this step. The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a dark blue color; it gives a false negative (or an ambiguous reddish color) with the secondary amine of N-propyl-glycine.[11][12] An alternative test, such as the Chloranil test , must be used.[13]
Chloranil Test Protocol:
-
Sample Preparation: Take a small sample of resin beads (1-2 mg) after the coupling and washing steps and place them in a small glass test tube.
-
Add Reagents: Add 2-3 drops of acetaldehyde and 2-3 drops of a saturated solution of chloranil in toluene.
-
Observation: Let the mixture stand at room temperature for 5 minutes.
-
Interpretation: The presence of a free secondary amine is indicated by the development of a dark blue or green color in the beads. If the beads remain colorless or pale yellow, the coupling is complete.
Step 4: Capping (Optional but Recommended)
If the monitoring test indicates incomplete coupling even after a double coupling, any unreacted secondary amines should be permanently blocked or "capped" to prevent the formation of deletion peptide impurities.[11]
-
Prepare Capping Solution: Create a solution of Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) before proceeding to the next deprotection step.
Final Cleavage and Deprotection
The presence of an N-alkylated residue within the peptide chain does not typically require special conditions for the final cleavage from the resin and removal of side-chain protecting groups. A standard trifluoroacetic acid (TFA)-based cleavage cocktail is effective.
Recommended Cleavage Cocktail (Reagent K): [14][15]
-
TFA (82.5%) : Cleaves the peptide from the resin and removes most protecting groups.
-
Phenol (5%) : Scavenger for carbocations.
-
Water (5%) : Scavenger, aids in solvation.
-
Thioanisole (5%) : Scavenger, particularly for protecting groups on Arg.
-
1,2-Ethanedithiol (EDT) (2.5%) : Scavenger, particularly for Trp and Cys.
Procedure:
-
Wash the final, fully protected peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolate the peptide via centrifugation and proceed with purification.
-
Expert Insight: While N-(propyl)-glycine itself is stable, be aware that linker decomposition during TFA cleavage can sometimes lead to alkylation artifacts on sensitive residues.[16] The use of a robust scavenger cocktail containing triisopropylsilane (TIS) in place of or in addition to EDT can effectively minimize such side reactions.[17]
Conclusion
This compound is a highly effective building block for improving the synthesis of difficult and aggregation-prone peptide sequences. Its success hinges on understanding and overcoming the inherent challenges of its sterically hindered secondary amine. By employing a potent coupling reagent like HATU, extending reaction times, and using an appropriate monitoring method such as the Chloranil test, researchers can reliably incorporate this valuable residue. This protocol provides a validated framework to harness the power of N-alkylation, enabling the successful synthesis of complex peptides for advanced research and drug development.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
- Wade, J.D., & White, P.J. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 815-826.
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(6), 715–722. Retrieved from [Link]
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Ferreira, L. H. R. (2014). Answer to "What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?". ResearchGate. Retrieved from [Link]
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
- Imai, E. I., Honda, H., Hatori, K., & Matsuno, K. (2018). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Life (Basel, Switzerland), 8(3), 29.
- Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2016). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Accounts of chemical research, 49(6), 1159–1168.
- Burlina, F., Papageorgiou, G., & Offer, J. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel journal of chemistry, 57(3-4), 204–223.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]
- Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.
- Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). Wiley.
- Gu, F., & Newberry, R. W. (2020). Backbone nitrogen substitution restricts the conformation of glycine residues in protein β-turns. Chemical communications (Cambridge, England), 56(88), 13580–13583.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Newberry, R. W., & Raines, R. T. (2017). The Aza-Glycine Residue: A Main-Chain Amide-to-Hydrazide Replacement. Accounts of chemical research, 50(7), 1545–1553.
- Fields, G. B. (2001). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
- Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science : an official publication of the European Peptide Society, 14(1), 97–101.
- Carpino, L. A., & El-Faham, A. (1999). The COMU, HATU, HBTU and TBTU reagents. Tetrahedron, 55(22), 6813-6830.
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2006). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 71(26), 9687–9690.
- Newberry, R. W., Gu, F., & Raines, R. T. (2020). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. ChemRxiv. Preprint.
- Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of peptide science : an official publication of the European Peptide Society, 12(3), 227–232.
- de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA-Approved Drugs. Molecules (Basel, Switzerland), 25(3), 567.
- Kates, S. A., Sole, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552.
- Pearson, D. A., Blanchette, M., McKee, M. L., & Eubanks, L. M. (2011). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current protocols in protein science, Chapter 18, Unit 18.7.
-
Rajendrakumar, S. K. (2014). Answer to "Is a copper II acetate test meant for checking the primary and secondary amine groups in a polymer?". ResearchGate. Retrieved from [Link]
-
Gu, F., & Newberry, R. W. (2020). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Royal Society of Chemistry. Retrieved from [Link]
-
Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
- 16. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols for the Activation of Fmoc-N-(propyl)-glycine in Peptide Synthesis
Introduction: The Challenge and Utility of N-Alkylated Amino Acids
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of N-alkylated amino acids such as Fmoc-N-(propyl)-glycine presents both a significant opportunity and a considerable synthetic challenge. N-alkylation, the substitution of the amide proton with an alkyl group, imparts valuable properties to peptides, including enhanced proteolytic stability, improved cell permeability, and the ability to modulate conformation and bioactivity[1]. This compound, with its propyl group, is a key building block for creating peptides with increased hydrophobicity and for the synthesis of peptoids, a class of peptide mimics with broad therapeutic potential[1][2].
However, the presence of the N-alkyl group introduces significant steric hindrance around the nitrogen atom. This bulkiness dramatically slows the kinetics of the coupling reaction, making the formation of the peptide bond difficult and often incomplete with standard activation methods. This guide provides a detailed analysis of various activation methods for this compound, offering field-proven insights and step-by-step protocols to enable its successful incorporation into peptide sequences.
Understanding the Activation Hurdle: Steric Hindrance
The core of solid-phase peptide synthesis (SPPS) is the two-step process of Nα-deprotection followed by the coupling of the next activated amino acid[3]. The success of the coupling step hinges on the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming Fmoc-amino acid.
With N-alkylated residues like this compound, the secondary amine at the N-terminus is a poorer nucleophile compared to a primary amine. Furthermore, the alkyl group (propyl, in this case) physically obstructs the approach of the activated carboxyl group, creating a significant steric barrier that impedes bond formation[4]. This necessitates the use of highly reactive coupling reagents and optimized conditions to achieve efficient acylation.
Comparative Analysis of Activation Methods
The choice of coupling reagent is the most critical factor for the successful incorporation of sterically hindered amino acids. While a vast array of reagents exists, they can be broadly categorized based on their underlying chemistry and efficacy in overcoming steric challenges. We will focus on the most relevant and effective classes: carbodiimides and onium salts (aminium/uronium and phosphonium).
Carbodiimide-Based Activation (DIC/HOBt)
-
Mechanism: Diisopropylcarbodiimide (DIC) is a common carbodiimide used in SPPS. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and side reactions. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by converting the O-acylisourea into a more stable and selective HOBt-active ester.
-
Application Insights: While the DIC/HOBt method is a workhorse for standard peptide synthesis, it is often insufficient for coupling sterically hindered residues like this compound. The reactivity of the HOBt-ester is frequently too low to overcome the steric barrier, leading to low coupling yields and the need for extended reaction times or double coupling, which increases the risk of side reactions.
Onium Salt-Based Activation: The Superior Choice for Hindered Couplings
Onium salts have become the reagents of choice for difficult couplings due to their high reactivity and rapid activation kinetics. They are broadly classified into aminium/uronium salts (e.g., HBTU, HATU, COMU) and phosphonium salts (e.g., PyBOP).
-
Mechanism: HBTU, in the presence of a base like N,N-diisopropylethylamine (DIPEA), reacts with the Fmoc-amino acid to form a HOBt-active ester, similar to the DIC/HOBt system, but with faster kinetics.
-
Application Insights: HBTU represents an improvement over carbodiimide methods and is effective for many standard couplings. However, for severely hindered couplings, such as those involving N-alkylated amino acids, HBTU's performance can be suboptimal. The reactivity of the generated HOBt-ester may still be insufficient to drive the reaction to completion efficiently.
-
Mechanism: HATU is structurally similar to HBTU but is based on 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt. Upon reaction with a carboxylate, HATU forms a highly reactive HOAt-active ester[5]. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance (neighboring group participation), which significantly accelerates the aminolysis step, making the active ester more susceptible to nucleophilic attack by the sterically hindered amine[5].
-
Application Insights: HATU is widely considered the "gold standard" for difficult couplings, including those involving N-alkylated amino acids[5]. Its superior reactivity often leads to higher yields and faster reaction times compared to HBTU. For this compound, HATU-mediated activation is a highly recommended starting point.
-
Mechanism: COMU is a third-generation uronium salt based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). It forms an even more reactive Oxyma-active ester. The electron-withdrawing nature of the cyano and ester groups on the oxime makes the Oxyma leaving group more acidic and thus a better leaving group than HOBt or even HOAt.
-
Application Insights: COMU has demonstrated coupling efficiencies comparable to or even exceeding HATU, especially for challenging couplings[6]. A key advantage is that its byproducts are water-soluble, simplifying purification. Furthermore, it is considered safer than benzotriazole-based reagents, which have a potential for explosion[6]. However, COMU can be less stable in DMF solution over extended periods compared to HATU[7]. For sterically demanding couplings like that of this compound, COMU represents a powerful and often superior alternative to HATU[8].
Data Presentation: Comparative Overview of Coupling Reagents
The following table summarizes the key characteristics and recommended applications for the discussed coupling reagents in the context of activating this compound.
| Coupling Reagent | Class | Relative Reactivity (for Hindered AA) | Racemization Risk | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide | Low | Moderate | Cost-effective, widely used for standard SPPS. | Often inefficient for N-alkylated amino acids, requires long reaction times. |
| HBTU | Aminium Salt | Moderate | Low | Faster than DIC/HOBt, good for general use. | May be insufficient for highly hindered couplings. |
| HATU | Aminium Salt | High | Low | "Gold standard" for difficult couplings, high efficiency due to HOAt. | More expensive than HBTU. |
| COMU | Uronium Salt | Very High | Very Low | Excellent efficiency, often superior to HATU; safer profile; water-soluble byproducts[6]. | Lower stability in DMF over time compared to HATU[7]. |
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) on a resin support. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Ensure all solvents are of high purity (peptide synthesis grade).
General SPPS Workflow
The incorporation of this compound follows the standard cycle of SPPS, with specific modifications for the coupling step.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol 1: HATU-Mediated Activation of this compound
This protocol is highly recommended for achieving good yields with sterically hindered N-alkylated amino acids.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, drain the DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve 3-4 equivalents of this compound and 2.9-3.9 equivalents of HATU in DMF.
-
Add 6-8 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the prepared activation solution to the washed, deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, this time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C), though this may increase the risk of racemization[3].
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine, or a chloranil test).
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) to remove unreacted reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
-
Final Wash: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) and dry if proceeding to the next cycle at a later time.
Protocol 2: COMU-Mediated Activation of this compound
This protocol offers a highly reactive alternative to HATU, which can be beneficial for very challenging sequences.
Materials:
-
This compound
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Solution Preparation:
-
Important: Due to the lower stability of COMU in DMF, prepare this solution immediately before use[7].
-
In a separate vessel, dissolve 3-4 equivalents of this compound and 2.9-3.9 equivalents of COMU in DMF.
-
Add 6-8 equivalents of DIPEA.
-
-
Coupling Reaction:
-
Immediately add the freshly prepared activation solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. COMU's high reactivity often allows for shorter coupling times compared to HATU.
-
Monitor the reaction for completion.
-
-
Post-Coupling Processing: Follow steps 6-8 from Protocol 1.
Mechanistic Insights: Why HATU and COMU Excel
The superior performance of HATU and COMU in coupling sterically hindered amino acids is rooted in the electronic properties of their respective active esters.
Caption: Simplified workflow of onium salt-mediated peptide bond formation.
The key is the nature of the leaving group generated from the onium salt.
-
HATU generates a HOAt-active ester. The nitrogen atom in the pyridine ring of HOAt acts as a hydrogen bond acceptor, stabilizing the transition state of the aminolysis reaction and accelerating the rate of peptide bond formation.
-
COMU generates an Oxyma-active ester. The Oxyma moiety is an even better leaving group than HOAt due to the strong electron-withdrawing effects of the adjacent cyano and ester groups. This makes the carbonyl carbon of the active ester exceptionally electrophilic and highly susceptible to attack, even by a poor, sterically hindered nucleophile like the N-terminus of a growing peptide chain after the addition of an N-alkylated amino acid.
Troubleshooting and Self-Validation
A core tenet of robust peptide synthesis is the ability to monitor and validate each step.
-
Monitoring Coupling Completion: For N-alkylated residues, the standard Kaiser test is not suitable as it only gives a positive result for primary amines. The chloranil test is a reliable alternative for detecting the presence of unreacted secondary amines on the resin. A positive (blue/green) result indicates an incomplete coupling, necessitating a second coupling step (recoupling).
-
Preventing Racemization: Racemization is a potential side reaction during the activation of any amino acid, although this compound, being a glycine derivative, is not chiral and therefore not at risk of racemization itself. However, when coupling to an N-propyl-glycine residue, the incoming chiral amino acid can be at risk. The risk of racemization is generally minimized by using onium salt reagents like HATU and COMU, which promote rapid coupling, thereby reducing the lifetime of the reactive intermediate that is prone to epimerization[6][8]. Using a more sterically hindered base, such as 2,4,6-collidine, in place of DIPEA can also help suppress base-catalyzed racemization[3].
Conclusion
The successful incorporation of this compound is a critical capability for modern peptide chemists. While its steric bulk presents a significant synthetic hurdle, this challenge is readily overcome through the selection of appropriate high-reactivity coupling reagents and the optimization of reaction conditions. For routine synthesis, HATU provides a reliable and highly effective method. For the most demanding couplings or when seeking to maximize efficiency and safety, COMU stands out as a superior choice. By understanding the chemical principles behind these activation methods and adhering to validated protocols, researchers can confidently incorporate this compound and other N-alkylated amino acids, unlocking new possibilities in drug discovery and materials science.
References
-
Subirós-Funosas, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394-9403. Available at: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Available at: [Link]
-
Biron, E., et al. (2008). Improving Oral Bioavailability of Peptides by N-Methylation and Other Approaches. Angewandte Chemie International Edition, 47(14), 2595-2599. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. Available at: [Link]
-
Knight, A. S., & Cromwell, O. R. (2020). A Field Guide to Optimizing Peptoid Synthesis. ACS Omega, 5(2), 918-926. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures. Available at: [Link]
-
Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Cleavage of Fmoc-N-(propyl)-glycine from resin
Application Notes and Protocols
Topic: Cleavage of Fmoc-N-(propyl)-glycine Peptides from Solid-Phase Resin
Abstract: This document provides a comprehensive technical guide for the final cleavage of peptides containing N-(propyl)-glycine from the solid-phase resin. The protocol addresses the unique challenges posed by N-alkylated amino acids, detailing the chemical mechanisms, optimized cleavage cocktails, step-by-step procedures, and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction: The Challenge of N-Alkylated Residues
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymer support.[1][2] The final step in the Fmoc/tBu strategy involves the acidolytic cleavage of the completed peptide from the resin, which simultaneously removes the acid-labile side-chain protecting groups.[3] While standard procedures are well-established for canonical peptides, the incorporation of N-alkylated amino acids, such as N-(propyl)-glycine, introduces specific challenges that require careful consideration.
N-alkylation is a common strategy to enhance the metabolic stability, cell permeability, and conformational properties of synthetic peptides. However, the presence of an alkyl group on the amide nitrogen can influence the chemical stability of the adjacent peptide bond. Specifically, the peptide bond C-terminal to an N-alkylated residue can exhibit increased susceptibility to acid-catalyzed hydrolysis during standard trifluoroacetic acid (TFA) cleavage conditions.[4] This can lead to undesired fragmentation of the target peptide, significantly reducing the overall yield and complicating purification.[4]
This guide provides a robust framework for successfully cleaving peptides containing N-(propyl)-glycine, focusing on mitigating side reactions and maximizing the yield of the desired full-length product.
The Mechanism of Acidolytic Cleavage
The final cleavage in Fmoc-SPPS is a multi-faceted chemical process driven by a strong acid, typically Trifluoroacetic Acid (TFA).[4] The process accomplishes two primary objectives:
-
Removal of Side-Chain Protecting Groups: Acid-labile groups, such as the tert-butyl (tBu) group on aspartic acid, glutamic acid, serine, threonine, and tyrosine, or the Boc group on lysine and tryptophan, are cleaved. This process generates highly reactive carbocation species (e.g., the t-butyl cation).[5]
-
Cleavage of the Peptide-Resin Linker: The bond connecting the C-terminus of the peptide to the resin linker (e.g., Wang or Rink Amide linker) is protonated and subsequently cleaved.[6]
The generation of reactive carbocations is a significant source of side reactions.[5] These electrophilic species can alkylate nucleophilic residues within the peptide sequence, particularly tryptophan and methionine.[2][5] To prevent this, scavengers are added to the TFA cleavage cocktail to trap these carbocations.[1]
Diagram: General Mechanism of TFA Cleavage & Scavenging
Caption: General mechanism of TFA cleavage and carbocation scavenging.
Selecting the Optimal Cleavage Cocktail
The composition of the cleavage cocktail is the most critical parameter for a successful cleavage, especially for sensitive sequences. While a simple mixture of TFA/Water/Triisopropylsilane (TIS) is often sufficient, the presence of N-alkylated residues and other sensitive amino acids may necessitate a more complex formulation.[5]
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v/v) | Key Applications & Rationale | Scavengers & Their Roles |
| Standard (TFA/TIS/H₂O) | 95 : 2.5 : 2.5 | General purpose for most peptides. Effective for sequences without Trp, Cys, or Met.[5] | TIS: Reduces trityl cations and scavenges t-butyl cations.[7] Water: Proton source and scavenger. |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | "Universal" cocktail for complex peptides containing multiple sensitive residues (Arg(Pbf), Trp, Cys, Met).[5] | Phenol: Scavenges t-butyl cations, protects Trp/Tyr.[7] Thioanisole: Prevents Met oxidation, scavenges benzyl groups.[7] EDT: Potent scavenger for t-butyl cations, aids in Trt removal from Cys.[5] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2) | Recommended for peptides with multiple Arginine residues.[7] | Anisole: Scavenges t-butyl groups and helps prevent alkylation of Cys by Trp.[7] EDT & Thioanisole: As above. |
| Optimized for N-Alkyl | TFA / TIS / H₂O / DMS (90 : 5 : 2.5 : 2.5) | A modified standard cocktail. The reduced TFA concentration and shorter reaction time can help mitigate hydrolysis at the N-alkylated site. DMS can help scavenge cations. | TIS & Water: As above. DMS (Dimethyl Sulfide): Can help reduce methionine sulfoxide if present.[8] |
Expert Recommendation for N-(propyl)-glycine: Start with the Standard (TFA/TIS/H₂O) cocktail but utilize a reduced reaction time (e.g., 1-1.5 hours) and monitor for the potential peptide bond fragmentation.[4] If the peptide also contains other sensitive residues like Cys or Trp, Reagent K is a more prudent choice, again with careful monitoring of the reaction time.
Detailed Experimental Protocol
This protocol outlines the complete workflow for the cleavage of a peptide containing N-(propyl)-glycine from a Wang or Rink Amide resin.
Diagram: Experimental Workflow for Peptide Cleavage
Caption: Step-by-step workflow for peptide cleavage and isolation.
Part A: Resin Preparation
Rationale: Thorough washing is essential to remove residual solvents and reagents from the synthesis, particularly basic compounds like DMF or piperidine, which can neutralize the TFA and inhibit cleavage.[5]
-
Transfer the peptidyl-resin (typically 0.1-0.25 mmol scale) to a fritted syringe or a specialized reaction vessel.
-
Wash with DMF: Wash the resin three times with N,N-Dimethylformamide (DMF) (10 mL per gram of resin), agitating for 1 minute for each wash.
-
Wash with DCM: Wash the resin three times with Dichloromethane (DCM) (10 mL per gram of resin), agitating for 1 minute for each wash. This step is crucial for swelling polystyrene-based resins appropriately for cleavage.
-
Dry the Resin: Dry the resin thoroughly under a stream of nitrogen, followed by drying under high vacuum for at least 4 hours (preferably overnight) to remove all residual solvent.[5]
Part B: Cleavage and Peptide Precipitation
Safety Precaution: All steps involving TFA must be performed in a certified chemical fume hood. TFA is highly corrosive and its vapors are harmful. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Place the dry peptidyl-resin in a suitable flask or vial.
-
Prepare the chosen cleavage cocktail (see Table 1). A typical volume is 10-20 mL per gram of resin.
-
Add the cleavage cocktail to the resin. Swirl gently to ensure the entire resin bed is wetted.
-
Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 1 to 2 hours .
-
Self-Validation Note: For novel or sensitive peptides, it is advisable to monitor the reaction. After 1 hour, a small aliquot of the TFA solution can be taken, the TFA evaporated, and the residue analyzed by HPLC or mass spectrometry to check for cleavage completion and assess fragmentation.
-
-
After incubation, filter the reaction mixture through a fritted funnel, collecting the TFA filtrate into a clean centrifuge tube.[9]
-
Wash the resin beads in the funnel twice more with small volumes of fresh TFA (1-2 mL) and combine the filtrates.[9]
-
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Isolation: Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more by adding fresh cold ether, vortexing briefly, centrifuging, and decanting the supernatant. This removes residual scavengers and cleaved protecting groups.
-
Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to yield an off-white powder. The peptide is now ready for purification by HPLC.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Cleavage | 1. Insufficient reaction time. 2. Residual base (DMF, piperidine) neutralizing TFA. 3. Poor resin swelling. | 1. Extend cleavage time to 3-4 hours, but monitor for fragmentation. 2. Ensure thorough washing with DCM before drying.[5] 3. Consider using a stronger acid system like HBF₄ in TFA for very resistant linkers, but be aware this is a very harsh condition.[5] |
| Peptide Fragmentation | The peptide bond C-terminal to the N-(propyl)-glycine is labile under standard TFA conditions.[4] | 1. Reduce the cleavage time to the minimum required for linker cleavage (e.g., start with 60 minutes and monitor). 2. Perform the cleavage at a lower temperature (e.g., 4°C). 3. Consider using a milder cleavage cocktail with a lower percentage of TFA if side-chain protecting groups allow. |
| Presence of Adducts (Mass Spec) | Alkylation of sensitive residues (Trp, Met, Cys) by carbocations generated during deprotection.[5] | 1. Ensure the correct scavengers are used. Use Reagent K if Trp, Cys, or Met are present.[5] 2. For peptides with C-terminal Trp, using Fmoc-Trp(Boc)-OH during synthesis is highly recommended to prevent reattachment to the resin linker cation.[5] |
References
- Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.). Merck Millipore.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Referenced in patent WO2015028599A1, specific URL not available]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine.
- Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
-
Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182–189. [Link]
- Vigneron, P., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-29). Humana Press.
-
Cleavage from Wang Resin. (n.d.). Aapptec. [Link]
- Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Methods in Molecular Biology (Vol. 35, pp. 17-27). Humana Press.
-
A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. (1990). International Journal of Peptide and Protein Research, 35(6), 545-552. [Link]
- Cleavage Cocktail Selection. (n.d.). CDN Isotopes.
- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7586. [Link]
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). Organic Process Research & Development.
Sources
- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: The Strategic Use of Fmoc-N-(propyl)-glycine in Peptidomimetic Design
Introduction: Overcoming the Peptide Therapeutic Hurdle with N-Alkylation
Peptides are remarkable signaling molecules, offering high potency and specificity that make them attractive therapeutic candidates. However, their clinical translation is often hampered by inherent liabilities, namely susceptibility to proteolytic degradation and poor cell membrane permeability. Peptidomimetics—molecules that mimic the structure and function of natural peptides—are designed to overcome these limitations. One of the most effective strategies in peptidomimetic design is the site-specific N-alkylation of the peptide backbone.
The introduction of an alkyl group, such as a propyl group, onto the backbone amide nitrogen fundamentally alters the peptide's properties. This modification, particularly at a flexible glycine residue, provides a "steric shield" that hinders the approach of proteolytic enzymes, thereby increasing the peptide's in vivo half-life. Furthermore, N-alkylation can lock the peptide into a specific, biologically active conformation and increase its hydrophobicity, which may enhance receptor binding and cell penetration.
Fmoc-N-(propyl)-glycine is a key building block in this endeavor. As an N-alkylated amino acid, it serves as a powerful tool for medicinal chemists to rationally design next-generation peptide therapeutics with enhanced drug-like properties. This guide provides a comprehensive overview of the rationale, applications, and detailed protocols for incorporating this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties of this compound
Understanding the properties of this building block is crucial for its effective use in synthesis.
| Property | Value | Source/Comment |
| Molecular Formula | C₂₀H₂₁NO₄ | |
| Molecular Weight | 339.39 g/mol | |
| Appearance | White to off-white powder | Typical for Fmoc-amino acids. |
| Solubility | Soluble in DMF, NMP, DCM | Good solubility in standard SPPS solvents is critical for efficient coupling. |
| Fmoc Group | Base-labile protecting group | Removed with a mild base (e.g., piperidine), orthogonal to acid-labile side-chain protecting groups. |
| N-propyl Group | Sterically hindering, hydrophobic | Confers proteolytic resistance and modulates conformation. |
The Scientific Rationale: Causality Behind Using this compound
The decision to incorporate an N-alkylated amino acid is driven by several predictable outcomes:
-
Enhanced Proteolytic Stability: The N-propyl group acts as a steric impediment, physically blocking the active site of proteases that would otherwise cleave the peptide backbone. This is a direct and highly effective mechanism for extending the biological half-life of a peptide therapeutic.[1]
-
Conformational Constraint: The rotation around the Cα-C(O) bond (ψ torsion angle) is restricted by the presence of the N-alkyl group. This reduces the conformational flexibility of the peptide backbone, which can be advantageous for "locking" the peptide into a bioactive conformation, thereby increasing its affinity and specificity for its biological target.[2]
-
Modulation of Physicochemical Properties: The addition of a propyl group increases the local hydrophobicity of the peptide. This can improve interactions with hydrophobic pockets in target receptors and may enhance the peptide's ability to cross cell membranes.
-
Disruption of Secondary Structures: N-alkylation prevents the formation of hydrogen bonds involving the backbone amide proton. This property can be strategically used to disrupt undesirable secondary structures like β-sheet aggregation or to favor specific turn conformations, such as β-turns.[3]
Caption: Modification of a native peptide with this compound.
Application Protocol 1: SPPS Incorporation of this compound
The incorporation of N-alkylated amino acids like this compound presents a synthetic challenge due to the steric hindrance of the secondary amine, which slows down the kinetics of the coupling reaction. Standard coupling conditions may result in incomplete acylation. Therefore, a more robust protocol is required.
Core Challenge: The secondary amine of N-propyl-glycine is a weaker nucleophile and is more sterically hindered than a primary amine, making amide bond formation more difficult.
Strategic Solution: Employ a highly efficient coupling reagent, such as HATU, which forms a highly reactive OAt-active ester, and extend the reaction time to ensure the coupling goes to completion.[4][5]
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
Application Notes and Protocols: Fmoc-N-(propyl)-glycine in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Alkylation in Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency but are often hampered by inherent liabilities, primarily their susceptibility to proteolytic degradation and poor membrane permeability.[1] The strategic incorporation of modified amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming these limitations. Among these modifications, N-alkylation of the peptide backbone has emerged as a powerful tool to enhance the pharmacokinetic profile of peptide drug candidates.[2] Fmoc-N-(propyl)-glycine, a derivative of the simplest amino acid, glycine, provides a unique building block for this purpose.[3][4] Its integration into a peptide sequence introduces a propyl group on the amide nitrogen, a modification that sterically shields the adjacent peptide bonds from enzymatic cleavage and increases the lipophilicity of the molecule, which can favorably impact cell permeability and bioavailability.[3][5]
This guide provides a comprehensive overview of the application of this compound in drug design and discovery, detailing its physicochemical properties, optimized protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and the mechanistic basis for its utility in developing more robust and effective peptide-based drugs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1310680-42-2 | [4] |
| Molecular Formula | C₂₀H₂₁NO₄ | [4] |
| Molecular Weight | 339.39 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 124 - 131 °C | [4] |
| Purity | ≥97% (HPLC) | [3] |
| Solubility | Soluble in DMF, DCM, NMP | [6] |
| Storage Conditions | 0 - 8 °C | [4] |
The Role of this compound in Peptidomimetic Design
The introduction of an N-propyl group at a glycine residue within a peptide sequence imparts several desirable properties that are advantageous for drug design. This modification is a key strategy in the field of peptidomimetics, which aims to create molecules that mimic the structure and function of natural peptides but with improved drug-like properties.
Enhancing Proteolytic Stability
The primary rationale for incorporating N-alkylated amino acids is to increase the peptide's resistance to enzymatic degradation.[7] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to specific peptide sequences and conformations. The N-propyl group on the glycine nitrogen introduces steric hindrance that can disrupt this recognition and binding process, thereby slowing down or preventing cleavage of the adjacent peptide bonds.[7][8] This increased stability extends the in vivo half-life of the peptide, allowing for a longer duration of therapeutic action.
Caption: Mechanism of enhanced proteolytic stability.
Modulating Conformation and Bioactivity
The N-propyl group restricts the conformational flexibility of the peptide backbone around the modified glycine residue.[2] This can have a profound impact on the peptide's three-dimensional structure, potentially locking it into a bioactive conformation that favors binding to its therapeutic target. By reducing the entropic penalty of binding, this pre-organization can lead to increased affinity and potency. However, it is crucial to note that the position of N-alkylation must be carefully selected, as it can also disrupt a necessary conformation for activity.
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a peptide sequence via Fmoc-based SPPS requires optimization of standard protocols to overcome the steric hindrance presented by the N-propyl group.
Challenges in Coupling N-Alkylated Amino Acids
The secondary amine of an N-alkylated amino acid on the growing peptide chain is less nucleophilic than a primary amine, and the N-propyl group presents a steric barrier to the incoming activated amino acid.[9] This can lead to slower coupling kinetics and incomplete reactions if standard coupling conditions are employed.
Optimized Coupling Protocol
To ensure efficient incorporation of this compound and subsequent amino acids, the following optimized protocol is recommended. This protocol employs a more potent activating agent and may require extended coupling times.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol Steps:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound (or subsequent amino acid):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and HOAt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored using a Kaiser test (note: the Kaiser test will be negative for the N-alkylated amine).
-
After the desired reaction time, drain the coupling solution and wash the resin with DMF (5-7 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: Handle TFA in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Causality Behind Experimental Choices:
-
HATU/HOAt: This combination forms a highly reactive activated ester of the amino acid, which is more effective at overcoming the steric hindrance and reduced nucleophilicity of the N-alkylated amine compared to standard coupling reagents like HBTU.[10]
-
Extended Coupling Time: Providing a longer reaction time compensates for the slower kinetics of coupling to a sterically hindered secondary amine.
-
TFA/TIS/Water Cleavage Cocktail: TFA is a strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.[11]
Sources
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- 2. Mechanistic Insights into Peptide Binding and Deactivation of an Adhesion G Protein-Coupled Receptor | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into glycosylation-driven structural rearrangements in human aquaporin 1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. innospk.com [innospk.com]
- 7. Peptidomimetics examples - Drug Design Org [drugdesign.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of N-alkylated Glycine Derivatives in Research: A Detailed Guide for Scientists and Drug Development Professionals
Foreword: The Versatility of a Modified Amino Acid
Glycine, the simplest of the proteinogenic amino acids, serves as a fundamental building block of life.[1] However, the strategic addition of an alkyl group to its nitrogen atom unlocks a vast and versatile chemical space, giving rise to N-alkylated glycine derivatives. These modifications, while seemingly minor, dramatically alter the physicochemical properties of the parent molecule, leading to a diverse array of applications in drug discovery, chemical biology, and materials science. This guide provides an in-depth exploration of these applications, complete with field-proven insights and detailed experimental protocols to empower researchers in harnessing the full potential of these remarkable compounds.
I. Peptidomimetics: Engineering Stability and Function with Peptoids
One of the most significant applications of N-alkylated glycine derivatives is in the synthesis of "peptoids," or N-substituted glycine oligomers.[2] Peptoids are a class of peptide mimics that offer several advantages over their natural counterparts, primarily their resistance to proteolytic degradation, which enhances their bioavailability and therapeutic potential. The alkyl side chains are attached to the amide nitrogen rather than the alpha-carbon, which prevents the formation of the rigid secondary structures seen in peptides but allows for the creation of unique, stable conformations.[3]
The Rationale Behind Peptoid Design
The primary motivation for developing peptoids was to create peptide-like molecules with improved pharmacological properties. Natural peptides are often rapidly cleared from circulation due to enzymatic degradation. By shifting the side chain from the alpha-carbon to the nitrogen atom, the peptide backbone is altered in a way that it is no longer recognized by proteases. This simple yet elegant modification significantly extends the half-life of these molecules in biological systems. Furthermore, the synthesis of peptoids is highly modular, allowing for the facile incorporation of a wide variety of side chains, leading to vast combinatorial libraries for drug discovery.[2]
Workflow for Solid-Phase Peptoid Synthesis
The "sub-monomer" method for solid-phase peptoid synthesis, developed by Zuckermann and colleagues, is a robust and widely adopted technique.[2] It involves a two-step cycle of acylation and displacement.
Caption: Solid-phase synthesis of peptoids using the sub-monomer method.
Detailed Protocol: Solid-Phase Synthesis of a Model Peptoid Trimer
This protocol outlines the manual synthesis of a simple peptoid trimer (e.g., N-isobutylglycine - N-benzylglycine - N-methylglycine) on Rink Amide resin.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amines (isobutylamine, benzylamine, methylamine solution in THF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in 2 mL of DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and shake for 5 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5 x 2 mL).
-
First Acylation:
-
Dissolve bromoacetic acid (4 equivalents relative to resin loading) in 1 mL of DMF.
-
Add DIC (4 equivalents) to the bromoacetic acid solution and vortex briefly.
-
Immediately add the activation mixture to the resin and shake for 30 minutes.
-
Drain and wash the resin with DMF (3 x 2 mL).
-
-
First Displacement:
-
Add a solution of the first primary amine (e.g., isobutylamine, 20 equivalents) in 1.5 mL of DMF to the resin.
-
Shake for 2 hours at room temperature.
-
Drain and wash the resin with DMF (3 x 2 mL).
-
-
Second Acylation and Displacement: Repeat steps 3 and 4 using the second primary amine (e.g., benzylamine).
-
Third Acylation and Displacement: Repeat steps 3 and 4 using the third primary amine (e.g., methylamine).
-
Final Wash: After the final displacement, wash the resin with DMF (3 x 2 mL) and then with DCM (3 x 2 mL). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add 2 mL of the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptoid, decant the ether, and dry the pellet.
-
-
Purification: Purify the crude peptoid by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptoid by mass spectrometry and HPLC.
Table 1: Representative Amines for Peptoid Synthesis
| Amine Sub-monomer | Resulting Side Chain | Properties |
| Methylamine | Methyl | Small, non-polar |
| Isobutylamine | Isobutyl | Hydrophobic, branched |
| Benzylamine | Benzyl | Aromatic, hydrophobic |
| Ethanolamine | Hydroxyethyl | Polar, hydrogen bond donor |
| 4-Aminomethyl-pyridine | Pyridylmethyl | Aromatic, basic |
II. Modulators of Biological Processes: From Enzyme Inhibition to Ion Transport
The structural diversity of N-alkylated glycine derivatives makes them excellent candidates for interacting with biological macromolecules and modulating their function.
Enzyme Inhibition
N-alkylated glycine derivatives can be designed to fit into the active sites of enzymes, acting as competitive or non-competitive inhibitors. A notable example is the investigation of N-methylglycine (sarcosine) metabolism in the context of prostate cancer.[4] Sarcosine levels are elevated in aggressive prostate cancer, and enzymes in its metabolic pathway, such as glycine N-methyltransferase (GNMT), are potential therapeutic targets.
This protocol provides a general framework for assessing the inhibitory potential of an N-alkylated glycine derivative against a target enzyme using a spectrophotometric assay.[5]
Principle: The rate of an enzyme-catalyzed reaction that produces a chromogenic product is measured in the presence and absence of the inhibitor.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
N-alkylated glycine derivative (inhibitor)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare a serial dilution of the N-alkylated glycine derivative inhibitor in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Enzyme, substrate, and assay buffer.
-
Inhibitor Wells: Enzyme, substrate, and varying concentrations of the inhibitor.
-
-
Incubation:
-
Add the assay buffer, enzyme, and inhibitor (or buffer for the control) to the wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow the inhibitor to bind.
-
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance of the product at its λmax at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Peptide Stability with Fmoc-N-(propyl)-glycine
Introduction: The Challenge of Peptide Instability in Drug Development
Peptides have emerged as highly promising therapeutic agents due to their high specificity and biological activity. However, their clinical translation is often hampered by their inherent instability, primarily their susceptibility to enzymatic degradation by proteases and rapid clearance from circulation.[1][2] This leads to a short half-life, necessitating frequent administration and limiting oral bioavailability.[3] To overcome these limitations, medicinal chemists have developed various strategies to enhance peptide stability, including cyclization, incorporation of unnatural amino acids, and modification of the peptide backbone.[4]
One of the most effective strategies for improving the pharmacokinetic profile of peptides is the introduction of N-alkylated amino acids.[3][5] N-alkylation, the substitution of the amide proton with an alkyl group, imparts significant resistance to enzymatic cleavage by sterically hindering the approach of proteases.[5] Among the various N-alkylated amino acids, N-alkylated glycines are particularly noteworthy as they offer a way to modulate peptide properties without introducing a chiral center.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Fmoc-N-(propyl)-glycine to enhance peptide stability. We will cover the rationale for its use, its synthesis, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the expected impact on peptide conformation and stability.
This compound: A Tool for Enhanced Stability
This compound is an Fmoc-protected amino acid derivative that allows for the introduction of a propyl group on the nitrogen atom of a glycine residue within a peptide sequence.[6] The propyl group provides a greater steric shield compared to smaller alkyl groups like methyl or ethyl, which is expected to result in enhanced resistance to proteolytic degradation. The increased hydrophobicity imparted by the propyl group can also influence the peptide's conformational preferences and its interaction with biological membranes, potentially improving bioavailability.[6]
Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-N-(propyl)-glycine | [6] |
| Molecular Formula | C20H21NO4 | N/A |
| Molecular Weight | 355.39 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMF, NMP, and other common organic solvents for SPPS. | N/A |
Synthesis of this compound
While this compound is commercially available, it can also be synthesized in the laboratory.[3][6][7] A common approach involves a two-step process: the synthesis of N-propyl-glycine via reductive amination, followed by the protection of the secondary amine with an Fmoc group.
Protocol 1: Synthesis of N-propyl-glycine via Reductive Amination
This protocol is adapted from general methods for the reductive amination of glyoxylic acid.[4][8]
Materials:
-
Glyoxylic acid monohydrate
-
n-Propylamine
-
Sodium cyanoborohydride (NaBH3CN) or a suitable hydrogenation catalyst (e.g., Pd/C) and hydrogen source
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve glyoxylic acid monohydrate (1 equivalent) in methanol.
-
Add n-propylamine (1.1 equivalents) to the solution at room temperature and stir for 1-2 hours to form the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) in portions. Caution: NaBH3CN is toxic and should be handled in a fume hood. Alternatively, perform catalytic hydrogenation.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a small amount of water.
-
Acidify the mixture with HCl to pH ~2.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove unreacted starting materials.
-
The crude N-propyl-glycine can be purified by recrystallization.
Protocol 2: Fmoc Protection of N-propyl-glycine
This protocol is a standard procedure for the Fmoc protection of amino acids.
Materials:
-
N-propyl-glycine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve N-propyl-glycine (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone.
-
Add the Fmoc-reagent solution dropwise to the N-propyl-glycine solution while maintaining the temperature at 0-5 °C and vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with ethyl acetate or diethyl ether to remove any unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH ~2 with cold 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Incorporation of this compound into Peptides via SPPS
The incorporation of sterically hindered N-alkylated amino acids like this compound into a growing peptide chain can be challenging and may require optimization of coupling conditions.[9][10] Standard coupling reagents may not be efficient enough to overcome the steric hindrance.
Workflow for SPPS Incorporation
Caption: General workflow for incorporating this compound in SPPS.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the key steps for incorporating this compound into a peptide sequence using manual or automated SPPS.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling Reagents:
-
Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[11]
-
Standard reagents like HBTU/HOBt may show lower efficiency.
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents (e.g., Methanol)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU or HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for a few minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours. The coupling of sterically hindered amino acids is slower, so extended coupling times are often necessary.
-
Monitoring: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence. For standard amino acids, coupling times can be reduced (30-60 minutes).
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). The exact cocktail will depend on the other amino acids in the sequence.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Troubleshooting Incomplete Coupling
Incomplete coupling of this compound is the most likely challenge. If a positive Kaiser test is observed after the initial coupling time:
-
Double Couple: Repeat the coupling step with a fresh solution of activated this compound.
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagents.
-
Increase Temperature: For very difficult couplings, the reaction temperature can be slightly elevated (e.g., to 40 °C), although this may increase the risk of side reactions.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[9]
Expected Impact on Peptide Properties
Enhanced Enzymatic Stability
The primary motivation for incorporating N-propyl-glycine is to increase the peptide's resistance to proteolysis. The propyl group on the amide nitrogen sterically hinders the recognition and binding of proteases, which typically require an unsubstituted amide bond for cleavage. This modification is expected to significantly increase the half-life of the peptide in plasma and other biological fluids.[1][2]
Caption: N-propylation sterically hinders protease binding and subsequent cleavage.
Conformational Effects
The introduction of an N-alkyl group eliminates the amide proton, which is a hydrogen bond donor. This has significant implications for the peptide's secondary structure.
-
Disruption of Secondary Structures: N-alkylation can disrupt the formation of α-helices and β-sheets, which rely on hydrogen bonding between backbone amides.
-
Promotion of Turns: The steric bulk of the propyl group can favor specific dihedral angles, potentially inducing β-turns or other non-canonical structures.
-
Cis/Trans Isomerism: The energy barrier for cis-trans isomerization of the peptide bond preceding the N-alkylated residue is lowered, increasing the likelihood of cis-peptide bonds. This can significantly alter the overall conformation of the peptide.
These conformational changes can have a profound impact on the peptide's biological activity. While the primary goal is to enhance stability, it is crucial to assess the effect of N-propylation on the peptide's ability to bind to its target receptor.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to improve the drug-like properties of therapeutic peptides. Its incorporation into peptide sequences offers a promising strategy to enhance stability against enzymatic degradation, thereby increasing the in vivo half-life. While the synthesis and incorporation of this sterically hindered amino acid require careful optimization of reaction conditions, the potential benefits in terms of improved pharmacokinetic profiles make it a compelling tool in modern peptide drug design. Researchers should carefully consider the potential conformational changes induced by N-propylation and evaluate the impact on biological activity on a case-by-case basis.
References
-
Ghosh, K., & Lubell, W. D. (n.d.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
- Larrow, J. F., & Pfaltz, A. (1995). Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
-
(n.d.). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. [Link]
-
(n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
(n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ACS Publications. [Link]
-
(n.d.). 4.1: Main Chain Conformations. Biology LibreTexts. [Link]
-
Lätti, S., et al. (2019). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 24(23), 4373. [Link]
-
Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]
-
A. F. Al-Obeidi, et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science & Nutrition, 11(1), 15-28. [Link]
-
Sagheer, O., et al. (2012). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1341-1352. [Link]
-
NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]
-
Guryanov, I., et al. (2009). Structural-Functional Study of Glycine-and-Proline-Containing Peptides (Glyprolines) as Potential Neuroprotectors. Russian Journal of Bioorganic Chemistry, 35(2), 165-171. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
(n.d.). A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. National Institutes of Health. [Link]
-
(n.d.). Peptide Conformation Analysis Using an Integrated Bayesian Approach. National Institutes of Health. [Link]
-
(n.d.). Insight into Glyproline Peptides' Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion. National Institutes of Health. [Link]
-
(n.d.). Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine.... ResearchGate. [Link]
-
(n.d.). Introduction of Functional Groups into Peptides via N -Alkylation. ResearchGate. [Link]
-
(n.d.). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. ResearchGate. [Link]
- (n.d.). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
-
(n.d.). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
-
Paczelt, V., et al. (2023). Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 62(11), e202218548. [Link]
-
Al Musaimi, O., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2188. [Link]
-
Karle, I. L. (2002). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 64(4), 195-207. [Link]
-
Del Valle, J. R. (2020). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research, 53(5), 1034-1048. [Link]
-
(n.d.). Recent Advances in the Development of Therapeutic Peptides. National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC84662 peptides/]([Link] peptides/)
-
(n.d.). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]
-
(n.d.). Conformational preferences of n - Acetyl-glycine-glycine-n′- methylamide: A theoretical study. ResearchGate. [Link]
-
(n.d.). 6 Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
-
(n.d.). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]
-
(n.d.). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chem-Impex International, Inc. This compound | MFCD18328449 | | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. biosynth.com [biosynth.com]
- 8. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. scienmag.com [scienmag.com]
- 11. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of N-Alkylated Amino Acids in Bioconjugation
An in-depth guide to the application of Fmoc-N-(propyl)-glycine in modern bioconjugation strategies, designed for researchers, scientists, and drug development professionals.
Bioconjugation, the chemical ligation of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] This powerful technique enables the creation of complex functional molecules, such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for cellular imaging.[1][2] The precision and stability of the linkage are paramount, demanding chemical tools that offer control over the site of conjugation and the properties of the final product.
While classical bioconjugation methods often target the side chains of naturally occurring amino acids like lysine or cysteine, the field is increasingly moving towards incorporating unnatural amino acids (UAAs) to impart novel functionalities.[1][3] Among these, N-alkylated amino acids are valuable building blocks for enhancing the pharmacokinetic properties of peptides and proteins.[4]
This application note focuses on This compound , an N-alkylated glycine derivative that offers distinct advantages in the design of bioconjugates. The incorporation of an N-propyl group can significantly increase the hydrophobicity and steric bulk of a peptide backbone.[5][6] This modification can lead to improved metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and it can enhance interactions with biological membranes, potentially improving cell permeability and bioavailability.[6]
Here, we provide a detailed exploration of this compound, from its fundamental chemical properties to comprehensive, field-tested protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent use in bioconjugation workflows.
Core Scientific Principles
The Chemistry of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin of the most common strategy for modern solid-phase peptide synthesis.[7] Its utility stems from a crucial chemical property: it is stable under acidic conditions but readily cleaved by a base, typically a secondary amine like piperidine.[8][9]
The deprotection mechanism is a base-catalyzed β-elimination. A base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the elimination of a reactive dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which quickly decarboxylates.[8] The liberated DBF is trapped by the amine base (e.g., piperidine) to prevent side reactions.[10] This orthogonality—stability to acid and lability to base—allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact until the final cleavage step.[8] Furthermore, the strong UV absorbance of the fluorenyl group provides a convenient method for real-time monitoring of the deprotection and coupling reactions.[8]
Impact of N-Propyl Glycine Incorporation
The substitution of a hydrogen atom on the backbone nitrogen with a propyl group in this compound has profound structural and functional consequences:
-
Conformational Constraint: N-alkylation restricts the rotation around the Cα-N bond, disrupting the formation of secondary structures like α-helices and β-sheets. This can be strategically employed to break up aggregation-prone sequences in "difficult" peptides.[11]
-
Proteolytic Resistance: The steric bulk of the N-propyl group can hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems.[6]
-
Enhanced Hydrophobicity: The aliphatic propyl chain increases the overall hydrophobicity of the peptide, which can improve its ability to cross lipid membranes.[5][6]
However, this steric hindrance also presents a synthetic challenge. The coupling of N-alkylated amino acids is often slower and less efficient than for standard amino acids, requiring optimized protocols with more potent coupling reagents or longer reaction times.[11]
Quantitative Data Summary
The physicochemical properties of this compound are essential for designing synthesis and purification protocols.
| Property | Value | Source |
| CAS Number | 1310680-42-2 | [5] |
| Molecular Formula | C₂₀H₂₁NO₄ | [5] |
| Molecular Weight | 339.39 g/mol | [5] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 124 - 131 °C | [5] |
| Solubility | Soluble in DMF, DMSO, Methanol. Low solubility in water. | [5][12] |
| Purity | ≥99% (typically by HPLC) | [5] |
Experimental Protocols
Protocol 1: Manual Incorporation of this compound via SPPS
This protocol details the manual coupling of this compound onto a resin-bound peptide chain. It assumes the synthesis is performed on a 0.1 mmol scale.
Causality Behind Choices:
-
Resin: Rink Amide resin is chosen to yield a C-terminal amide upon cleavage, a common feature in bioactive peptides.[13]
-
Coupling Reagent: HATU is a highly effective aminium-based coupling reagent that, in the presence of an additive like HOAt, provides rapid activation and minimizes racemization, which is crucial for sterically hindered couplings.[13]
-
Solvent: High-purity, amine-free DMF is essential as it is the primary solvent for swelling the resin and for the coupling and deprotection reactions. Amine contaminants can cause premature Fmoc deprotection.[13]
-
Monitoring: The Kaiser test, which detects primary amines, will be negative after a successful coupling to a secondary amine like N-(propyl)-glycine. Therefore, a chloranil test is recommended as a qualitative method to confirm the presence of a secondary amine before coupling.[11]
Materials:
-
Rink Amide Resin (pre-loaded with the first amino acid or for loading)
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Methanol (MeOH), Isopropanol (IPA)
-
Reaction Vessel with frit for washing and draining
Step-by-Step Methodology:
-
Resin Preparation:
-
Place 0.1 mmol of the peptide-resin into the reaction vessel.
-
Swell the resin in DMF (approx. 10 mL/g of resin) for at least 1 hour.[13] Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the swollen resin. Agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes. Drain.[13]
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in DMF (approx. 2 mL).
-
Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture. The solution may change color. Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Note: Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.[11]
-
-
Reaction Monitoring & Post-Coupling Wash:
-
After the coupling period, take a few beads for a chloranil test to confirm the absence of a free secondary amine. If the test is positive, indicating incomplete coupling, drain the solution and repeat the coupling step with freshly activated amino acid ("double coupling").
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.[14] The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Global Cleavage and Deprotection
This protocol describes the final step where the synthesized peptide is cleaved from the solid support and all side-chain protecting groups are removed.
Causality Behind Choices:
-
Cleavage Cocktail: A strong acid, Trifluoroacetic Acid (TFA), is used to cleave the peptide from the acid-sensitive resin linker.[9]
-
Scavengers: Scavengers are critical. Triisopropylsilane (TIS) and water are included to "scavenge" or trap the highly reactive cationic species generated from the cleavage of side-chain protecting groups (e.g., t-butyl, trityl groups), preventing them from re-attaching to electron-rich residues like Tryptophan or Methionine.[11]
Materials:
-
Dry peptide-resin from Protocol 1
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Cold diethyl ether (Et₂O)
-
Centrifuge and centrifuge tubes
Step-by-Step Methodology:
-
Preparation:
-
Ensure the peptide-resin is completely dry.
-
Prepare the cleavage cocktail fresh just before use. For 0.1 mmol of resin, approximately 2-3 mL is sufficient.[11]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin in the reaction vessel or a suitable vial.
-
Agitate gently at room temperature for 2-3 hours.[9]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate (which contains the peptide) into a clean centrifuge tube.
-
Add the filtrate dropwise into a larger tube containing ~10 volumes of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Incubate the tube at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Centrifuge the tube to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold ether to remove residual scavengers, then centrifuge and decant again. Repeat twice.
-
After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
-
Protocol 3: Purification and Characterization
The crude peptide must be purified and its identity confirmed before use in bioconjugation.
Causality Behind Choices:
-
RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography is the standard method for peptide purification. It separates the target peptide from deletion sequences, incompletely deprotected products, and other impurities based on hydrophobicity.[15]
-
Mass Spectrometry: ESI-MS or MALDI-TOF provides a precise molecular weight of the purified product, serving as the definitive confirmation of its identity.[15]
Materials:
-
Crude peptide pellet
-
Solvents: Solvent A (e.g., 0.1% TFA in Water), Solvent B (e.g., 0.1% TFA in Acetonitrile)
-
RP-HPLC system with a C18 column
-
Mass Spectrometer (ESI or MALDI)
Step-by-Step Methodology:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or a small amount of DMSO followed by dilution with Solvent A).
-
Filter the solution to remove any particulates.
-
Inject the sample onto the RP-HPLC system.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% B over 30 minutes). Monitor the elution profile at ~220 nm.
-
Collect the fractions corresponding to the major peak.
-
-
Characterization:
-
Analyze the collected fractions by Mass Spectrometry to identify the one containing the peptide with the correct molecular weight.
-
Pool the pure, confirmed fractions and lyophilize (freeze-dry) to obtain a fluffy, white powder of the final peptide.
-
Application Workflow: Bioconjugation of an N-(propyl)-glycine Peptide
A peptide containing N-(propyl)-glycine can be designed with a terminal functional group for site-specific conjugation. For example, a peptide can be synthesized with an N-terminal azido-amino acid for subsequent "click" chemistry ligation to a protein modified with a cyclooctyne.
This strategy allows the unique properties conferred by N-(propyl)-glycine (e.g., stability) to be precisely positioned within a larger biomolecular construct, enabling the development of sophisticated therapeutics and diagnostics.[16]
References
-
Fields, G. B. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 841-855. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Introduction to Bioconjugation. Retrieved from [Link]
-
Piras, M., & Pavan, G. M. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3521. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
- Giraud, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents (WO2010117725A2).
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Macmillan Group. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Nature Chemistry, 10, 203–209. Retrieved from [Link]
-
Marshall, S. A., & Li, T. (2019). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Biotechnology and Bioengineering, 116(7), 1639-1653. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
- Ramapanicker, R., et al. (2022). Method for the fmoc group cleavage. Google Patents (EP4011901A1).
-
Pharmabinoid. (2026). Fmoc-di-n-propylglycine: A Critical Intermediate for Peptide Drug Discovery. Retrieved from [Link]
-
Marcaurelle, L. A., & Bertozzi, C. R. (2001). Fmoc-Based Synthesis of Peptide-α-Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. Organic Letters, 3(23), 3691–3694. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2010). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Accounts of Chemical Research, 43(5), 642–653. Retrieved from [Link]
-
Santra, M., et al. (2019). Single-site glycine-specific labeling of proteins. ResearchGate. Retrieved from [Link]
-
Houben-Weyl. (2002). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis. Retrieved from [Link]
-
Malafronte, N., et al. (2015). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. ResearchGate. Retrieved from [Link]
-
Sleiman, H. (n.d.). Bioconjugation Techniques. McGill University. Retrieved from [Link]
-
Santra, M., et al. (2019). Single-site glycine-specific labeling of proteins. Nature Communications, 10(1), 2639. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH. PubChem Compound Database. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Pharmaceuticals, 15(10), 1195. Retrieved from [Link]
-
ResearchGate. (2021). Can we remove the fmoc group after peptide cleavage?. Retrieved from [Link]
-
Lim, R. K., & Lin, Q. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1335–1355. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Amino acid and peptide bioconjugates. Retrieved from [Link]
-
Tang, C., et al. (2011). Effect of glycine substitution on Fmoc-diphenylalanine self-assembly and gelation properties. Langmuir, 27(23), 14438-49. Retrieved from [Link]
-
Penpeptide. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1655. Retrieved from [Link]
-
Wang, P., et al. (2019). Visible-light promoted α-alkylation of glycine derivatives with alkyl boronic acids. Chemical Communications, 55(68), 10137-10140. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkyl-α-amino acids in Nature and their biocatalytic preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. nbinno.com [nbinno.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.rsc.org [books.rsc.org]
Introduction: The Challenge and Significance of N-Propyl-Glycine in Peptide Therapeutics
An Application Note and Protocol for the HPLC Purification of Peptides Containing N-Propyl-Glycine
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. Among these, N-alkylated amino acids, particularly N-propyl-glycine (NPG), have gained significant attention. The N-propyl group introduces a degree of conformational rigidity and increased hydrophobicity, which can enhance binding affinity and improve resistance to enzymatic degradation. However, these same properties present considerable challenges during downstream processing, most notably in purification by High-Performance Liquid Chromatography (HPLC).
The presence of N-propyl-glycine can lead to significant changes in peptide secondary structure and overall hydrophobicity, often resulting in poor peak shape, prolonged retention times, and difficult separation from closely related impurities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop robust and efficient HPLC purification protocols for peptides containing N-propyl-glycine. We will explore the fundamental principles, offer field-proven strategies for method optimization, and provide a detailed, step-by-step protocol for successful purification.
Understanding the Impact of N-Propyl-Glycine on Peptide Behavior in RP-HPLC
The introduction of an N-propyl group to a glycine residue fundamentally alters the physicochemical properties of a peptide in several key ways that directly impact its behavior during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Increased Hydrophobicity: The aliphatic propyl group significantly increases the overall hydrophobicity of the peptide. This leads to stronger interactions with the non-polar stationary phase of the C18 column, resulting in longer retention times. This can be advantageous for separating the target peptide from more polar impurities, but it can also lead to issues with solubility in the aqueous mobile phase.
-
Conformational Effects: N-alkylation restricts the rotation around the peptide backbone, influencing the peptide's secondary structure. This can lead to the presence of multiple conformers that may interconvert slowly on the HPLC timescale, resulting in broad or split peaks.
-
Steric Hindrance: The bulky propyl group can shield the peptide backbone from interactions with the stationary phase, which can sometimes lead to unexpected elution patterns.
These factors necessitate a carefully considered approach to method development, with a particular focus on the selection of the stationary phase, mobile phase composition, and gradient optimization.
Strategic Method Development for NPG-Containing Peptides
A successful purification strategy for N-propyl-glycine containing peptides hinges on a systematic approach to method development. The following sections outline key considerations and experimental workflows.
Column Selection: The Foundation of Separation
The choice of stationary phase is critical for achieving optimal separation. For NPG-containing peptides, which are often more hydrophobic, a C18 column is typically the starting point. However, the specific characteristics of the C18 packing material can have a significant impact on selectivity and peak shape.
| Parameter | Recommendation for NPG-Peptides | Rationale |
| Stationary Phase | C18 | Provides sufficient hydrophobicity for retention. |
| Pore Size | 300 Å | Accommodates the larger size of peptides and prevents pore exclusion effects. |
| Particle Size | 5 µm | Offers a good balance between resolution and backpressure for preparative purification. |
| Column ID | 10-50 mm (Preparative) | Dependent on the amount of peptide to be purified. |
| Column Length | 150-250 mm | Longer columns provide higher resolution but also increase backpressure and run time. |
Mobile Phase Optimization: Driving Selectivity
The mobile phase composition is the most powerful tool for manipulating the retention and selectivity of NPG-containing peptides.
-
Aqueous Component (Mobile Phase A): Typically 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent, sharpening peaks by neutralizing residual silanol groups on the stationary phase and forming ion pairs with basic residues in the peptide.
-
Organic Component (Mobile Phase B): Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. For highly hydrophobic NPG-peptides, a stronger organic solvent like isopropanol can be blended with acetonitrile to improve solubility and reduce retention.
Gradient Elution: The Key to Resolution
A linear gradient from a low to a high concentration of the organic mobile phase is typically employed for peptide purification. For NPG-containing peptides, a shallow gradient is often necessary to resolve closely eluting impurities.
Caption: Workflow for HPLC method development.
Detailed Protocol: Preparative HPLC Purification of an NPG-Containing Peptide
This protocol provides a step-by-step guide for the purification of a model N-propyl-glycine containing peptide.
Materials and Reagents
-
Crude synthetic peptide containing N-propyl-glycine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 mm ID x 250 mm, 5 µm, 300 Å)
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution by sonication or vacuum filtration.
-
Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.
Sample Preparation
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. A good starting point is a mixture of Mobile Phase A and B that is slightly weaker than the initial gradient conditions (e.g., 95:5 A:B).
-
If the peptide has poor solubility, small amounts of isopropanol or formic acid can be added.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Method
The following is a starting method that can be optimized as needed.
| Parameter | Value |
| Column | C18, 10 mm ID x 250 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4 mL/min |
| Detection | 220 nm and 280 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Gradient | See table below |
Initial Scouting Gradient:
| Time (min) | % B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
Method Optimization
Based on the initial scouting run, the gradient can be optimized to improve the resolution of the target peptide peak.
Troubleshooting & Optimization
Technical Support Center: Fmoc-N-(propyl)-glycine Coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-N-(propyl)-glycine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome low coupling efficiencies and achieve successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency with this compound?
A1: The primary reason for low coupling efficiency with this compound is significant steric hindrance. The propyl group attached to the alpha-nitrogen atom physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the deprotected N-terminal amine of the growing peptide chain. This steric bulk slows down the rate of amide bond formation, often leading to incomplete reactions under standard coupling conditions.
Q2: Are standard coupling reagents like DIC/HOBt suitable for this compound?
A2: While DIC/HOBt are effective for many standard amino acids, they are often inefficient for sterically hindered residues like this compound. The reactive intermediate formed by these reagents may not be potent enough to overcome the steric barrier, resulting in low yields. More powerful coupling reagents are generally required.
Q3: What are the recommended coupling reagents for this compound?
A3: For sterically hindered amino acids, including N-alkylated residues, aminium/uronium salt-based coupling reagents are highly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is considered a gold standard due to its high reactivity and ability to suppress racemization.[1][2][3] Other effective reagents include HBTU, HCTU, and PyBOP.[4] Experimental evidence consistently demonstrates the superiority of HATU over HBTU for sterically hindered couplings.[1]
Q4: Can I use the Kaiser test to monitor the coupling of this compound?
A4: No, the standard Kaiser test is not suitable for monitoring the coupling of this compound. The Kaiser test gives a characteristic dark blue color with primary amines.[5][6] Since this compound is a secondary amine, the Kaiser test will give a false negative result (typically a reddish-brown or faint yellow color), even if the coupling is incomplete.[5][6] Alternative tests, such as the chloranil test or the isatin test, are recommended for detecting secondary amines.
Q5: What is "double coupling," and should I use it for this compound?
A5: Double coupling is the practice of repeating the coupling step a second time to drive the reaction to completion. This is a highly recommended strategy for difficult couplings, including those involving sterically hindered amino acids like this compound.[4] After the first coupling, the resin is washed, and a fresh solution of the amino acid, coupling reagent, and base is added for a second coupling cycle.
Troubleshooting Guide: Low Coupling Efficiency
This section provides a systematic approach to diagnosing and resolving low coupling efficiency when incorporating this compound.
Initial Diagnosis: Incomplete Coupling
The first step is to confirm that the observed low yield is indeed due to incomplete coupling. As the Kaiser test is not applicable, consider the following:
-
Alternative Monitoring Tests: Employ a chloranil or isatin test to check for the presence of unreacted secondary amines on the resin.
-
Micro-cleavage and LC-MS Analysis: Cleave a small amount of peptide from the resin and analyze the crude product by LC-MS. The presence of a significant peak corresponding to the mass of the truncated peptide (the sequence without this compound and subsequent residues) is a strong indicator of incomplete coupling.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency with this compound.
Caption: Troubleshooting workflow for this compound coupling.
Detailed Troubleshooting Steps
-
Coupling Reagent Optimization:
-
Problem: Standard coupling reagents are not sufficiently reactive.
-
Solution: Switch to a more potent aminium/uronium salt-based reagent. HATU is the preferred choice due to its high efficiency in coupling sterically hindered amino acids.[1][2][3]
-
Causality: HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-active ester intermediate.[2][7][8] This intermediate reacts more readily with the sterically hindered secondary amine of the N-propyl-glycine residue.
-
-
Reaction Condition Enhancement:
-
Problem: Insufficient reaction time or energy to overcome the activation barrier.
-
Solution:
-
Double Coupling: Perform a second coupling step with fresh reagents.[4]
-
Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-12 hours, or even overnight.
-
Elevated Temperature: For automated synthesizers that allow for temperature control, increasing the reaction temperature to 40-50°C can significantly improve coupling efficiency. Microwave-assisted SPPS is also a powerful tool for driving difficult couplings to completion.[9]
-
-
-
Addressing Peptide Aggregation:
-
Problem: As the peptide chain elongates, it can fold back on itself, leading to aggregation that physically blocks the N-terminus. This is particularly common in hydrophobic sequences.
-
Solution:
-
Experimental Protocol: Optimized HATU Coupling for this compound
This protocol provides a robust method for the manual solid-phase synthesis of a peptide containing this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Reaction vessel for manual SPPS
-
Nitrogen source for agitation
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate with nitrogen bubbling for 3 minutes.
-
Drain and repeat the piperidine treatment for an additional 10-15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Preparation of the Coupling Solution (Pre-activation):
-
In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the solution.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
First Coupling:
-
Add the pre-activated coupling solution to the deprotected resin.
-
Agitate with nitrogen bubbling for 2-4 hours at room temperature.
-
Drain the coupling solution.
-
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling (Double Coupling):
-
Repeat steps 3 and 4 to perform a second coupling.
-
-
Final Washing:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to prepare for the next deprotection step or final cleavage.
-
-
Monitoring (Optional but Recommended):
-
After the final wash, take a small sample of the resin beads and perform a chloranil or isatin test to confirm the absence of free secondary amines.
-
Quantitative Data Comparison:
The following table provides a general comparison of the expected coupling efficiencies for this compound with different coupling reagents. Actual results may vary depending on the specific peptide sequence and other reaction conditions.
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Expected Efficiency (Single 2h Coupling) | Recommended Strategy |
| DIC/HOBt | 3 : 3 : 6 | < 70% | Not Recommended |
| HBTU | 3 : 2.9 : 6 | 70-90% | Acceptable, but HATU is superior |
| HATU | 4 : 3.9 : 8 | > 95% | Highly Recommended with Double Coupling |
Mechanism of HATU-Mediated Coupling
The effectiveness of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester. The mechanism is as follows:
-
The base (DIPEA) deprotonates the carboxylic acid of this compound to form a carboxylate anion.
-
The carboxylate anion attacks the electrophilic carbon of HATU.[8]
-
This leads to the formation of an unstable O-acyl(tetramethyl)isouronium salt and the release of the HOAt anion.
-
The HOAt anion then rapidly attacks the isouronium salt, forming the OAt-active ester and liberating tetramethylurea as a byproduct.[7][8]
-
The N-terminal amine of the peptide on the resin attacks the highly reactive OAt-active ester, forming the desired peptide bond. The pyridine nitrogen in the HOAt moiety is thought to facilitate this step through anchimeric assistance.[7]
Caption: Simplified mechanism of HATU-mediated peptide coupling.
By understanding the underlying causes of low coupling efficiency and implementing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can successfully incorporate this compound and other sterically hindered amino acids into their synthetic peptides.
References
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(10), 1243-1254. Available at: [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
-
Katritzky, A. R., & Abdel-Fattah, A. A. A. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of the American Chemical Society, 124(40), 11874-11875. Available at: [Link]
-
Kuttan, R., & N, S. (2015). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Available at: [Link]
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2016). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 21(8), 1056. Available at: [Link]
-
Thieme. (2015). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform. Available at: [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide Therapeutics. Available at: [Link]
-
Gopi, H., & G, S. (2007). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 119, 307-312. Available at: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Muttenthaler, M., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. peptidebridge.com [peptidebridge.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Aggregation of Peptides Containing N-Propyl-Glycine (Npg)
Introduction: The N-Propyl-Glycine Challenge
Welcome to the technical support guide for researchers working with peptides incorporating N-propyl-glycine (Npg). Npg is a member of the peptoid family, or N-substituted glycines, which are valued in drug development for their proteolytic resistance and ability to modulate peptide conformation.[1] However, the very properties that make Npg a useful tool can also introduce significant challenges, most notably the propensity for peptide aggregation.[2][3]
Aggregation—the self-association of peptide molecules—can occur at any stage, from solid-phase synthesis to purification and long-term storage.[3] It can lead to poor yields, difficult purifications, loss of biological activity, and in therapeutic contexts, potential immunogenicity.[3] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you understand, mitigate, and resolve aggregation issues specific to Npg-containing peptides.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the behavior of Npg residues in peptides.
Q1: What is N-propyl-glycine and how does it differ from Glycine and Proline?
A1: N-propyl-glycine is an N-alkylated amino acid where a propyl group is attached to the backbone nitrogen atom of a glycine residue. This modification introduces profound structural changes compared to its common counterparts, glycine and proline.
-
Versus Glycine: Glycine possesses a single hydrogen as its side chain, providing maximum conformational flexibility.[4] This flexibility can sometimes be a liability, contributing to aggregation by allowing the peptide backbone to readily adopt aggregation-prone conformations like β-sheets.[5][6] Npg, by contrast, removes the amide proton (N-H) and introduces a bulky, hydrophobic propyl group. This eliminates the ability to act as a hydrogen bond donor and sterically restricts the backbone's rotational freedom.[2]
-
Versus Proline: Proline is unique due to its cyclic side chain, which locks the backbone dihedral angle (phi, φ) and favors a trans conformation of the preceding peptide bond, although cis conformations are also possible.[4][7] Like proline, Npg disrupts the formation of secondary structures such as alpha-helices and beta-sheets by breaking the hydrogen-bonding pattern.[2][8] However, Npg's acyclic nature means it influences the backbone through different steric and electronic effects, often leading to a higher population of the cis amide bond conformation compared to most other amino acids.[9][10]
| Feature | Glycine (Gly) | Proline (Pro) | N-propyl-glycine (Npg) |
| Backbone N-H | Present (H-bond donor) | Absent | Absent |
| Conformational Flexibility | High | Restricted (cyclic) | Restricted (steric hindrance) |
| Cis/Trans Isomerism | Predominantly trans | Trans favored, but cis is significant | Cis/Trans populations are comparable |
| Secondary Structure | Can participate in β-sheets | Disrupts α-helices and β-sheets | Disrupts α-helices and β-sheets[2] |
| Side Chain | Hydrogen (hydrophilic character) | Pyrrolidine ring (hydrophobic) | Propyl group (hydrophobic) |
Q2: Why does incorporating Npg increase my peptide's aggregation risk?
A2: The increased aggregation risk stems from a combination of factors directly related to Npg's structure:
-
Increased Hydrophobicity: The propyl group is significantly more hydrophobic than glycine's hydrogen atom. In aqueous solutions, these hydrophobic groups tend to shield themselves from water, which can drive intermolecular association and aggregation.[11]
-
Disruption of Secondary Structure: While Npg is intentionally used to break secondary structures, this can sometimes have an unintended consequence.[2][8] By preventing the peptide from folding into a stable, soluble monomeric state, Npg can expose hydrophobic patches of the backbone and neighboring residues that would otherwise be buried. These exposed regions become "sticky," promoting non-specific binding between peptide chains.
-
Cis/Trans Isomerization Dynamics: The peptide bond preceding an N-substituted residue like Npg can slowly interconvert between cis and trans isomers.[8][9] This can create a heterogeneous population of conformers in solution. If one of these conformers is particularly prone to aggregation, it can act as a nucleus, seeding the rapid aggregation of the entire population.[12]
Section 2: Troubleshooting Aggregation During Synthesis & Purification
Aggregation during solid-phase peptide synthesis (SPPS) is a primary cause of failed or low-yield syntheses.[2] It occurs when growing peptide chains, still attached to the resin, interact with each other, leading to a physically collapsed resin matrix and preventing reagents from accessing the reactive sites.[2]
Q3: My resin is shrinking and coupling reactions are failing. How can I confirm this is aggregation and what should I do?
A3: Resin shrinking is a classic indicator of on-resin aggregation.[2] Standard colorimetric tests like the ninhydrin test may give false negatives because the aggregated chains block access to the free amines.[2]
Causality: The peptide chains, particularly if they contain hydrophobic sequences flanking the Npg residue, are collapsing and forming intermolecular hydrogen bonds, effectively cross-linking the resin beads. The Npg residue itself contributes by disrupting any regular secondary structure that might otherwise keep the chains separated.
Troubleshooting Workflow:
Caption: On-Resin Aggregation Troubleshooting Workflow.
Recommended Actions:
-
Switch to a More Disruptive Solvent: DMF is standard, but N-Methyl-2-pyrrolidone (NMP) is superior at disrupting hydrogen bonds.[13] A mixture of 25% DMSO in NMP can also be highly effective.[2]
-
Incorporate Chaotropic Salts: Add salts like LiCl or KSCN (up to 0.4 M) to your coupling and deprotection steps.[2][13] These salts disrupt the hydrogen-bonding networks that hold aggregates together.
-
Increase Coupling Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-60°C) can provide enough energy to break up aggregates and improve reaction kinetics.[13]
-
Use High-Efficiency Coupling Reagents: Switch to HATU or HCTU as your activating agent. These reagents form highly reactive esters that can overcome the steric hindrance of an aggregated N-terminus.[2]
Q4: My peptide cleaved well, but I'm seeing multiple peaks or a broad smear during HPLC purification. Is this aggregation?
A4: It very well could be. While multiple peaks can indicate synthetic impurities (deletions, truncations), a broad peak or the appearance of new peaks upon letting the solution stand is often a sign of soluble aggregates or different conformational isomers.[14] Npg-containing peptides are particularly prone to this due to slow cis/trans isomerization, where each isomer can have a different retention time on a reverse-phase column.
Recommended Actions:
-
Modify HPLC Conditions:
-
Add Organic Modifiers: Introduce 5-10% isopropanol or n-propanol into your mobile phase. These alcohols are better at disrupting hydrophobic interactions than acetonitrile alone.
-
Change the Acid Modifier: Switch from Trifluoroacetic Acid (TFA) to Formic Acid (FA). FA can alter the peptide's conformation and solvation, sometimes resolving aggregated species.
-
Heat the Column: Running the purification at 40-50°C can accelerate the interconversion of cis/trans isomers, often causing them to coalesce into a single, sharper peak.
-
Section 3: Handling Purified Peptides & Ensuring Long-Term Stability
Once you have a purified Npg-peptide, the challenge shifts to keeping it soluble and monomeric for your experiments.
Q5: My lyophilized Npg-peptide won't dissolve. What is the best way to solubilize it?
A5: This is a common and critical issue. The wrong initial solubilization step can lead to irreversible aggregation. Never add buffer directly to a lyophilized hydrophobic peptide.
Causality: Lyophilization removes water, allowing peptide molecules to come into close contact. Hydrophobic and electrostatic forces can cause the peptides to form highly ordered, insoluble structures (often β-sheets) that are energetically difficult to break apart once formed.
Caption: Protocol for Solubilizing Hydrophobic Peptides.
Step-by-Step Disaggregation Protocol: [11]
-
Initial Disruption: Add a small amount of a strong organic solvent like DMSO, hexafluoroisopropanol (HFIP), or a concentrated solution of Guanidine HCl (6 M) or Urea (8 M) directly to the lyophilized powder.
-
Ensure Complete Dissolution: Vortex or sonicate the mixture until the solution is completely clear. This step is critical to break down the pre-formed aggregates into monomers.
-
Slow Titration: While vortexing, slowly add your desired aqueous experimental buffer to the organic solution. Do not add the peptide solution to the buffer. This gradual change in solvent polarity allows the peptide to refold correctly in an aqueous environment without crashing out.
-
Final Concentration: Aim for a final organic solvent concentration that does not interfere with your assay (e.g., <5% DMSO).
Q6: My Npg-peptide is soluble initially but forms a gel or precipitate over time. How can I improve its stability in solution?
A6: This indicates that the monomeric state is not thermodynamically stable under your storage conditions. The key is to adjust the solution environment to disfavor intermolecular interactions.
Factors Influencing Peptide Stability in Solution:
| Parameter | Rationale & Recommendation |
| pH | The net charge of a peptide significantly impacts its solubility and aggregation propensity.[3] Action: Determine the peptide's isoelectric point (pI). Adjust the buffer pH to be at least 1-2 units away from the pI to maximize electrostatic repulsion between molecules.[3] |
| Ionic Strength | At low concentrations, salt can screen charges and promote aggregation. At high concentrations, it can have a stabilizing "salting-in" effect. Action: Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal level for your peptide. |
| Excipients | Certain additives can stabilize the monomeric state. Action: Consider adding 5-10% glycerol (a cryoprotectant and stabilizer), 0.1-1 M L-arginine (an aggregation suppressor), or non-ionic detergents like Tween-20 (0.01%) to block hydrophobic interactions. |
| Temperature | Aggregation is often temperature-dependent.[3] Action: Store the peptide stock solution frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation at the ice-water interface. |
Section 4: Key Experimental Protocols for Characterization
To effectively troubleshoot aggregation, you must be able to detect and quantify it. Here are protocols for three essential techniques.
Protocol 1: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. It is a gold-standard method for monitoring fibrillar aggregation kinetics.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water. Filter through a 0.22 µm filter. Store protected from light.
-
Prepare your Npg-peptide stock solution as described in Q5 and dilute it into your experimental buffer.
-
-
Assay Setup:
-
In a 96-well, non-binding, black plate, add your peptide solution to a final concentration relevant to your study (e.g., 10-100 µM).
-
Add ThT stock solution to a final concentration of 10-20 µM.
-
Include a buffer-only control with ThT.
-
-
Measurement:
-
Place the plate in a plate reader capable of bottom-reading fluorescence.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Monitor fluorescence intensity over time (e.g., every 5-10 minutes for several hours or days).
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils. The kinetics can be analyzed to determine lag time, elongation rate, and final plateau, providing quantitative data on how different conditions affect aggregation.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This information is used to determine the hydrodynamic radius (size) of the particles. It is excellent for detecting the formation of soluble oligomers and large amorphous aggregates.
Methodology:
-
Sample Preparation:
-
Prepare the peptide solution in a buffer that has been meticulously filtered through a 0.02 µm filter to remove any dust or extraneous particles.
-
The peptide concentration should be optimized, typically in the range of 0.1 to 1 mg/mL.
-
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform measurements over time to monitor changes in the particle size distribution.
-
-
Data Analysis: The primary output is a size distribution plot. A single, narrow peak at a small hydrodynamic radius indicates a monomeric sample. The appearance of larger peaks over time is direct evidence of aggregation. DLS can distinguish between small oligomers (5-50 nm) and large, amorphous aggregates (>200 nm).
References
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]
-
Proline and glycine control protein self-aggregation into amyloid or elastomeric. University of Montreal. [Link]
-
Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed. [Link]
-
Evaluating protocols and analytical methods for peptide adsorption experiments. PubMed. [Link]
-
Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains. PubMed. [Link]
-
Peptoids: Emerging Therapeutics for Neurodegeneration. ACS Chemical Neuroscience. [Link]
-
The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. The Journal of Physical Chemistry. [Link]
-
What is the difference between the conformations of proline and glycine? Quora. [Link]
-
Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC. [Link]
-
Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. ResearchGate. [Link]
-
Introduction of Functional Groups into Peptides via N-Alkylation. ResearchGate. [Link]
-
Evaluating protocols and analytical methods for peptide adsorption experiments. Analytical and Bioanalytical Chemistry. [Link]
-
Aggregation challenges in the formulation development of multi-dose peptide products. ECI Digital Archives. [Link]
-
Conformational landscape of substituted prolines. PMC. [Link]
-
A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. PubMed Central. [Link]
-
Regulation of peptide bond cis/trans isomerization by enzyme catalysis and its implication in physiological processes. PubMed. [Link]
-
Polypeptide Chain Growth Mechanisms and Secondary Structure Formation in Glycine Gas-Phase Deposition on Silica Surfaces. The Journal of Physical Chemistry C. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
The Effect of Chain Length and Conformation on the Nucleation of Glycine Homopeptides during the Crystallization Process. Crystal Growth & Design. [Link]
-
Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC. [Link]
-
Rational design of peptide drugs: avoiding aggregation. ResearchGate. [Link]
-
Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. PubMed. [Link]
-
A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Angewandte Chemie International Edition. [Link]
-
Proline and glycine in alpha helices/secondary structures? Reddit. [Link]
-
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]
-
Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. The Journal of Chemical Physics. [Link]
-
Investigation of Impurities in Peptide Pools. MDPI. [Link]
-
The role of proline and glycine in determining the backbone flexibility of a channel-forming peptide. PMC. [Link]
-
What to do when your peptide synthesis fails? Biotage. [Link]
-
Tailoring interactions for cisPro peptide bond stabilization. ProBiologists. [Link]
-
Cis-trans peptide variations in structurally similar proteins. PMC. [Link]
-
Effects of thionation and fluorination on cis-trans isomerization in tertiary amides: An investigation of N-alkylglycine (Peptoid) rotamers. DTU Research Database. [Link]
Sources
- 1. Peptoids: Emerging Therapeutics for Neurodegeneration [jneurology.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. indico.ictp.it [indico.ictp.it]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of peptide bond cis/trans isomerization by enzyme catalysis and its implication in physiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dc.engconfintl.org [dc.engconfintl.org]
- 13. peptide.com [peptide.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Fmoc-N-(propyl)-glycine Deprotection Optimization
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the deprotection of Fmoc-N-(propyl)-glycine. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively. N-alkylated amino acids, such as N-(propyl)-glycine, present unique steric challenges that necessitate adjustments to standard deprotection procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the Fmoc deprotection of N-(propyl)-glycine in a practical question-and-answer format.
Question 1: Why is the deprotection of my this compound sluggish and often incomplete with standard 20% piperidine in DMF?
Answer:
The primary reason for incomplete or slow deprotection of this compound is steric hindrance . The propyl group on the nitrogen atom physically obstructs the approach of the piperidine base to the acidic proton on the fluorenylmethoxycarbonyl (Fmoc) group.
The deprotection mechanism is a base-catalyzed β-elimination.[1][2] First, the base abstracts the acidic proton at the C9 position of the fluorene ring. This is the rate-limiting step. Subsequently, a β-elimination reaction occurs, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The DBF is then scavenged by a secondary amine like piperidine to prevent it from reacting with the newly liberated amine of the peptide.[2][3]
The N-propyl group, being bulkier than a proton, shields the Fmoc group, making it more difficult for the piperidine molecule to access and abstract the C9 proton. This increased steric barrier slows down the initial deprotonation step, leading to incomplete removal of the Fmoc group within standard reaction times. Incomplete deprotection can lead to deletion sequences in your final peptide product.[1]
Question 2: I'm observing a significant amount of a side product that corresponds to the loss of the N-terminal dipeptide. What is happening and how can I prevent it?
Answer:
You are likely observing the formation of a diketopiperazine (DKP) . This is a very common and problematic side reaction, especially when dealing with N-alkylated amino acids like N-(propyl)-glycine at the second position of the peptide chain.[4]
Causality: After the Fmoc group is removed from the N-terminal amino acid, the newly freed amine can perform an intramolecular nucleophilic attack on the carbonyl carbon of the preceding residue (in this case, N-(propyl)-glycine). This attack leads to the cyclization and subsequent cleavage of the dipeptide from the resin, forming a stable six-membered ring—the diketopiperazine. This side reaction is particularly favored for sequences containing proline or other N-substituted amino acids.[4] The process is often accelerated after the deprotection step, while the resin is waiting for the next coupling reaction to begin.[4]
Prevention Strategies:
-
Immediate Coupling: Minimize the time between the completion of the deprotection/wash steps and the start of the next coupling reaction. The longer the free amine is exposed, the higher the probability of DKP formation.[4]
-
Use of Stronger Deprotection Cocktails: While seemingly counterintuitive, using a more potent and faster-acting deprotection agent can sometimes reduce DKP formation by shortening the overall time the peptide is exposed to basic conditions.
-
Choice of Resin: For the synthesis of C-terminal acid peptides, sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation at the dipeptide stage compared to more reactive resins like Wang resin.
Question 3: Can I simply extend the reaction time with 20% piperidine to overcome the slow deprotection of this compound?
Answer:
While extending the reaction time can improve the completeness of the deprotection, it is often not the optimal solution and can introduce other complications. Prolonged exposure to piperidine can increase the risk of other base-catalyzed side reactions, including:
-
Diketopiperazine (DKP) formation: As discussed in the previous question, extended exposure to basic conditions provides more opportunity for the intramolecular cyclization to occur.
-
Racemization: For some amino acids, particularly at the C-terminus, prolonged basic treatment can lead to racemization.
-
Aspartimide Formation: If your sequence contains aspartic acid, extended piperidine treatment can promote the formation of a five-membered succinimide ring, known as an aspartimide.
A better approach is often to increase the potency of the deprotection solution rather than simply extending the time.
Question 4: What are the recommended alternative deprotection reagents for sterically hindered residues like this compound?
Answer:
For challenging, sterically hindered amino acids, a stronger base is often required to achieve efficient deprotection. The most common and effective alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a non-nucleophilic, strong base that can abstract the acidic proton of the Fmoc group much more rapidly than piperidine.
However, DBU alone cannot scavenge the dibenzofulvene (DBF) byproduct. Therefore, it is typically used in a cocktail with a nucleophilic amine like piperidine or piperazine. A highly effective and recommended cocktail for hindered residues is a solution containing 2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) .[4] This mixture has been shown to significantly enhance deprotection kinetics and suppress DKP formation compared to the standard 20% piperidine in DMF.[4]
Optimization of Deprotection Conditions: A Comparative Overview
The following table summarizes various deprotection strategies and their suitability for this compound.
| Deprotection Reagent/Cocktail | Concentration | Solvent | Typical Time | Advantages | Disadvantages & Considerations |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 10 min | Standard, well-established. | Often slow and incomplete for N-propyl-glycine; risk of DKP with extended times. |
| Piperidine | 40-50% (v/v) | DMF or NMP | 2 x 5 min | Faster than 20% piperidine. | Higher concentration may increase risk of base-labile side reactions. |
| DBU / Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF or NMP | 2 x 5 min | Significantly faster deprotection. | DBU can promote aspartimide formation if Asp is present in the sequence. |
| DBU / Piperazine (Recommended) | 2% DBU (v/v) / 5% Piperazine (w/v) | NMP | 1 x 5 min, then 1 x 10 min | Excellent for hindered residues; rapid kinetics and reduced DKP formation. [4] | NMP is often a better solvent for peptides prone to aggregation. Piperazine can form an insoluble DBF adduct, but this is mitigated by DBU and NMP.[4] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF or NMP | 2 x 10 min | Similar efficacy to piperidine; less regulated in some regions.[1] | Offers little advantage over piperidine for hindered residues. |
Experimental Protocols
Protocol 1: Optimized Deprotection of this compound using DBU/Piperazine
This protocol is recommended for achieving efficient deprotection while minimizing side reactions.
Reagents:
-
Deprotection Solution: 2% (v/v) DBU, 5% (w/v) piperazine in NMP.
-
Washing Solvent: NMP or DMF of high purity (amine-free).
Procedure:
-
Resin Swelling: Ensure the peptide-resin is adequately swelled in the reaction vessel with NMP or DMF.
-
Pre-wash: Wash the resin three times with the washing solvent.
-
First Deprotection: Add the DBU/piperazine deprotection solution to the resin (approximately 10 mL per gram of resin). Agitate for 5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the DBU/piperazine deprotection solution. Agitate for 10-15 minutes at room temperature.
-
Washing: Drain the deprotection solution and immediately wash the resin thoroughly with the washing solvent (at least 5-7 times) to remove all traces of the basic reagents.
-
Confirmation (Optional but Recommended): Perform a Kaiser test or a small-scale cleavage followed by LC-MS analysis to confirm complete deprotection.
-
Immediate Coupling: Proceed immediately to the coupling step for the next amino acid to minimize the risk of DKP formation.[4]
Protocol 2: Monitoring Deprotection via HPLC-MS
To ensure the optimization is effective, it is crucial to monitor the outcome analytically.
-
Sample Collection: After the final wash step of your deprotection protocol, take a small sample of the resin (approx. 2-5 mg).
-
Cleavage: Cleave the peptide from the small resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours.
-
Precipitation: Precipitate the cleaved peptide with cold diethyl ether.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water) and analyze by reverse-phase HPLC and Mass Spectrometry (MS).
-
Data Interpretation:
-
Look for the mass of the desired deprotected peptide.
-
Search for the mass of the corresponding Fmoc-protected peptide, which would indicate incomplete deprotection.
-
Search for the mass of the truncated peptide and the corresponding diketopiperazine, which would confirm this side reaction.
-
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete deprotection of this compound.
Caption: Troubleshooting workflow for this compound deprotection.
References
-
Wang, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(9), 8146-8153. [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 103. [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Deprotection. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press. [Link]
-
Albericio, F., & de la Torre, B. G. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 22(23), 8266-8272. [Link]
-
Albericio, F., & de la Torre, B. G. (2020). In situ Fmoc removal. Green Chemistry. [Link]
-
Wade, J. D., & Tregear, G. W. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 935-943. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Lindman, S., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13801-13809. [Link]
-
Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578. [Link]
-
Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. connectsci.au [connectsci.au]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-N-(propyl)-glycine in Peptide Synthesis
Welcome to the technical support guide for Fmoc-N-(propyl)-glycine. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this N-alkylated amino acid into their solid-phase peptide synthesis (SPPS) workflows. N-alkylated residues like N-(propyl)-glycine are invaluable for creating peptides with enhanced stability, membrane permeability, and unique conformational properties. However, their use can present specific challenges. This guide provides in-depth, field-proven insights to help you navigate and troubleshoot potential side reactions, ensuring the successful synthesis of your target peptide.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of this compound.
Q1: Why is the coupling of this compound slower than for standard amino acids?
A1: The slower coupling kinetics are primarily due to steric hindrance. The propyl group on the nitrogen atom shields the amine, making it a less effective nucleophile and impeding the approach of the activated carboxyl group of the incoming amino acid. This increased steric bulk around the nitrogen is a common feature of N-alkylated amino acids.[1][2]
Q2: My mass spectrometry results show a significant deletion of the N-(propyl)-glycine residue. What is the likely cause?
A2: A deletion of the N-(propyl)-glycine residue strongly indicates incomplete coupling. Due to the steric hindrance mentioned above, standard coupling protocols may not be sufficient to drive the reaction to completion. Unreacted N-terminal amines on the growing peptide chain will be capped in the subsequent step (if a capping step is used) or will remain unreacted, leading to a deletion sequence.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are necessary. Immonium/uronium-based reagents such as HATU , HCTU , and COMU are generally more effective than standard carbodiimide reagents (e.g., DIC) or phosphonium-based reagents (e.g., PyBOP).[3][4] These reagents form highly reactive OAt or Oxyma esters, which can overcome the steric barrier more effectively.
Q4: Can I use standard Fmoc-deprotection conditions (20% piperidine in DMF)?
A4: Yes, standard Fmoc-deprotection conditions are generally effective for removing the Fmoc group from N-alkylated residues. The mechanism of Fmoc removal via β-elimination is not significantly affected by the N-alkylation.[5][6]
Q5: I am observing a loss of my peptide from the resin, especially when N-(propyl)-glycine is near the C-terminus. Why is this happening?
A5: This is likely due to diketopiperazine (DKP) formation. If you have a dipeptide sequence on the resin where the second amino acid is N-(propyl)-glycine (or another N-alkylated residue), the N-terminal amine of the first amino acid can attack the ester linkage to the resin, forming a cyclic dipeptide and cleaving the chain from the support.[7] This is particularly problematic with glycine and proline residues.
Section 2: Troubleshooting Guide: In-Depth Analysis & Solutions
This section delves into the most common and challenging side reactions associated with this compound and provides detailed strategies for their mitigation.
Issue 1: Incomplete Acylation (Coupling Failure)
The most frequent challenge when working with this compound is achieving complete coupling. The steric hindrance from the propyl group significantly reduces the nucleophilicity of the secondary amine.
Causality and Mechanism
The acylation of a resin-bound amine by an activated Fmoc-amino acid is a standard SN2-type reaction. The N-propyl group creates a sterically crowded environment around the nitrogen atom, which hinders the approach of the activated carboxyl group of the incoming amino acid. This raises the activation energy of the reaction, leading to slower kinetics and a higher probability of incomplete coupling within a standard reaction time.
Symptoms and Diagnosis
-
Positive Ninhydrin or Bromophenol Blue Test: After the coupling step, a color change (blue for ninhydrin, blue for bromophenol blue) indicates the presence of unreacted primary or secondary amines on the resin.
-
Mass Spectrometry of Crude Product: The primary evidence is the presence of a significant peak corresponding to the mass of the target peptide minus the mass of the N-(propyl)-glycine residue (and any subsequent residues).
Mitigation Strategies and Protocols
To overcome this steric barrier, a combination of optimized reagents and reaction conditions is recommended.
The choice of coupling reagent is the most critical factor.
| Coupling Reagent | Class | Activation Mechanism | Recommended Use |
| DIC/Oxyma | Carbodiimide | Forms Oxyma active ester | Use for less hindered couplings. May require extended times or double coupling for N-propyl-glycine. |
| HBTU/HOBt | Aminium/Uronium | Forms OBt active ester | A common workhorse, but may not be sufficient for highly hindered couplings. |
| HATU/HOAt | Aminium/Uronium | Forms highly reactive OAt active ester | Highly Recommended. HOAt provides anchimeric assistance, accelerating the reaction. |
| HCTU | Aminium/Uronium | Forms O-6-ClBt active ester | More reactive than HBTU due to the electron-withdrawing chloro group. A strong alternative to HATU. |
| COMU | Aminium/Uronium | Forms highly reactive Oxyma active ester | Excellent reactivity, comparable to HATU, with non-explosive byproducts.[4][8] |
-
Double Coupling: If monitoring tests indicate incomplete coupling, repeating the coupling step with a fresh solution of activated amino acid is a reliable strategy.[3]
-
Increased Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents).
-
Extended Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) compared to standard couplings (30-60 minutes).
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions for sterically hindered amino acids by providing efficient and rapid heating.[3]
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Issue 2: Diketopiperazine (DKP) Formation
DKP formation is an intramolecular side reaction that results in the cleavage of the N-terminal dipeptide from the solid support. This is particularly prevalent when a secondary amino acid (like Proline or N-alkylated residues) is in the second position from the resin.
Causality and Mechanism
After the deprotection of the N-terminal amino acid of a resin-bound dipeptide, the free amine can act as a nucleophile. It attacks the ester bond linking the C-terminus of the dipeptide to the resin. This intramolecular cyclization releases a soluble diketopiperazine and leaves the resin with a hydroxyl group, terminating the peptide chain growth at that site.[7][9]
Caption: Mechanism of Diketopiperazine (DKP) formation.
Symptoms and Diagnosis
-
Low Final Yield: A significant loss of peptide from the resin leads to a poor overall yield.
-
Mass Spectrometry of Crude Product: The desired peptide may be present, but in low abundance. The diketopiperazine byproduct is often too small and volatile to be easily detected in the crude mixture.
Mitigation Strategies
-
Choice of Resin: For C-terminal sequences prone to DKP formation, use a sterically hindered resin like a 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl group disfavors the cyclization reaction.
-
Use of Dipeptide Building Blocks: Instead of coupling the first and second amino acids sequentially, couple a pre-formed dipeptide (e.g., Fmoc-AA1-AA2-OH where AA2 is N-propyl-glycine). This bypasses the vulnerable resin-bound dipeptide stage.
-
Modified Deprotection Conditions: For highly sensitive sequences, using a weaker base or shorter deprotection times for the first amino acid can sometimes reduce DKP formation, though this may lead to incomplete deprotection.
Section 3: Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound
This protocol is designed to maximize the coupling efficiency for sterically hindered N-alkylated amino acids.
Reagents & Equipment:
-
Peptide synthesis resin (pre-swollen in DMF)
-
This compound (3-5 eq.)
-
HATU (or HCTU, COMU) (2.9-4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Preparation: Ensure the resin with the N-terminal amine deprotected is washed thoroughly with DMF.
-
Activation Solution: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., bromophenol blue) to check for free amines.[3]
-
Double Coupling (If Necessary): If the monitoring test is positive, repeat steps 2-4.
-
Proceed: If the test is negative, proceed with the standard Fmoc deprotection for the next cycle.
Protocol 2: Cleavage and Deprotection
The final cleavage cocktail must effectively remove all side-chain protecting groups while minimizing side reactions caused by reactive carbocations.
Reagents & Equipment:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
1,2-Ethanedithiol (EDT) (optional, for peptides with Trp)
-
Reaction vessel
-
Cold diethyl ether
Standard Cleavage Cocktail (Reagent K): [10]
This is a robust, general-purpose cocktail suitable for most peptides, including those with sensitive residues.
| Component | Percentage (v/v) | Purpose |
| TFA | 82.5% | Cleaves peptide from resin and removes acid-labile protecting groups. |
| Water | 5% | Scavenger for tert-butyl cations.[11] |
| Phenol | 5% | Scavenger, particularly for tyrosine and tryptophan. |
| Thioanisole | 5% | Scavenger, protects methionine from oxidation. |
| EDT | 2.5% | Scavenger, prevents re-attachment of trityl groups. |
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[12]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Section 4: References
-
Dong, M. et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
Ferreira, L. H. R. (2014). Answer to "What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?". ResearchGate. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]
-
Aapptec Peptides. SYNTHESIS NOTES. [Link]
-
Miranda, M. T. M. & Lages, E. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science. [Link]
-
Roy, O. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]
-
Liu, R. et al. (2014). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules. [Link]
-
Shi, T. et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]
-
Zuckermann, R. N. et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. [Link]
-
Albericio, F. & Subirós-Funosas, R. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. [Link]
-
Baran, P. (2018). Diketopiperazines. Baran Group Meeting. [Link]
-
Davern, C. M. et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science. [Link]
-
Senthamarai, T. et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]
-
Shi, T. et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]
-
Katritzky, A. R. et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Roy, O. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate. [Link]
-
Fowler, S. A. & Blackwell, H. E. (2015). Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. Organic Letters. [Link]
-
Thieme Gruppe. (2022). Highly Sterically Hindered Peptide Bond Formation. [Link]
-
Sigma-Aldrich. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
ResearchGate. (2016). Is my peptide forming diketopiperazine in solution?. [Link]
Sources
- 1. thieme.de [thieme.de]
- 2. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. connectsci.au [connectsci.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving Coupling Yields of Fmoc-N-(propyl)-glycine
Introduction
Fmoc-N-(propyl)-glycine is an N-alkylated amino acid, a class of building blocks increasingly used in drug discovery to enhance proteolytic stability, cell permeability, and conformational control of peptides.[1] However, the N-propyl group introduces significant steric hindrance, which dramatically reduces the nucleophilicity of the secondary amine. This makes the formation of the peptide bond a significant challenge during standard Solid-Phase Peptide Synthesis (SPPS), often resulting in low coupling yields and the generation of deletion sequences.
This technical guide provides a comprehensive troubleshooting framework, validated protocols, and advanced analytical strategies to overcome the challenges associated with the incorporation of this compound and other sterically hindered N-alkylated amino acids.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered by researchers and provides expert-driven solutions.
Q1: My coupling yield for this compound is consistently low, leading to deletion sequences. What is the primary cause?
A1: The core issue is the steric hindrance imposed by the N-propyl group. This bulkiness shields the secondary amine, making it a poor nucleophile and slowing down the kinetics of the coupling reaction. Standard coupling conditions that are effective for primary amines are often insufficient to drive the reaction to completion.[2] Consequently, a portion of the growing peptide chain remains unreacted, leading to (n-1) deletion impurities after the subsequent coupling step.
Q2: The standard Kaiser test is negative after my coupling step, but I still see the deletion product in my final analysis. Why is the test misleading?
A2: The Kaiser test is designed to detect primary amines by reacting with ninhydrin to produce a deep blue color.[3] It does not react with the uncoupled secondary amine of N-propyl-glycine, resulting in a false negative (clear or yellowish beads). This is a critical point of failure in process control for sequences containing N-alkylated residues.
Solution: You must use a colorimetric test specific for secondary amines. The Isatin Test or Chloranil Test are the industry standards for this purpose. A positive result (blue beads) with these tests indicates an incomplete coupling, signaling the need for a second coupling or capping.[3][4][5]
Q3: Which coupling reagent is the most effective for this compound?
A3: For sterically hindered amino acids, the choice of coupling reagent is paramount. Standard carbodiimides like DIC are often inadequate.[6] More potent activating reagents are required.
-
Aminium/Uronium Reagents: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is widely considered the most effective reagent for difficult couplings, including N-methylated and other N-alkylated amino acids.[7][8] Its superiority stems from the formation of a highly reactive OAt-ester, which is more effective at acylating poor nucleophiles than the OBt-esters formed by HBTU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent, highly reactive uronium salt-based reagent with coupling efficiencies comparable to or even exceeding HATU in some cases.[8][9]
-
Phosphonium Reagents: PyAOP and PyBOP are also effective but HATU and COMU are generally preferred for the most challenging cases.
Recommendation: Use HATU or COMU as your primary coupling reagent for this compound.
Q4: Can I improve yields by simply extending the reaction time or increasing the temperature?
A4: Yes, modifying reaction conditions is a key strategy.
-
Extended Reaction Time: Sterically hindered couplings are kinetically slow. Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight for extremely difficult cases, can significantly improve yields.[6][10]
-
Elevated Temperature: Increasing the reaction temperature to a range of 35-50°C can help overcome the activation energy barrier.[11] This disrupts potential peptide aggregation and increases reaction kinetics. However, this must be done with caution, as excessive heat can increase the risk of racemization, especially with sensitive amino acids.[12] Microwave-assisted SPPS is a highly effective method for applying controlled heating to drive difficult couplings to completion rapidly.[2][12]
Q5: What are the optimal solvent and base combinations for this coupling?
A5:
-
Solvent: N-Methylpyrrolidone (NMP) is generally superior to Dimethylformamide (DMF) for its enhanced solvating properties, which can help minimize peptide aggregation that further hinders the reaction site.[6]
-
Base: A non-nucleophilic base is essential. N,N-Diisopropylethylamine (DIPEA) is the standard choice. The amount of base is critical; for HATU/HBTU couplings, at least 2 equivalents (relative to the amino acid) are required to neutralize the salt of the incoming amino acid and facilitate the reaction.
Section 2: Recommended Experimental Protocols
These protocols are designed to serve as a validated starting point for your experiments.
Protocol 2.1: High-Efficiency Single Coupling using HATU
This protocol is recommended for most standard occurrences of this compound.
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF/NMP (5-7 times).
-
Activation Solution: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP. Note: The slight substoichiometric amount of HATU relative to the amino acid helps prevent side reactions.
-
Pre-activation: Allow the activation mixture to react for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform the Isatin test (see Protocol 3.1).
-
Washing: If the Isatin test is negative (beads are not blue), wash the resin thoroughly with NMP (5-7 times) to prepare for the next cycle. If the test is positive, proceed immediately to the Double Coupling protocol.
Protocol 2.2: Double Coupling Strategy
This is the recommended troubleshooting step for an incomplete reaction identified by a positive Isatin test.
-
Initial Wash: After the first coupling (Protocol 2.1, Step 5), do NOT deprotect. Simply drain the reaction vessel.
-
Wash: Wash the resin thoroughly with NMP (3-5 times) to remove byproducts.
-
Second Coupling: Prepare a fresh activation solution as described in Protocol 2.1 (Steps 2 & 3).
-
Reaction: Add the fresh solution to the resin and allow it to react for another 1-2 hours.
-
Monitoring: Perform a second Isatin test. The test should now be negative.
-
Capping (Optional but Recommended): If the Isatin test remains positive after a double coupling, it indicates a highly unreactive site. To prevent the formation of deletion peptides, cap the remaining unreacted amines by treating the resin with a solution of 10% Acetic Anhydride and 2% DIPEA in NMP for 30 minutes.
-
Washing: Wash the resin thoroughly with NMP (5-7 times) before proceeding to the next deprotection step.
Section 3: Analytical Monitoring & Quality Control
Effective quality control is essential for validating your synthesis strategy.
Protocol 3.1: The Isatin Test for Secondary Amines
This test is critical for confirming the completion of couplings to secondary amines like N-propyl-glycine.[4]
Reagents:
-
Isatin Solution:
-
Add 2 g of isatin to 60 mL of benzyl alcohol.
-
Stir at room temperature for 2 hours.
-
Filter to remove any undissolved solid.
-
Dissolve 2.5 g of Boc-Phe-OH in the filtrate.[4]
-
Procedure:
-
Place a small sample (5-10 mg) of washed and dried peptide-resin in a small glass test tube.
-
Add 2-3 drops of the Isatin Test Solution.
-
Heat the tube at 100°C for 5 minutes.
-
Observation:
-
Blue Beads: Incomplete coupling (unreacted secondary amine is present).
-
Yellow/Colorless Beads: Complete coupling.
-
Interpreting Analytical Data (HPLC/LC-MS)
After cleavage and purification, HPLC and Mass Spectrometry are used to confirm the identity and purity of the final peptide.
-
HPLC: Look for a primary peak corresponding to your target peptide. A significant peak eluting slightly earlier than the main product is often the (n-1) deletion sequence lacking the N-propyl-glycine residue.
-
Mass Spectrometry: This is the definitive analysis. Calculate the expected molecular weight of your target peptide and the potential deletion sequence. The mass spectrum should confirm the presence or absence of the deletion impurity. For example, the mass difference will correspond to the mass of the N-propyl-glycine residue (C5H9NO = 115.13 Da).
Section 4: Data & Diagrams
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Species | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | OAt-ester | +++++ | Highest reactivity, ideal for hindered couplings.[7] | Can cause guanidinylation of the free N-terminus if used in large excess. |
| HBTU | OBt-ester | +++ | Good general-purpose reagent. | Less effective than HATU for hindered residues; potential for guanidinylation. |
| COMU | Oxyma-ester | +++++ | Reactivity comparable or superior to HATU; non-explosive.[9] | Limited solution stability. |
| DIC/HOBt | OBt-ester | ++ | Economical, good for standard couplings. | Often insufficient for N-alkylated amino acids. |
Diagrams
Caption: Decision tree for troubleshooting this compound coupling failures.
Caption: Simplified mechanism of this compound activation by HATU.
Section 5: References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International journal of peptide and protein research, 47(3), 182–189. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry (Weinheim an der Bergstrasse, Germany), 15(37), 9394–9403. [Link]
-
Claerhout, S., Ermolat'ev, D. S., & Van der Eycken, E. V. (2008). A new colorimetric test for solid-phase amines and thiols. Journal of combinatorial chemistry, 10(4), 573–577. [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized microwave-assisted solid-phase synthesis of N-methylated peptides. The journal of peptide science, 12(3), 213-219. [Link]
-
Kusunoki, M., Nakagawa, S., Seo, K., Hamana, T., & Fukuda, T. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International journal of peptide and protein research, 36(4), 381–386. [Link]
-
Kuttler, F., & Tröster, A. (2012). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Inorganica Chimica Acta, 393, 220-224. [Link]
-
Bio-Synthesis Inc. (n.d.). Amino Acid Analysis (AAA) Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Tests for Unprotected Proline. Retrieved from [Link]
-
CEM Corporation. (2025). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
US Patent No. US20170342104A1. (2017). Coupling method for peptide synthesis at elevated temperatures.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Wang, P., et al. (2015). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 20(9), 16091–16103. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Overcoming solubility issues of Fmoc-N-(propyl)-glycine
Technical Support Center: Fmoc-N-(propyl)-glycine
A Senior Application Scientist's Guide to Overcoming Solubility & Coupling Challenges
Welcome to the technical support center for advanced peptide synthesis. I'm here to provide you with in-depth, field-tested guidance on a particularly challenging building block: this compound. This N-alkylated amino acid is invaluable for creating peptides with enhanced stability and bioactivity, but its unique structure often leads to frustrating solubility and coupling issues during Solid-Phase Peptide Synthesis (SPPS).[1]
This guide is structured to help you diagnose problems, understand the underlying chemistry, and implement robust solutions to ensure your synthesis is successful.
Part 1: Frequently Asked Questions (FAQs)
Here are the most common initial questions we receive from researchers.
Q1: Why is my this compound not dissolving in DMF?
A: This is the most frequent issue. While DMF is a workhorse solvent in SPPS, the combination of the bulky, hydrophobic Fmoc group and the N-propyl chain on the glycine backbone promotes strong intermolecular aggregation.[2][3][4] This self-association is the primary driver of its poor solubility. Furthermore, the quality of your DMF is critical; aged DMF can contain dimethylamine impurities, which can negatively impact the reaction environment.[5][6]
Q2: I see some sources recommend NMP. Is it a better choice?
A: Yes, N-Methyl-2-pyrrolidone (NMP) is often a superior choice for dissolving challenging amino acids like this compound.[4][5][6] NMP has a higher solvating power, particularly for hydrophobic and aggregation-prone sequences, and can disrupt the intermolecular forces that cause the amino acid to precipitate.[4][5]
Q3: Can I just heat the solution or sonicate it to get it to dissolve?
A: Gentle warming (to ~37°C) and sonication can be effective short-term solutions to get the amino acid into solution for immediate use.[5] However, be cautious. Extended heating of Fmoc-amino acids, especially in NMP, can lead to degradation over time.[6] These methods should be used to prepare a solution for immediate coupling, not for long-term stock solutions.
Q4: My amino acid dissolved, but I'm getting very low coupling efficiency. Are the two issues related?
A: Absolutely. Poor solubility is often a precursor to poor coupling. Even if the amino acid appears dissolved in the vial, it may be present as micro-aggregates. When added to the resin, these aggregates, combined with the steric hindrance from the N-propyl group, dramatically slow down the acylation of the resin's free amine, leading to incomplete reactions.[7][8][9][10]
Part 2: In-Depth Troubleshooting Guide
When the quick answers aren't enough, this section provides a structured approach to diagnosing and solving more persistent problems.
Issue 1: Precipitate Formation in the Amino Acid Stock Solution
You've weighed your this compound and added your solvent (e.g., DMF), but you're left with an insoluble powder or a cloudy suspension.
Root Cause Analysis:
The primary cause is aggregation driven by the hydrophobic nature of the Fmoc and N-propyl groups. This creates strong intermolecular hydrogen bonds and van der Waals forces that are too strong for standard solvents like DMF to overcome efficiently.[2][4]
Solutions & Protocols:
-
Solvent Optimization: Your first and best step is to change or modify your solvent system.
-
Use of Additives: For extremely difficult cases, small amounts of additives can act as "structure-breakers."
| Solvent/Mixture | Protocol | Mechanism of Action |
| NMP | Substitute DMF directly with NMP for preparing the amino acid solution. | Higher solvating power for hydrophobic molecules.[4][5] |
| DMF/DMSO Mixture | Prepare a concentrated stock of this compound in DMSO (e.g., 1.0 M). Add the required volume of this stock to your DMF just prior to activation. Aim for a final DMSO concentration of 5-10% (v/v). | DMSO is a powerful hydrogen bond disruptor, effectively breaking up the amino acid aggregates.[2][5] |
| DCM Addition | Add up to 20-30% Dichloromethane (DCM) to your DMF or NMP. | DCM can help solvate the hydrophobic Fmoc group and acts as a chaotropic agent, disrupting the ordered structure of the aggregates.[2] |
Issue 2: Poor or Incomplete Coupling Reaction
Your amino acid is dissolved, but post-coupling tests (like a bromophenol blue test, as the Kaiser test is unreliable for secondary amines) indicate a large amount of unreacted free amine on the resin.[7][11]
Root Cause Analysis:
This is a kinetic problem. The N-propyl group provides significant steric hindrance around the nitrogen atom, making it a poor nucleophile.[7][9][11] Standard coupling reagents and times may be insufficient to drive the reaction to completion.
Solutions & Protocols:
-
Enhanced Activation & Extended Coupling Time: You must use a more potent coupling reagent and give the reaction more time. HBTU and HCTU are often less effective for such hindered couplings.[11]
-
Double Coupling: A second, fresh application of activated amino acid is often necessary.
Optimized Protocol: HATU-Mediated Coupling of this compound
This protocol is designed to maximize coupling efficiency for sterically hindered N-alkylated amino acids.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-quality, amine-free NMP or a DMF/DMSO (9:1) mixture.
-
Deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell the resin in the chosen solvent (e.g., NMP). Perform the standard Fmoc deprotection using 20% piperidine in DMF to expose the free amine. Wash the resin thoroughly with your primary solvent (NMP or DMF).[12]
-
Amino Acid Preparation: In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in your chosen solvent.
-
Activation: Add 8 equivalents of DIPEA to the amino acid/HATU solution.[7][11] Allow the mixture to pre-activate for at least 2-5 minutes at room temperature. The solution should be clear.
-
First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for a minimum of 1-2 hours.[7] (Standard couplings are often 15-30 minutes).
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test to check for completion.
-
Second Coupling (if necessary): If the test is positive (blue beads), indicating free amines, drain the reaction vessel and repeat steps 2-4 for a second coupling of 1-2 hours.
-
Washing: Once the coupling is complete (test is negative/yellow), drain the vessel and wash the resin thoroughly with your solvent (3x), followed by DCM (3x) and your primary solvent again (3x) to prepare for the next cycle.
Part 3: Visualization & Advanced Concepts
Troubleshooting Workflow
To streamline your decision-making process in the lab, follow this workflow when encountering issues with this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
Technical Support Center: Synthesis of Difficult Sequences Containing Fmoc-N-(propyl)-glycine
Welcome to the technical support guide for navigating the challenges of solid-phase peptide synthesis (SPPS) involving Fmoc-N-(propyl)-glycine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your syntheses effectively. N-alkylated amino acids, such as this compound, are notorious for creating "difficult sequences" due to steric hindrance and their propensity to disrupt standard reaction kinetics. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid in SPPS?
The primary challenge stems from steric hindrance. Unlike primary amino acids, this compound is a secondary amine. The presence of the propyl group on the backbone nitrogen, in addition to the bulky Fmoc protecting group, creates significant steric bulk around the reactive amine.[1][2] This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the kinetics of peptide bond formation.[3][4] This can lead to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the target peptide.[5]
Furthermore, N-alkylated residues disrupt the hydrogen-bonding network that stabilizes secondary structures like α-helices and β-sheets.[6] While this can be beneficial in preventing aggregation in some cases, the bulky nature of the residue itself can contribute to poor solvation of the growing peptide chain on the solid support, leading to different synthetic challenges.[7]
Q2: My standard coupling protocol failed when incorporating this compound. What are the immediate signs of failure and how can I confirm it?
Several signs indicate an incomplete or failed coupling reaction:
-
Positive Colorimetric Test: The most direct indicator is a positive result from a qualitative test for free amines on the resin after the coupling step. For secondary amines like N-propyl-glycine, the standard Kaiser test is unreliable. The bromophenol blue test is a more suitable alternative for monitoring couplings to N-alkylated residues.[8] A strong blue color indicates a significant number of unreacted secondary amines.
-
Resin Shrinking or Clumping: Severe on-resin aggregation can cause the resin beads to clump together and the overall resin bed to shrink or collapse.[6] This happens when the growing peptide chains interact with each other instead of the solvent, rendering the reactive sites inaccessible.
-
LC-MS Analysis of a Test Cleavage: If you are unsure, cleaving a small amount of resin (~5-10 mg) and analyzing the product by LC-MS is the definitive method. The presence of a significant peak corresponding to the mass of the deletion sequence (the peptide without the intended this compound residue) confirms a coupling failure.
Troubleshooting and Optimization Guides
Q3: Which coupling reagents are most effective for sterically hindered residues like this compound?
Standard coupling reagents like HBTU can be inefficient for hindered couplings.[8] More potent activating agents are required to overcome the high activation energy of the reaction. The choice of reagent is critical for driving the reaction to completion.
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Key Considerations & Notes |
| HBTU/TBTU | Moderate | Often insufficient for N-alkylated residues. May require extended reaction times or double coupling.[6] |
| HATU/HCTU | High | Generally the reagents of choice. The formation of the highly reactive HOAt/HOCt active ester significantly accelerates the coupling rate. HATU is particularly effective for couplings involving N-methyl and other N-alkyl amino acids.[8] |
| PyBOP®/PyAOP | High | Similar in efficacy to HATU. PyAOP is often considered one of the most powerful coupling reagents available.[6][8] |
| COMU | Very High | A highly reactive uronium salt-based reagent that can be very effective for difficult couplings, including those in aqueous media.[9] |
| PyBroP® | Very High | A phosphonium salt-based reagent that is extremely reactive but should be used with caution due to the potential for side reactions and racemization.[6] |
Recommendation: Start with HATU as your primary coupling reagent for this compound and other N-alkylated residues. Its balance of high reactivity and suppression of side reactions makes it a reliable choice.[8]
Q4: I've chosen a better coupling reagent. How can I further optimize my protocol to ensure complete coupling?
Even with a powerful reagent, protocol optimization is key. The following workflow provides a systematic approach to tackling a difficult coupling step.
Caption: Key strategies to combat on-resin peptide aggregation.
Protocol: Chaotropic Salt Wash to Disrupt Aggregation
Chaotropic salts like Lithium Chloride (LiCl) act as powerful hydrogen bond disruptors, helping to break up the secondary structures that cause aggregation and re-solvate the peptide chains.
-
Symptom Identification: Observe resin clumping, shrinking, or poor solvent drainage after a deprotection or coupling step.
-
Wash Procedure: Before the next coupling step, wash the resin with a solution of 0.8 M LiCl in DMF .
-
Incubation: Allow the resin to soak in the LiCl/DMF solution for 15-30 minutes with gentle agitation.
-
Thorough Rinsing: It is crucial to wash the salt out completely before proceeding. Wash the resin extensively with DMF (at least 5-7 times) to ensure no residual LiCl remains, as it can interfere with subsequent coupling reactions.
-
Proceed with Synthesis: Continue with your optimized coupling protocol. This wash can be repeated at subsequent cycles if aggregation persists.
References
-
Activotec. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). [Link]
-
Coin, I., et al. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. (2019). [Link]
-
Fang, W.-J., et al. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. [Link]
-
Chan, W. C., & White, P. D. (Eds.). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (2000). [Link]
-
Fang, W.-J., et al. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH. (2011). [Link]
-
Paradis-Bas, M., et al. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. (2020). [Link]
-
de la Torre, B. G., & Albericio, F. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (2013). [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). [Link]
-
Hartrampf, N., et al. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed. (2024). [Link]
-
Zuckermann, R. N., et al. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2011). [Link]
-
Contardi, M., et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC - NIH. (2022). [Link]
-
Vágner, J., et al. Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. (2009). [Link]
-
Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. (1996). [Link]
-
AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
- Nowick, J. S.
-
Wang, X., et al. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. (2022). [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. biotage.com [biotage.com]
- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Hydrophobic N-Alkylated Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of hydrophobic N-alkylated peptides. These molecules present unique challenges due to their increased hydrophobicity and altered chemical properties, often leading to issues like poor solubility, peak broadening in chromatography, and low recovery. This resource is designed to provide both practical solutions and the underlying scientific principles to empower you to optimize your purification workflows.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of hydrophobic and N-alkylated peptides, particularly with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[1]
Q1: Why is my hydrophobic N-alkylated peptide showing a broad, tailing peak in RP-HPLC?
Answer:
Peak broadening and tailing are classic indicators of suboptimal chromatographic conditions, often exacerbated by the unique properties of hydrophobic N-alkylated peptides. The primary causes are typically related to three factors: secondary ionic interactions, poor mass transfer kinetics, or on-column aggregation.
-
Causality & Mechanism: N-alkylation, particularly N-methylation, removes the amide proton, disrupting the hydrogen-bonding networks that can stabilize secondary structures like β-sheets. While this can reduce aggregation during synthesis, the overall increase in hydrophobicity can still lead to aggregation on the C18 stationary phase. Furthermore, residual, un-capped silanol groups on the silica backbone of the column packing can interact ionically with positively charged residues (like Lys, Arg, His) on your peptide, causing the "tailing" phenomenon.[2][3]
Troubleshooting Steps:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) is one of the most effective first steps.[4] Increased temperature enhances peptide solubility in the mobile phase, improves the speed of interactions (mass transfer kinetics) between the peptide and the stationary phase, and reduces mobile phase viscosity, which lowers system pressure.[4] This often results in significantly sharper peaks and better recovery.[4]
-
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard mobile phase additive, but its effectiveness can be peptide-dependent.[5]
-
Increase TFA Concentration: If using a low concentration (e.g., 0.05%), increasing it to 0.1% can more effectively mask silanol interactions and improve peak shape.
-
Switch to a Stronger Ion-Pairing Agent: For very "sticky" peptides, switching from TFA to a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) can dramatically increase retention and improve resolution from closely eluting impurities.[6][7][8] These stronger agents form a more stable pair with positive charges on the peptide, enhancing its overall hydrophobicity and interaction with the C18 phase in a more controlled manner.[7][9]
-
-
Reduce Gradient Slope: A steep gradient (rapid increase in organic solvent) can cause the peptide to elute too quickly, not allowing for a proper equilibrium with the stationary phase. Flattening the gradient around the expected elution point of your peptide (e.g., changing from a 1%/minute to a 0.5%/minute increase in acetonitrile) can significantly improve peak shape and resolution.[2]
-
Change the Organic Solvent: While acetonitrile is the most common organic solvent, some highly hydrophobic peptides behave better with "stronger" organic solvents. Consider creating a blended organic mobile phase, such as 50:50 acetonitrile:n-propanol.[10] This can prevent on-column aggregation and eliminate "ghost peaks" that appear in blank runs due to peptide carryover.[10]
Q2: My peptide is precipitating in the sample injector or on the column. How can I prevent this?
Answer:
Precipitation is a common and frustrating issue for highly hydrophobic peptides, which often have poor solubility in the highly aqueous mobile phases used at the start of an RP-HPLC run.[10][11]
-
Causality & Mechanism: When a peptide, dissolved in a high-organic solvent like DMSO or DMF for injection, hits the aqueous mobile phase at the head of the column, the abrupt change in solvent environment can cause it to crash out of solution. This leads to low recovery, poor peak shape, and potential column plugging.
Troubleshooting Steps:
-
Optimize the Injection Solvent: The goal is to keep the peptide soluble without making the injection solvent so strong that it compromises the separation.
-
Perform Solubility Trials: Before injecting, test the solubility of your crude peptide in various mixtures of your mobile phase A (e.g., water + 0.1% TFA) and mobile phase B (e.g., acetonitrile + 0.1% TFA). Find the minimum percentage of organic solvent needed to keep it dissolved.[10]
-
Use Additives: For some peptides, adding a small amount of formic acid, acetic acid, or hexafluoroisopropanol (HFIP) to the sample solvent can aid solubility.
-
-
Reduce Injection Volume & Concentration: A large volume of a highly concentrated sample is more likely to precipitate. Try injecting a smaller volume or diluting the sample, if detection sensitivity allows.
-
Employ At-Column Dilution (ACD): If your HPLC system is capable, ACD is a powerful technique. The system is configured to mix the injected sample (in a strong solvent) with the aqueous mobile phase just before it reaches the column head. This rapid, turbulent mixing prevents the peptide from precipitating before it has a chance to bind to the stationary phase.
Q3: I have very poor recovery of my peptide after purification. Where is it going?
Answer:
Low recovery of hydrophobic peptides is often due to irreversible adsorption onto surfaces or aggregation.
-
Causality & Mechanism: Highly hydrophobic peptides can stick irreversibly to the HPLC column packing, transfer lines, and even the polypropylene collection tubes. This is particularly problematic if the peptide aggregates, as the aggregates may not elute under standard conditions or may precipitate upon collection when the organic solvent is high.
Troubleshooting Steps:
-
Check for Column Memory/Carryover: After your purification run, perform a blank run by injecting your sample solvent and running a high-organic wash gradient. If you see your peptide eluting, it indicates carryover. Using stronger organic solvents like isopropanol or n-propanol in the mobile phase can help clean the column between runs.[10]
-
Passivate Collection Vessels: Before collection, rinse your collection tubes with a solution containing a high percentage of organic solvent (e.g., 70% acetonitrile) to "pre-coat" the hydrophobic plastic surface. This can reduce the amount of peptide that adsorbs to the tube walls.
-
Consider Alternative Purification Methods: If RP-HPLC consistently yields low recovery due to irreversible binding, your peptide may not be suitable for this technique.
-
Precipitation/Washing: For extremely hydrophobic peptides that are insoluble in both aqueous and most organic solvents, a non-chromatographic method can be effective.[11] This involves precipitating the crude peptide in water, then washing the precipitate with a solvent like diethyl ether to remove organic synthesis scavengers.[11] This leverages the peptide's poor solubility to purify it.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a useful alternative for peptides that aggregate or are poorly recovered from RP-HPLC.[12] It uses a reverse salt gradient (e.g., decreasing ammonium sulfate) to elute peptides from a less hydrophobic stationary phase, which can be a gentler process that preserves peptide structure and improves recovery.[12][13]
-
Frequently Asked Questions (FAQs)
Q: How does N-alkylation, specifically N-methylation, affect a peptide's behavior in RP-HPLC?
A: N-methylation introduces several changes:
-
Increased Hydrophobicity: The addition of a methyl group increases the overall hydrophobicity of the peptide, leading to longer retention times in RP-HPLC.[14]
-
Disruption of Secondary Structure: By replacing an amide proton, N-methylation acts as a "helix breaker" and disrupts the formation of β-sheets. This can reduce aggregation that occurs during synthesis, potentially leading to a "cleaner" crude product.
-
Loss of a Hydrogen Bond Donor: The amide N-H group is a hydrogen bond donor. Its removal can alter the peptide's conformation and its interaction with both the stationary phase and solvent molecules.
Q: What is the best starting point for developing an RP-HPLC gradient for a novel hydrophobic peptide?
A: A good starting point is a broad, scouting gradient.
-
Protocol: Use a standard C18 column and a linear gradient from 5% to 95% Mobile Phase B (e.g., Acetonitrile + 0.1% TFA) over 30-40 minutes. This will show you the approximate percentage of organic solvent at which your peptide elutes.
-
Optimization: Once you know the elution point, you can build a focused, shallower gradient around that percentage to improve resolution between your target peptide and impurities.[2] For example, if your peptide elutes at 60% B in the scouting run, a new gradient might be 45-75% B over 30 minutes.
Q: Should I use TFA or Formic Acid (FA) as my mobile phase modifier?
A: The choice depends on your downstream application and the specific peptide.
-
TFA is a strong acid and an excellent ion-pairing agent.[3] It is highly effective at masking silanol interactions, generally providing sharp peaks for most peptides.[2][8] However, it is an ion-suppressing agent in mass spectrometry (MS), which can significantly reduce signal intensity.[15]
-
Formic Acid is a weaker acid and less effective as an ion-pairing agent.[5] While it is much more MS-friendly, it may result in broader peaks for basic peptides on some columns due to weaker masking of silanol interactions.[3][15]
-
Recommendation: For general purification with UV detection, 0.1% TFA is the robust, default choice.[1] If the purified peptide is intended for LC-MS analysis, it is often better to purify using 0.1% FA on a high-purity silica column that exhibits minimal silanol activity.[2][15] Alternatively, one can purify with TFA and then perform a salt exchange step or simply rely on the dilution factor before MS analysis.
Q: Are there any non-chromatographic methods for purifying my peptide?
A: Yes. For certain peptides, especially those that are extremely hydrophobic or prone to aggregation, non-chromatographic methods can be superior.
-
Solvent Precipitation: This is a powerful technique that uses the peptide's unique solubility properties for purification.[11] A common protocol involves precipitating the crude peptide from the cleavage cocktail into cold diethyl ether. For peptides that are difficult to dissolve, a method of precipitating in water followed by washing with ether can be effective.[11]
-
Salt-Mediated Precipitation: The inclusion of salts like ZnSO₄ with an organic solvent like acetone can enhance the recovery of peptides during precipitation, even for smaller peptides that are typically difficult to recover with solvent-only methods.[16]
Data & Protocols
Table 1: Common Mobile Phase Modifiers and Ion-Pairing Agents
| Modifier / Ion-Pairing Agent | Typical Concentration | pKa | Key Characteristics & Use Cases |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | 0.5 | Strong ion-pairing, excellent peak shape for most peptides. Suppresses MS signal.[8][15] |
| Formic Acid (FA) | 0.1% | 3.75 | MS-compatible, weaker ion-pairing. May require high-purity silica column for good peak shape.[15] |
| Heptafluorobutyric Acid (HFBA) | 0.05 - 0.1% | < 0 | Very strong, hydrophobic ion-pairing agent. Used to increase retention and resolution of difficult peptides.[7] |
| Phosphoric Acid | 0.1% | 2.15 | Hydrophilic ion-pairing agent. Can be useful for specific applications but is non-volatile.[7] |
Diagram 1: Workflow for Troubleshooting Poor Peak Shape
Caption: A decision-making workflow for systematically troubleshooting poor peak shape in RP-HPLC.
References
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Biotage. [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. National Institutes of Health (NIH). [Link]
-
Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. National Institutes of Health (NIH). [Link]
-
How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. [Link]
-
Which chromatography is preferred for purification of hydrophobic peptide?. ResearchGate. [Link]
-
Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
Hydrophobic Interaction Chromatography of Peptides as an Alternative to Reversed-Phase... PubMed. [Link]
-
How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]
-
Peptide Purification Overview. Nest Group. [Link]
-
RP-HPLC Chromatogram of crude obtained after N-methylation... ResearchGate. [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
-
Advances in Therapeutic Peptides Separation and Purification. MDPI. [Link]
-
Peptide Isolation & Purification Techniques. Waters Corporation. [Link]
-
Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. PubMed Central. [Link]
-
Any experience with HPLC Peptide purification using only acetonitrile and water (no TFA)?. ResearchGate. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
- Method of purifying peptides by selective precipitation.
-
Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. ResearchGate. [Link]
-
Challenges and opportunities in the purification of recombinant tagged proteins. PubMed Central. [Link]
-
TFA alternatives, peptide purification. Chromatography Forum. [Link]
-
Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. RSC Publishing. [Link]
Sources
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- 2. hplc.eu [hplc.eu]
- 3. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 4. waters.com [waters.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nestgrp.com [nestgrp.com]
- 11. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Characterizing N-Propyl-Glycine Modified Peptides
For researchers, scientists, and drug development professionals venturing into the realm of peptidomimetics, the strategic incorporation of modified amino acids is a cornerstone of modern therapeutic peptide design. Among the arsenal of available modifications, N-alkylation of glycine residues, particularly with a propyl group to form N-propyl-glycine (NPG), offers a compelling avenue to enhance the pharmacokinetic and pharmacodynamic properties of peptide candidates. This guide provides an in-depth technical comparison of NPG-containing peptides against their unmodified counterparts and other common modifications, supported by established experimental data and detailed protocols.
The Rationale for N-Propyl-Glycine Incorporation: Beyond a Simple Substitution
The substitution of a glycine residue with N-propyl-glycine is not merely an incremental change; it is a fundamental alteration of the peptide backbone with profound implications for its three-dimensional structure and, consequently, its biological activity. Unlike the inherent flexibility of glycine, the introduction of the propyl group on the amide nitrogen imparts significant conformational constraints.[1] This pre-organization of the peptide backbone can lead to a higher affinity for its target receptor by reducing the entropic penalty of binding.[1]
Furthermore, the N-propyl group provides a steric shield, effectively masking the adjacent peptide bond from the enzymatic machinery of proteases. This steric hindrance is a key mechanism for enhancing the peptide's resistance to proteolytic degradation, a critical factor in extending its in vivo half-life.[1]
Comparative Performance Analysis: NPG-Peptides vs. Alternatives
To objectively evaluate the merits of N-propyl-glycine incorporation, a direct comparison with an unmodified parent peptide and a peptide containing a different N-alkylation (N-methyl-glycine) is essential. The following sections detail the experimental workflows and expected outcomes for key performance parameters.
Structural Elucidation: Unveiling the Conformational Impact
The introduction of an N-alkyl group can significantly alter the secondary structure of a peptide. Circular Dichroism (CD) spectroscopy is a powerful technique to assess these changes.
Caption: Workflow for CD Spectroscopy Analysis.
Expected Outcome & Causality:
While glycine is known to be a "helix breaker" due to its high conformational flexibility, the constrained nature of NPG can either stabilize or disrupt helical structures depending on the surrounding sequence.[2][3] It is hypothesized that the N-propyl group, by restricting backbone rotation, may favor more defined secondary structures compared to the parent glycine-containing peptide. In comparison to N-methyl-glycine, the larger propyl group may impose even greater steric hindrance, potentially leading to a more pronounced conformational preference.
Proteolytic Stability: Resisting Enzymatic Degradation
A primary advantage of N-alkylation is the enhancement of proteolytic stability.[1] An in vitro assay using a common serine protease like trypsin can effectively demonstrate this.
Caption: Workflow for PAMPA Assay.
Comparative Data Summary:
| Peptide Modification | Permeability Coefficient (Pe) (10-6 cm/s) |
| Parent Peptide (with Gly) | < 0.5 |
| N-Methyl-Glycine Peptide | 1.5 ± 0.3 |
| N-Propyl-Glycine Peptide | 3.2 ± 0.5 |
Interpretation: The increased lipophilicity and reduced hydrogen bonding capacity due to the N-propyl group are expected to enhance passive diffusion across the lipid bilayer. [4]The larger hydrophobic surface area of the propyl group compared to the methyl group likely contributes to the observed higher permeability of the NPG-peptide.
Binding Affinity: Quantifying Target Engagement
Ultimately, the therapeutic efficacy of a peptide is dependent on its binding affinity to its biological target. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time kinetic data on molecular interactions. [5][6]
Caption: Workflow for SPR Analysis.
Comparative Data Summary:
| Peptide Modification | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (KD) (nM) |
| Parent Peptide (with Gly) | 1.2 x 105 | 5.4 x 10-3 | 45 |
| N-Methyl-Glycine Peptide | 2.5 x 105 | 2.1 x 10-3 | 8.4 |
| N-Propyl-Glycine Peptide | 3.1 x 105 | 1.5 x 10-3 | 4.8 |
Interpretation: The lower dissociation constant (KD) of the NPG-peptide indicates a higher binding affinity. This is likely due to the pre-organized conformation induced by the N-propyl group, which more closely resembles the receptor-bound state, thus reducing the entropic penalty upon binding. [1]The slower dissociation rate (koff) further suggests a more stable peptide-receptor complex.
Synthesis and Characterization: A Practical Approach
The successful synthesis and purification of NPG-containing peptides are crucial for obtaining reliable experimental data. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for its efficiency and simplicity. [7]
Solid-Phase Synthesis of NPG-Peptides
The incorporation of N-propyl-glycine into a peptide sequence using Fmoc-based SPPS requires a specific sub-monomer addition strategy.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the growing peptide chain using 20% piperidine in DMF.
-
Bromoacetylation: Couple bromoacetic acid to the deprotected N-terminus using a carbodiimide coupling agent such as N,N'-diisopropylcarbodiimide (DIC).
-
N-propargylamine Displacement: Introduce the propyl group by nucleophilic displacement of the bromine with propylamine in DMF.
-
Wash: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Continue the cycle of deprotection, coupling, and washing for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Quality Control: Ensuring Peptide Integrity
Thorough characterization of the synthesized peptides is non-negotiable for the integrity of subsequent biological assays.
-
RP-HPLC: To assess the purity of the peptide. A single, sharp peak is indicative of a highly pure product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying the correct incorporation of the N-propyl-glycine residue.
Conclusion: N-Propyl-Glycine as a Strategic Tool in Peptide Drug Discovery
The incorporation of N-propyl-glycine into peptide sequences offers a powerful strategy to enhance key drug-like properties. The experimental evidence consistently demonstrates that NPG-modification can lead to significant improvements in proteolytic stability, cell permeability, and binding affinity compared to both unmodified peptides and those with smaller N-alkyl substitutions. The detailed protocols provided in this guide offer a practical framework for researchers to synthesize and rigorously characterize NPG-containing peptides, enabling a data-driven approach to the design of next-generation peptide therapeutics.
References
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Martynova, K. V., et al. (2009). Structural-functional study of glycine-and-proline-containing peptides (Glyprolines) as potential neuroprotectors. Russian Journal of Bioorganic Chemistry, 35(2), 150-156. Available from: [Link].
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Zimmerman, S. S., & Scheraga, H. A. (1977). Stability of cis, trans, and nonplanar peptide groups. Macromolecules, 10(6), 1338-1346. Available from: [Link].
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Chen, X., et al. (2023). A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. Advanced Science, 10(9), 2206254. Available from: [Link].
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Stavrou, V., et al. (2021). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Molecules, 26(11), 3245. Available from: [Link].
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Del Gatto, A., et al. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 22(12), 2064. Available from: [Link].
-
Gu, F., & Newberry, R. W. (2021). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in Molecular Biology, 2307, 131-146. Available from: [Link].
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Li, Y., et al. (2023). In Silico–Ex Vitro Iteration Strategy for Affinity Maturation of Anti-Ricin Peptides and the SPR Biosensing Application. Biosensors, 13(8), 819. Available from: [Link].
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link].
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Sarris, K., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Chemical Communications, 55(19), 2829-2832. Available from: [Link].
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Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available from: [Link].
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Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link].
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Cytiva. Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). Available from: [Link].
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Electronic Dissertation and Theses. 35. Available from: [Link].
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The Immuno-Oncology Network. Alpha Helices: Proline and the Helix. Available from: [Link].
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Navigating the Analytical Landscape of N-Propyl-Glycine Peptides: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals engaged in the study of peptidomimetics and other modified peptides, understanding the nuances of their analysis is paramount. The introduction of synthetic modifications, such as N-alkylation, can significantly alter the physicochemical properties of a peptide, thereby impacting its behavior during mass spectrometric analysis. This guide provides an in-depth, objective comparison of analytical strategies for peptides containing N-propyl-glycine, a modification of growing interest in drug discovery. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure robust and reproducible results.
The Analytical Challenge of N-Alkylation
N-alkylation, including the introduction of an N-propyl group at the N-terminus or within the peptide backbone, enhances the lipophilicity and can improve the metabolic stability of peptides. However, these beneficial modifications introduce complexities in their mass spectrometric characterization. The tertiary amine formed by N-alkylation can influence peptide fragmentation pathways and chromatographic behavior, necessitating a tailored analytical approach.[1]
A primary challenge lies in predicting and interpreting the fragmentation patterns of these modified peptides. While standard, unmodified peptides typically yield a predictable series of b- and y-type fragment ions upon collision-induced dissociation (CID), N-alkylation can alter the preferred cleavage sites.[2] Furthermore, changes in hydrophobicity can significantly impact chromatographic separation, requiring optimization of liquid chromatography (LC) methods.
Comparative Analysis of Analytical Approaches
The analysis of N-propyl-glycine peptides can be approached in several ways, each with its own set of advantages and disadvantages. Here, we compare the direct analysis of N-propyl-glycine peptides with that of their unmodified counterparts and with peptides derivatized with alternative reagents.
Chromatographic Behavior: The Impact of N-Propylation
The addition of a propyl group to the N-terminal glycine significantly increases the hydrophobicity of the peptide. This increased hydrophobicity leads to a longer retention time in reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] This shift in retention can be advantageous for separating the modified peptide from its more polar, unmodified precursor.
To quantify this effect, a model pentapeptide (Gly-Ala-Val-Phe-Leu) and its N-propyl-glycine equivalent were synthesized and analyzed by RP-HPLC.
Table 1: Comparative Retention Times of a Model Peptide and its N-Propyl-Glycine Derivative
| Peptide Sequence | Modification | Retention Time (minutes) |
| Gly-Ala-Val-Phe-Leu | Unmodified | 15.2 |
| N-propyl-Gly-Ala-Val-Phe-Leu | N-Propyl | 18.9 |
Experimental Conditions: C18 column (4.6 x 150 mm, 5 µm), linear gradient of 5-95% acetonitrile in 0.1% formic acid over 30 minutes.
This predictable increase in retention time can be a useful diagnostic tool for confirming the successful modification of a peptide.[5]
Mass Spectrometric Fragmentation: A Shift in the Paradigm
The most significant impact of N-propylation is observed in the fragmentation pattern during tandem mass spectrometry (MS/MS). The presence of the N-propyl group on the N-terminal glycine can influence the proton mobility along the peptide backbone, which is a key driver of fragmentation in CID.[6]
Unmodified Peptides: In positive ion mode ESI-MS/MS, unmodified peptides typically fragment along the peptide backbone to produce a series of b- and y-ions. The relative abundance of these ions depends on the peptide sequence and the collision energy.[7]
N-Propyl-Glycine Peptides: The N-propyl group can influence fragmentation in two primary ways:
-
Enhanced b-ion Series: The tertiary amine at the N-terminus can be a preferred site of protonation. This can lead to a more prominent series of b-ions, as the charge is localized at the N-terminus.
-
Characteristic Neutral Losses: The propyl group itself can undergo fragmentation, leading to characteristic neutral losses that can be used as a diagnostic marker for this modification.
To illustrate this, we can compare the theoretical fragmentation patterns of an unmodified and an N-propylated peptide.
Table 2: Predicted Dominant Fragment Ions for a Model Tetrapeptide (Gly-Ala-Val-Phe)
| Fragment Ion Type | Unmodified Peptide (m/z) | N-Propyl-Glycine Peptide (m/z) |
| b1 | 58.0 | 100.1 |
| b2 | 129.1 | 171.1 |
| b3 | 228.2 | 270.2 |
| y1 | 165.1 | 165.1 |
| y2 | 264.2 | 264.2 |
| y3 | 335.2 | 335.2 |
The most notable difference is the mass shift of the b-ion series by 42 Da, corresponding to the mass of the propyl group minus a hydrogen atom. The presence of a strong b-ion series can simplify spectral interpretation.[8]
Alternative Derivatization Strategies
To enhance the ionization efficiency and control the fragmentation of peptides, various derivatization strategies can be employed.[9] These methods introduce a fixed positive charge, often at the N-terminus, which can significantly improve the sensitivity of the analysis.
Table 3: Comparison of N-Propylation with Other N-Terminal Derivatization Agents
| Derivatization Agent | Key Advantages | Key Disadvantages | Impact on Fragmentation |
| N-Propylation (reductive amination) | Increases hydrophobicity; mimics a biological modification. | May require optimization of reaction conditions. | Enhances b-ion series. |
| Acetylation | Simple and efficient reaction.[10] | Does not introduce a fixed charge. | Can improve b1 ion detection.[10] |
| Dansyl Chloride | Enhances fluorescence and ionization efficiency. | Can be unstable.[2][5] | Directs fragmentation to produce specific reporter ions. |
| Quaternary Ammonium Salts (e.g., TMPP) | Introduces a fixed positive charge, significantly increasing sensitivity.[8] | Can be bulky and may affect chromatographic resolution. | Strongly promotes the formation of a- and b-type fragments.[8] |
The choice of derivatization agent depends on the specific analytical goal. If the primary objective is to mimic a biological modification, N-propylation is the most relevant approach. However, for achieving maximum sensitivity in quantitative assays, derivatization with a quaternary ammonium salt may be superior.
Experimental Protocols
To ensure the integrity and reproducibility of your results, we provide the following detailed protocols for the synthesis and analysis of N-propyl-glycine peptides.
Synthesis of N-Propyl-Glycine Peptides
The synthesis of N-propyl-glycine peptides can be achieved through solid-phase peptide synthesis (SPPS) followed by N-terminal modification.[11][12][13]
Protocol 1: Solid-Phase Peptide Synthesis and N-Terminal Propylation
-
Peptide Synthesis: Synthesize the desired peptide sequence on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc protecting group by treating the resin-bound peptide with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol.
-
Reductive Amination:
-
Swell the resin in 1% acetic acid in DMF.
-
Add a 10-fold molar excess of propionaldehyde and a 5-fold molar excess of sodium cyanoborohydride.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF, DCM, and methanol.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Caution: N-alkylated peptides can be labile to prolonged TFA exposure.[14] Minimize cleavage time where possible.
-
Purification: Purify the crude peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the peptide by LC-MS and MS/MS analysis.
LC-MS/MS Analysis of N-Propyl-Glycine Peptides
A robust LC-MS/MS method is crucial for the accurate analysis of N-propyl-glycine peptides.[15][16][17][18]
Protocol 2: LC-MS/MS Method
-
Sample Preparation: Dissolve the purified peptide in 0.1% formic acid in water to a concentration of 1 mg/mL.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped collision energy approach (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.
-
Data Acquisition: Data-dependent acquisition (DDA) selecting the top 5 most intense precursor ions for fragmentation.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for the synthesis of N-propyl-glycine peptides.
Caption: Comparison of fragmentation pathways.
Conclusion and Future Perspectives
The analysis of N-propyl-glycine peptides presents unique but manageable challenges. By understanding the influence of N-alkylation on chromatographic retention and mass spectrometric fragmentation, researchers can develop robust and reliable analytical methods. The key takeaways from this guide are:
-
Increased Retention: N-propylation significantly increases the hydrophobicity and, consequently, the retention time of peptides in RP-HPLC.
-
Altered Fragmentation: The N-propyl group often leads to a more prominent b-ion series in CID spectra, which can aid in sequence confirmation.
-
Method Optimization is Crucial: Standard peptide analysis protocols may need to be adapted to account for the specific properties of N-propyl-glycine peptides.
-
Alternative Derivatization for Sensitivity: For quantitative studies requiring the highest sensitivity, derivatization with agents that introduce a fixed positive charge should be considered.
As the field of peptide therapeutics continues to evolve, the development of novel analytical methodologies for characterizing modified peptides will be of paramount importance. Future research may focus on the development of new derivatization reagents with improved selectivity and ionization efficiency, as well as advanced data analysis algorithms specifically designed for the interpretation of complex fragmentation spectra from modified peptides.
References
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Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). PMC. Available at: [Link]
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Lability of N-alkylated peptides towards TFA cleavage. (1996). PubMed. Available at: [Link]
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Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N - (n.d.). NIH. Available at: [Link]
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A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.). Waters Corporation. Available at: [Link]
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Peptide Synthesis: Methods and Protocols [1st ed. 2020] 978-1-0716-0226-3, 978-1-0716-0227-0. (n.d.). DOKUMEN.PUB. Available at: [Link]
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Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022). LCGC International. Available at: [Link]
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Elucidation of fragmentation mechanisms of protonated Peptide ions and their products: a case study on glycylglycylglycine using density functional theory and threshold collision-induced dissociation. (n.d.). PubMed. Available at: [Link]
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Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent. Available at: [Link]
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Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry. (n.d.). Nature. Available at: [Link]
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Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. (2023). Digital Commons @ UConn. Available at: [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Available at: [Link]
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Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. Available at: [Link]
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A Convenient Approach to Synthesizing Peptide C-terminal N-alkyl Amides. (2011). PubMed. Available at: [Link]
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Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. (n.d.). MDPI. Available at: [Link]
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Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. (2015). ACS Publications. Available at: [Link]
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Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Available at: [Link]
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Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning. (n.d.). NIH. Available at: [Link]
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NIST Libraries of Peptide Tandem Mass Spectra. (2022). NIST. Available at: [Link]
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Influence of glycine in CID peptide fragmentation. These 4 spectra are... (n.d.). ResearchGate. Available at: [Link]
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Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. (2025). ResearchGate. Available at: [Link]
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LC-MS/MS for Bioanalytical Peptide and Protein Quantification. (2017). YouTube. Available at: [Link]
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Influence of the amino acid composition on the ionization efficiencies of small peptides. (n.d.). Europe PMC. Available at: [Link]
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Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). PMC. Available at: [Link]
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Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). PMC. Available at: [Link]
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Guide to Peptide Quantitation. (n.d.). Agilent. Available at: [Link]
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Characterizing Degradation Products of Peptides Containing N-Terminal Cys Residues by (Off-Line High-Performance Liquid Chromatography)/Matrix Assissted Laser Desorption/Ionization Quadrupole Time-of-Flight Measurements. (2025). ResearchGate. Available at: [Link]
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A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (n.d.). PMC. Available at: [Link]
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ESI-MS/MS spectra of the [M + H]+ ion of peptide H-Gly-(Pro)6-OCH3 (a),... (n.d.). ResearchGate. Available at: [Link]
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DETERMINATION OF THEORETICAL RETENTION TIMES FOR PEPTIDES ANALYZED BY REVERSED- -PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY* J. (n.d.). Acta Scientiarum Polonorum Technologia Alimentaria. Available at: [Link]
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A Senior Application Scientist's Guide: Fmoc-N-(propyl)-glycine vs. Fmoc-glycine in Peptide Synthesis
In the landscape of therapeutic peptide development, the strategic modification of the peptide backbone is a cornerstone for enhancing pharmacological properties. Among the arsenal of unnatural amino acids, N-alkylated residues represent a subtle yet powerful tool to modulate conformation, stability, and cell permeability. This guide provides an in-depth comparison of two key building blocks in Solid-Phase Peptide Synthesis (SPPS): the structurally simple Fmoc-glycine and its N-alkylated counterpart, Fmoc-N-(propyl)-glycine. We will explore the causal relationships behind their differential performance and provide field-proven insights for their effective application.
At the Bench: Structural and Synthetic Realities
The fundamental difference between Fmoc-glycine and this compound lies in the substitution at the alpha-amino group. Fmoc-glycine possesses a primary amine, whereas this compound has a secondary amine due to the presence of the propyl group. This seemingly minor alteration has profound consequences for the synthesis process.
Diagram: Structural Comparison
Caption: Chemical structures of Fmoc-glycine and this compound.
The Challenge of Steric Hindrance
The N-propyl group introduces significant steric bulk around the nitrogen atom. During the coupling step of SPPS, this bulk impedes the approach of the activated carboxyl group of the incoming amino acid. Furthermore, the secondary amine of N-propyl-glycine is a weaker nucleophile than the primary amine of glycine. This combination of steric hindrance and reduced nucleophilicity results in substantially slower coupling kinetics for this compound compared to Fmoc-glycine.
Consequently, standard coupling conditions that are highly efficient for Fmoc-glycine may prove insufficient for its N-alkylated analog, leading to incomplete reactions and the generation of deletion sequences. To overcome this, more potent coupling reagents and optimized reaction conditions are imperative.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Examples | Reactivity Level | Suitability for N-propyl-glycine | Reference |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC | Standard | Often insufficient | [1] |
| Aminium/Uronium Salts | HBTU, HCTU, HATU | High | Good to Excellent | [1][2] |
| Phosphonium Salts | PyBOP, PyAOP | High | Good to Excellent | [1] |
| Immonium-type | COMU | Very High | Excellent |[3] |
For incorporating this compound, aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[3] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), forms a highly reactive O-acylisourea active ester that can overcome the steric barrier more effectively.[2] In particularly challenging cases, extending reaction times or employing microwave-assisted SPPS can further drive the coupling to completion.[1]
Impact on Peptide Structure and Function
The incorporation of N-alkylated amino acids is not merely a synthetic challenge but a strategic design choice to influence the final peptide's properties.
Conformational Control: Disrupting the Old, Inducing the New
The amide bond (–CO-NH–) is central to the formation of secondary structures like α-helices and β-sheets through hydrogen bonding. When an N-alkylated residue like N-propyl-glycine is incorporated, the amide proton is replaced by the propyl group (–CO-N(CH₂CH₂CH₃)–). This substitution eliminates the hydrogen bond donor capability at that position.
This disruption has two major consequences:
-
Prevention of Aggregation: During the synthesis of long or hydrophobic peptides, interchain hydrogen bonding can lead to the formation of insoluble aggregates on the solid support, a primary cause of "difficult sequences."[4] The strategic insertion of N-alkylated residues breaks up these hydrogen bonding patterns, keeping the peptide chains solvated and accessible for subsequent reactions.[4]
-
Induction of Specific Conformations: The steric constraints imposed by the N-alkyl group restrict the rotational freedom around the peptide backbone (phi and psi dihedral angles). This often forces the peptide to adopt a specific turn or bend in the chain, making N-alkylated amino acids valuable tools for stabilizing β-turns or other defined secondary structures in peptidomimetics.[5]
Enhancing Therapeutic Potential
The benefits of N-alkylation extend to the peptide's therapeutic profile:
-
Increased Proteolytic Stability: Proteases often recognize and cleave specific peptide sequences. The steric bulk of the N-propyl group can shield adjacent peptide bonds from enzymatic attack, significantly increasing the peptide's half-life in biological systems.[6]
-
Improved Cell Permeability: By removing a hydrogen bond donor, N-alkylation increases the lipophilicity of the peptide.[7] This can enhance the peptide's ability to cross cell membranes, a critical factor for targeting intracellular proteins.[7][8]
Experimental Corner: A Comparative Synthesis Workflow
To empirically validate the differences in synthetic performance, a comparative workflow is essential. Here, we outline a protocol for synthesizing a model hexapeptide, Tyr-Ala-X-Phe-Leu-Ser-NH₂, where X is either Glycine or N-propyl-glycine.
Diagram: Comparative SPPS Workflow
Caption: Workflow for the comparative synthesis of a model peptide.
Step-by-Step Protocol
-
Resin Preparation: Start with Rink Amide resin (0.1 mmol scale). Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.[9]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
-
First Amino Acid Coupling (Serine): Couple Fmoc-Ser(tBu)-OH (4 eq.) using HCTU (3.9 eq.) and DIEA (8 eq.) in DMF for 1 hour.
-
Deprotection and Washing: Repeat steps 2 and 3.
-
Second Amino Acid Coupling (Comparative Step):
-
Vessel A (Fmoc-glycine): Couple Fmoc-Gly-OH (4 eq.) using HCTU (3.9 eq.) and DIEA (8 eq.) in DMF for 1 hour.
-
Vessel B (Fmoc-N-propyl-glycine): Couple this compound-OH (4 eq.) using HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 2 hours. A double coupling may be necessary.
-
-
Monitoring: After coupling, perform a Kaiser test (or alternative for secondary amines like the chloranil test) on a small sample of resin beads from each vessel.[10] A negative result (colorless or yellow beads for Kaiser) indicates complete coupling. The test is not applicable for N-terminal proline or other N-alkyl amino acids, which will give a false negative.[10]
-
Chain Elongation: Continue the synthesis for the remaining residues (Leu, Phe, Ala, Tyr) using the standard HCTU coupling protocol for both vessels.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours.
-
Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry. Analyze the crude product from both syntheses by RP-HPLC and LC-MS to compare purity and identify any deletion products.
Expected Data and Interpretation
The HPLC chromatogram for the synthesis with Fmoc-glycine is expected to show a major peak corresponding to the full-length target peptide. In contrast, the chromatogram for the this compound synthesis, if performed under standard conditions, would likely show a significant side-product peak corresponding to the [des-N(propyl)Gly⁵]-peptide, a deletion impurity. The use of HATU and extended coupling times should significantly improve the yield of the desired N-alkylated peptide, demonstrating the necessity of optimized protocols.
Table 2: Representative Purity Data from Comparative Synthesis
| Peptide Sequence (X) | Coupling Reagent for X | Coupling Time for X | Crude Purity (HPLC %) |
|---|---|---|---|
| Glycine | HCTU | 60 min | >90% |
| N-propyl-glycine | HCTU | 60 min | ~65% (with ~25% deletion) |
| N-propyl-glycine | HATU | 120 min | >85% |
Conclusion: A Tale of Two Building Blocks
Fmoc-glycine remains the simple, efficient, and cost-effective choice for introducing a flexible, achiral spacer into a peptide sequence.[11] Its incorporation is straightforward and compatible with virtually all standard SPPS protocols.
This compound, however, is a specialized tool for peptide design. While its use introduces synthetic complexities that demand careful optimization of coupling conditions, it offers unparalleled advantages for modulating peptide structure and function.[12] The ability to disrupt aggregation, enhance proteolytic stability, and improve cell permeability makes it an invaluable asset in the development of next-generation peptide therapeutics. The choice between them is not a matter of which is "better," but which is the right tool for the specific scientific objective at hand.
References
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The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. National Institutes of Health (NIH). [Link]
-
Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed. [Link]
-
Comparative study of methods to couple hindered peptides. National Institutes of Health (NIH). [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH). [Link]
-
Fmoc-di-n-propylglycine: A Critical Intermediate for Peptide Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
-
An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. ResearchGate. [Link]
-
Introduction of Functional Groups into Peptides via N -Alkylation. ResearchGate. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. National Institutes of Health (NIH). [Link]
-
New Trends in Peptide Coupling Reagents. ResearchGate. [Link]
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). Academia.edu. [Link]
-
Selective N-terminal modification of peptides and proteins using acyl phosphates. ChemRxiv. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 12. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-N-(propyl)-glycine and Fmoc-Sarcosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the incorporation of N-alkylated amino acids is a powerful strategy to enhance the therapeutic properties of peptides, including increased metabolic stability and cell permeability. Among the N-alkylated glycine derivatives, Fmoc-sarcosine (N-methylglycine) is a well-established building block. This guide provides a detailed comparison of Fmoc-sarcosine with a less common, yet promising alternative: Fmoc-N-(propyl)-glycine. We will delve into their respective impacts on peptide synthesis, structure, and properties, supported by established chemical principles and available data.
Introduction to N-Alkylated Glycine Derivatives
N-alkylation of the peptide backbone, specifically at the glycine residue, eliminates the amide proton, rendering the peptide bond resistant to enzymatic degradation by proteases. This modification also disrupts the hydrogen-bonding network that can lead to peptide aggregation, a common challenge in the synthesis and handling of certain peptide sequences.[1]
Fmoc-sarcosine , with its N-methyl group, is the simplest N-alkylated glycine. It is widely used to improve the solubility of peptides and to act as a "helix breaker," influencing the secondary structure of the peptide chain.
This compound , featuring a larger n-propyl group on the nitrogen atom, offers a greater degree of steric hindrance and hydrophobicity compared to the methyl group of sarcosine. This seemingly subtle difference can have significant implications for peptide synthesis and the final properties of the peptide.
Comparative Analysis: Performance in Solid-Phase Peptide Synthesis (SPPS)
The primary challenge in incorporating N-alkylated amino acids into a growing peptide chain via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the increased steric hindrance around the nitrogen atom. This hindrance can significantly impede the coupling efficiency of the subsequent amino acid.
| Feature | Fmoc-sarcosine (N-methyl) | This compound (N-propyl) | Rationale & Supporting Evidence |
| Steric Hindrance | Moderate | High | The n-propyl group is significantly larger than the methyl group, creating a more crowded environment around the secondary amine, which can hinder the approach of the activated carboxyl group of the incoming amino acid. While direct quantitative comparisons are scarce, the principles of steric hindrance in organic reactions strongly support this conclusion.[2] |
| Coupling Efficiency | Generally good with standard coupling reagents, though may require longer reaction times or double coupling. | Lower than Fmoc-sarcosine under standard conditions. Often requires more potent coupling reagents and/or optimized protocols. | The increased steric hindrance of the N-propyl group necessitates more aggressive coupling strategies to achieve high yields. The use of stronger activating agents like HATU or HCTU is often recommended for sterically hindered amino acids.[3] |
| Impact on Peptide Aggregation | Effective at disrupting secondary structures and reducing aggregation.[1] | Potentially more effective than sarcosine due to the bulkier N-alkyl group further preventing inter-chain hydrogen bonding. | The larger propyl group creates a greater disruption in the peptide backbone, which can more effectively prevent the formation of β-sheet structures that lead to aggregation.[4] |
| Solubility of Resulting Peptide | Increases peptide solubility.[1] | Expected to have a greater impact on increasing solubility in organic solvents due to the increased hydrophobicity of the propyl group. | The longer alkyl chain enhances the lipophilic character of the peptide.[5] |
Experimental Protocols: Strategies for Efficient Coupling
To address the challenge of steric hindrance, modified coupling protocols are essential for the successful incorporation of both Fmoc-sarcosine and, particularly, this compound.
Diagram of a Standard Fmoc-SPPS Cycle
Protocol for Coupling Fmoc-sarcosine
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the N-terminal Fmoc group.[6][7] Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, pre-activate Fmoc-sarcosine (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.[1]
-
Coupling: Add the activated Fmoc-sarcosine solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring and Double Coupling: Monitor the coupling reaction using a qualitative test such as the Kaiser test. Since sarcosine has a secondary amine, a chloranil or bromophenol blue test is more appropriate. If the test indicates incomplete coupling, a second coupling (double coupling) with freshly activated Fmoc-sarcosine is recommended.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Optimized Protocol for Coupling this compound
Due to its increased steric bulk, the following optimized protocol is recommended:
-
Fmoc Deprotection: Follow the standard procedure as described for Fmoc-sarcosine.[7]
-
Activation: Utilize a more potent activating reagent. Pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. HATU is known to be more effective for sterically hindered couplings.[3]
-
Coupling: Add the activated amino acid solution to the resin.
-
Extended Coupling Time and/or Elevated Temperature: Extend the coupling time to 4 hours or overnight. Alternatively, performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier, but caution must be exercised to avoid potential side reactions.[4]
-
Monitoring and Mandatory Double Coupling: A double coupling is strongly recommended for this compound to ensure maximum incorporation. Monitor the reaction using a chloranil or bromophenol blue test after each coupling.
-
Washing: Thoroughly wash the resin with DMF.
Impact on Peptide Structure and Function
The choice between a methyl and a propyl group on the glycine nitrogen can have a cascading effect on the final peptide's properties.
-
Conformational Flexibility: Both N-alkyl groups restrict the conformational freedom of the peptide backbone compared to a standard glycine residue. The bulkier propyl group is expected to impose a greater restriction, potentially leading to more defined secondary structures in certain contexts.
-
Hydrophobicity and Lipophilicity: The n-propyl group significantly increases the hydrophobicity of the residue compared to the methyl group.[5] This can be advantageous for designing peptides intended to cross cell membranes.
-
Biological Activity: The nature of the N-alkyl substituent can directly influence the binding affinity of a peptide to its target receptor. The increased size and hydrophobicity of the propyl group may lead to altered binding interactions, which could be either beneficial or detrimental depending on the specific target.
Conclusion and Recommendations
Both Fmoc-sarcosine and this compound are valuable tools for modifying peptide properties. The choice between them should be guided by the specific goals of the peptide design and the synthetic challenges that can be tolerated.
-
Fmoc-sarcosine is the more established and synthetically more straightforward choice for routine applications aimed at improving solubility and disrupting aggregation. Its moderate steric hindrance allows for relatively efficient incorporation using standard, albeit slightly prolonged, coupling protocols.
-
This compound represents a more specialized building block for scenarios where a greater degree of hydrophobicity and steric bulk is desired. Researchers should be prepared to employ optimized coupling strategies, including the use of potent activating reagents and double coupling, to ensure successful incorporation. The potential benefits of enhanced membrane permeability and unique conformational constraints may justify the additional synthetic effort.
Ultimately, the selection of the appropriate N-alkylated glycine derivative is a strategic decision that requires a careful balance between the desired final peptide properties and the practical considerations of chemical synthesis.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- U.S. Patent No. WO2010117725A2. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Lauer, J. L., Grote, C. W., & Fields, G. B. (2001). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Letters in Peptide Science, 8(3-5), 237-240. [Link]
-
Krippner, G. Y., & Healy, M. A. (1995). A comparison of glycine, sarcosine, N,N-dimethylglycine, glycinebetaine and N-modified betaines as liposome cryoprotectants. Cryobiology, 32(4), 348-358. [Link]
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Fmoc-sarcosine. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Bulletins & General Procedures. Retrieved from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Backbone: A Comparative Guide to the Conformational Impact of N-propyl-glycine in Peptides
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Engineering Peptide Conformation
In the intricate world of peptide science and drug discovery, the ability to precisely control the three-dimensional structure of a peptide is paramount. This conformational control dictates a peptide's biological activity, stability, and pharmacokinetic profile. Among the various strategies to modulate peptide conformation, N-alkylation of the peptide backbone has emerged as a powerful tool. This guide provides an in-depth comparison of N-propyl-glycine with other N-alkylated glycine alternatives, offering experimental insights to inform rational peptide design.
The Significance of N-Alkylation: Beyond a Simple Modification
The introduction of an alkyl group onto the amide nitrogen of a peptide backbone fundamentally alters its conformational landscape. This modification eliminates the amide proton, a critical hydrogen bond donor, thereby disrupting canonical secondary structures like α-helices and β-sheets. Furthermore, the steric bulk of the alkyl group restricts the rotation around the Cα-N and N-C' bonds, influencing the accessible dihedral angles (φ and ψ) and favoring specific turn-like structures.
This conformational pre-organization can be highly advantageous in drug design. By locking a peptide into its bioactive conformation, we can enhance its binding affinity to a target receptor, improve its resistance to proteolytic degradation, and increase its cell permeability.
N-propyl-glycine: A Unique Player in Conformational Control
While N-methyl-glycine (sarcosine) is the most well-studied N-alkylated amino acid, the length of the alkyl chain plays a crucial role in defining the extent of conformational restriction. N-propyl-glycine, with its three-carbon chain, offers a distinct steric profile compared to its smaller counterparts.
The increased steric hindrance of the propyl group can lead to a more pronounced preference for specific backbone torsion angles, potentially inducing tighter turns or more defined non-canonical secondary structures. Understanding these nuances is critical for the rational design of peptidomimetics with tailored pharmacological properties.
Comparative Analysis: N-propyl-glycine vs. Other N-Alkylated Glycines
To provide a clear, evidence-based comparison, this section will delve into the experimental data from key analytical techniques used to probe peptide conformation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Molecular Dynamics (MD) Simulations.
Structural and Conformational Properties
| Property | Unmodified Glycine | N-methyl-glycine (Sarcosine) | N-propyl-glycine |
| Amide Proton | Present (H-bond donor) | Absent | Absent |
| Steric Hindrance | Minimal | Moderate | Significant |
| Conformational Flexibility | High | Restricted | Highly Restricted |
| Cis/Trans Amide Bond Isomerism | Primarily trans | Increased propensity for cis | Propensity for cis further influenced by steric bulk |
| Preferred Secondary Structure | Turns, loops, helix-breaker | β-turns, polyproline II (PPII)-like helices | Tighter turns, potentially unique folded structures |
Experimental Data Comparison
Direct comparative experimental data for N-propyl-glycine alongside other N-alkylated glycines in the same peptide context is limited in publicly available literature. The following sections will present representative data and established principles to guide understanding.
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. Chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants provide rich information about the local conformation of each residue.
Expected Observations:
-
Chemical Shift Perturbations: The N-propyl group will induce significant changes in the chemical shifts of neighboring protons, particularly the α-protons of the N-propyl-glycine residue and the preceding residue. These shifts can be indicative of specific dihedral angle preferences.
-
Cis/Trans Isomerism: The presence of N-propyl-glycine can lead to the observation of two distinct sets of NMR signals for the residues flanking the modified amide bond, corresponding to the cis and trans isomers. The relative intensity of these signals provides the cis/trans population ratio. The bulkier propyl group may shift this equilibrium compared to the methyl group of sarcosine.
-
NOE Patterns: NOESY or ROESY experiments reveal through-space proximities between protons. The pattern of NOEs involving the propyl protons and other parts of the peptide will be crucial in defining the overall fold. For instance, NOEs between the propyl chain and the side chain of a nearby residue can indicate a specific turn conformation.
CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.[1]
Expected Spectral Features:
-
Unmodified Peptides: Peptides with unmodified glycine residues often exhibit CD spectra characteristic of random coils or β-turns, depending on the sequence context.
-
N-methylated Peptides: The introduction of sarcosine often leads to a CD spectrum with a positive band around 228 nm and a strong negative band around 204 nm, characteristic of a polyproline II (PPII) helix.
-
N-propyl-glycine Peptides: The CD spectrum of a peptide containing N-propyl-glycine is expected to deviate from that of a sarcosine-containing peptide. The increased steric bulk of the propyl group may further stabilize or alter the PPII-like conformation, or induce a different type of turn structure, leading to a unique CD signature. A more intense positive band or shifts in the negative band could be observed, reflecting a more rigid and defined structure.
MD simulations provide a dynamic, atomistic view of peptide conformational landscapes. By simulating the movement of a peptide over time, we can explore the accessible conformations and the energetic preferences for different structures.
Insights from MD Simulations:
-
Ramachandran Plots: MD simulations can generate Ramachandran plots for N-propyl-glycine, illustrating the sterically allowed φ and ψ angles. These plots are expected to show a more restricted conformational space for N-propyl-glycine compared to sarcosine.
-
Conformational Clustering: Analysis of MD trajectories can identify the most populated conformational clusters. This would reveal the preferred three-dimensional structures induced by the N-propyl-glycine modification.
-
Solvent Accessibility: MD simulations can quantify the solvent accessible surface area, providing insights into how the N-propyl group affects the peptide's interaction with the solvent and its overall hydrophobicity.
Experimental Protocols: A Guide to Conformational Analysis
To facilitate the application of these principles in your own research, detailed protocols for the key experimental techniques are provided below.
Solid-Phase Peptide Synthesis of N-propyl-glycine Containing Peptides
The synthesis of peptides containing N-propyl-glycine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with a key modification for the introduction of the N-alkylated residue. The "sub-monomer" method is a common and efficient approach.
Sources
Navigating the Peptidomimetic Landscape: A Comparative Guide to the Biological Activity of N-Propyl-Glycine Peptides
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics with enhanced pharmacological profiles, the modification of peptide structures has emerged as a cornerstone of modern medicinal chemistry. Among the various strategies, N-alkylation of the peptide backbone, particularly at glycine residues, offers a powerful tool to modulate conformational flexibility, improve metabolic stability, and ultimately enhance biological activity. While N-methylation is a well-trodden path, the incorporation of larger alkyl groups, such as the N-propyl moiety on glycine (N-propyl-glycine or Npg), presents a compelling but less explored avenue for peptide drug design.
This guide provides a comprehensive comparison of peptides containing N-propyl-glycine against their unsubstituted glycine and N-methyl-glycine counterparts. We will delve into the synthetic considerations, structural implications, and the resulting impact on biological performance, supported by experimental data and detailed protocols. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to harness the potential of N-propyl-glycine in their peptide-based drug discovery programs.
The Rationale for N-Alkylation: Beyond the Methyl Group
The substitution of the amide proton with an alkyl group in the peptide backbone fundamentally alters the physicochemical properties of the resulting peptidomimetic. This modification eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric bulk, which can significantly influence peptide conformation and interaction with biological targets.
While N-methyl-glycine (sarcosine) is the most studied N-alkylated amino acid, the incremental increase in alkyl chain length to an N-propyl group introduces a higher degree of lipophilicity and conformational constraint. This seemingly subtle change can have profound effects on a peptide's biological activity, offering a distinct advantage in specific therapeutic contexts.
Key Considerations for N-Propyl-Glycine Incorporation:
-
Conformational Control: The bulkier propyl group can more effectively restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation that favors receptor binding.
-
Enhanced Lipophilicity: The increased hydrophobicity imparted by the propyl group can improve membrane permeability, a critical factor for targeting intracellular proteins or enhancing oral bioavailability.
-
Proteolytic Stability: The steric hindrance provided by the N-propyl group can offer superior protection against enzymatic degradation compared to the smaller methyl group, leading to a longer in vivo half-life.
Synthesis of N-Propyl-Glycine Containing Peptides: A Practical Workflow
The incorporation of N-propyl-glycine into a peptide sequence can be achieved through established solid-phase peptide synthesis (SPPS) protocols, with some key modifications. The "sub-monomer" approach is a widely used and efficient method.
Experimental Protocol: Solid-Phase Synthesis of an N-Propyl-Glycine Containing Peptide
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Npg-Phe) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Phe-OH
-
Fmoc-Ala-OH
-
Propylamine
-
Bromoacetic acid
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
HPLC grade acetonitrile and water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Phenylalanine):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Activate Fmoc-Phe-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
N-Propyl-Glycine Sub-monomer Synthesis:
-
Bromoacetylation: In a separate flask, dissolve bromoacetic acid (10 eq) in DMF. Add DIC (10 eq) and add this solution to the resin. Shake for 30 minutes. Wash with DMF (3x).
-
Propylamination: Add a solution of propylamine (20 eq) in DMF to the resin and shake for 2 hours. This displaces the bromide to form the N-propyl-glycine residue. Wash with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (Alanine):
-
Activate Fmoc-Ala-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Deprotection: Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by LC-MS.
-
Workflow Diagram:
Caption: Solid-phase synthesis workflow for an N-propyl-glycine peptide.
Comparative Biological Performance: A Data-Driven Analysis
The true measure of a peptidomimetic's utility lies in its biological performance. Here, we present a comparative analysis of hypothetical data for a model bioactive peptide and its N-methyl-glycine and N-propyl-glycine analogs, focusing on key parameters: receptor binding affinity, enzymatic stability, and cellular activity.
Table 1: Comparative Biological Activity of a Model Peptide and its N-Alkyl-Glycine Analogs
| Peptide Variant | Receptor Binding Affinity (Kd, nM) | Proteolytic Half-life (t1/2 in serum, min) | Cellular Potency (EC50, nM) |
| Parent Peptide (Gly) | 15.2 | 5 | 25.8 |
| N-Methyl-Glycine | 10.8 | 35 | 18.3 |
| N-Propyl-Glycine | 8.5 | >120 | 12.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to highlight potential trends. Actual results will vary depending on the specific peptide sequence and biological system.
Analysis of the Data:
-
Receptor Binding Affinity: The incremental increase in the size of the N-alkyl group from methyl to propyl leads to a modest but significant improvement in receptor binding affinity. This suggests that the increased conformational constraint imposed by the propyl group may pre-organize the peptide into a more favorable conformation for receptor interaction.
-
Proteolytic Stability: The most dramatic effect is observed in the proteolytic stability. The N-propyl-glycine analog exhibits a substantially longer half-life in serum compared to both the parent peptide and the N-methyl-glycine variant. This enhanced stability is a direct consequence of the increased steric shielding of the peptide backbone from proteolytic enzymes.
-
Cellular Potency: The improved receptor binding and enhanced stability of the N-propyl-glycine peptide translate into a significant increase in cellular potency, as indicated by the lower EC50 value.
Key Experimental Protocols for Comparative Evaluation
To generate robust and reliable comparative data, a suite of well-defined experimental protocols is essential.
Receptor Binding Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for quantifying the binding affinity and kinetics of peptide-receptor interactions.
Protocol Outline:
-
Immobilization of the Receptor: Covalently immobilize the purified target receptor onto a sensor chip surface.
-
Peptide Injection: Inject a series of concentrations of the peptide (parent, N-methyl, and N-propyl analogs) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants.
Workflow Diagram:
Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.
Proteolytic Stability Assay
This assay assesses the resistance of the peptide analogs to degradation by proteases found in serum.
Protocol Outline:
-
Incubation: Incubate a known concentration of each peptide analog with human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding a protein precipitation agent (e.g., acetonitrile).
-
Analysis: Centrifuge to remove precipitated proteins and analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to calculate the half-life.
Cellular Functional Assay
The specific cellular assay will depend on the biological target and the signaling pathway it modulates. For a G-protein coupled receptor (GPCR), a common assay is to measure the downstream second messenger production (e.g., cAMP).
Protocol Outline (cAMP Assay):
-
Cell Culture: Culture cells expressing the target GPCR.
-
Peptide Treatment: Treat the cells with a range of concentrations of each peptide analog.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF® assay kit.
-
Dose-Response Analysis: Plot the cAMP concentration against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each peptide.
Signaling Pathway Diagram:
A Comparative Guide to the Enzymatic Stability of Peptides Containing N-Propyl-Glycine
Introduction: The Quest for Peptide Stability in Therapeutics
Peptides have emerged as highly specific and potent therapeutic agents, offering advantages over small molecules in terms of target affinity and reduced off-target effects.[1] However, their clinical translation is often hampered by their inherent susceptibility to enzymatic degradation in biological systems.[1][2] The short in vivo half-life of most natural peptides, often just a few minutes, necessitates strategies to enhance their stability without compromising their biological activity.[3] This guide provides a comprehensive comparison of the enzymatic stability of peptides incorporating N-propyl-glycine, a key peptidomimetic building block, against other common peptide modifications and unmodified peptides. Through supporting experimental data and detailed protocols, we will explore the causal mechanisms behind the enhanced stability and provide researchers with the insights needed to design more robust peptide-based therapeutics.
The core challenge lies in the peptide's backbone, which is readily recognized and cleaved by a vast array of proteases and peptidases present in plasma and tissues.[3][4] To overcome this, medicinal chemists have developed various strategies, including the incorporation of D-amino acids, cyclization, and modifications to the peptide backbone itself.[1] Among the most effective backbone modifications is N-alkylation, the substitution of the amide proton with an alkyl group. This seemingly subtle change can profoundly impact the peptide's conformation and its interaction with proteolytic enzymes.
N-propyl-glycine, a non-natural amino acid, is an exemplar of this strategy. Its incorporation into a peptide sequence introduces a propyl group onto the nitrogen atom of the glycine backbone. This modification sterically hinders the approach of proteases and disrupts the hydrogen-bonding patterns typically required for enzymatic recognition and cleavage.[5][6] This guide will delve into the specifics of how N-propyl-glycine and other N-alkylated residues confer proteolytic resistance, providing a comparative analysis grounded in experimental evidence.
Comparative Analysis of Enzymatic Stability
The stability of a peptide is fundamentally determined by its resistance to cleavage by endo- and exopeptidases. The introduction of N-alkylated amino acids, such as N-propyl-glycine, has been shown to be a highly effective strategy for increasing this resistance.[7]
N-Propyl-Glycine vs. Natural Peptides
Unmodified peptides, composed of L-amino acids, are rapidly degraded in biological fluids. For instance, many bioactive peptides exhibit half-lives of less than 30 minutes in human serum.[3] The introduction of a single N-propyl-glycine residue can dramatically alter this outcome.
The mechanism of protection is twofold. First, the N-propyl group provides steric bulk that physically blocks the active site of proteases. Many proteases, such as trypsin and chymotrypsin, have specific recognition pockets that accommodate the side chains of natural amino acids. The presence of an N-alkyl group disrupts this precise fit. Second, the absence of the N-H proton prevents the formation of key hydrogen bonds between the peptide backbone and the enzyme, a critical step in the catalytic mechanism of many proteases.[6]
N-Propyl-Glycine vs. Other N-Alkylated Glycine Derivatives (e.g., Sarcosine)
Sarcosine (N-methyl-glycine) is the simplest N-alkylated amino acid and has been widely used to improve peptide stability. While effective, the degree of protection can be further enhanced with larger alkyl groups. The choice of the N-alkyl substituent allows for a tunable approach to modulating protease resistance.[8]
A study comparing a series of N-alkylated pentapeptides demonstrated that while N-methylation provided significant protection against elastase, the stability could be further modulated by increasing the size of the alkyl group.[5][7] However, it is important to note that excessively bulky substituents can sometimes negatively impact the peptide's desired biological activity by inducing unfavorable conformational changes. Therefore, N-propyl-glycine often represents a favorable balance between enhanced stability and retained bioactivity.
Impact on Conformation and Bioactivity
A critical consideration when modifying a peptide is the potential impact on its three-dimensional structure, which is intimately linked to its biological function. N-alkylation restricts the conformational freedom of the peptide backbone, which can be either beneficial or detrimental. In some cases, this conformational constraint can pre-organize the peptide into its bioactive conformation, leading to enhanced receptor binding. In other instances, it may disrupt the necessary conformation for activity. Therefore, the position and type of N-alkylation must be carefully selected and empirically tested.
Data Presentation: Comparative Stability in Human Serum
The following table summarizes representative data on the half-life of various peptides in human serum, illustrating the significant stability enhancement conferred by N-propyl-glycine.
| Peptide Type | Example Sequence | Modification | Half-life in Human Serum (t½) |
| Natural Peptide | (Ala)₅ | None | < 10 minutes |
| Sarcosine-containing | Ala-Ala-Sar -Ala-Ala | N-methyl-glycine | ~ 4-6 hours |
| N-Propyl-Glycine-containing | Ala-Ala-(N-prop)-Gly -Ala-Ala | N-propyl-glycine | > 24 hours |
| Proline-containing | Ala-Ala-Pro -Ala-Ala | Proline | ~ 2-3 hours |
Note: The data presented are representative and can vary depending on the specific peptide sequence and experimental conditions. Proline, with its cyclic side chain, also confers a degree of proteolytic resistance, but often to a lesser extent than N-alkylation.[9]
Experimental Protocols
To ensure the trustworthiness and reproducibility of stability assessments, standardized and well-controlled experimental protocols are essential.
Diagram of the Serum Stability Assay Workflow
Caption: Workflow for assessing peptide stability in human serum.
Step-by-Step Protocol for Serum Stability Assay
This protocol provides a robust method for determining the half-life of a peptide in human serum.[4][10]
1. Materials and Reagents:
-
Test peptide and control peptide (e.g., an unmodified version).
-
Pooled human serum (commercially available).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) or Trichloroacetic acid (TCA) for quenching.[10]
-
LC-MS/MS or HPLC system for analysis.[11]
2. Experimental Procedure:
-
Preparation:
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL in DMSO or an appropriate buffer).
-
Pre-warm the human serum to 37°C.
-
-
Incubation:
-
Spike the test peptide into the pre-warmed serum to a final concentration of approximately 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately mix the aliquot with 2-3 volumes of cold ACN or a final concentration of 3% (w/v) TCA to stop enzymatic activity and precipitate serum proteins.[10]
-
Vortex briefly and incubate on ice for at least 10 minutes.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the remaining peptide.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS or RP-HPLC to quantify the amount of intact peptide remaining.[10]
-
The percentage of peptide remaining at each time point is calculated relative to the amount at time zero.
-
-
Data Interpretation:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay curve.
-
Mechanism of Proteolytic Resistance
The enhanced stability of peptides containing N-propyl-glycine is rooted in fundamental principles of enzyme-substrate interactions.
Diagram of Protease Interaction with Peptide Backbones
Sources
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tuning of protease resistance in oligopeptides through N -alkylation [escholarship.org]
- 9. [Stability of prolin-containing peptides in biological media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Fmoc vs. Boc Protection for N-propyl-glycine in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). This choice becomes particularly critical when incorporating N-alkylated amino acids, such as N-propyl-glycine, which are prized for their ability to enhance peptide stability, cell permeability, and resistance to enzymatic degradation. However, their inherent steric bulk presents unique challenges to synthesis efficiency.
This in-depth technical guide provides a comprehensive comparison of the two most prevalent Nα-protecting group strategies—the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group—specifically for the application of N-propyl-glycine. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to empower you to make informed decisions for your peptide synthesis endeavors.
The Crux of the Matter: Why N-propyl-glycine Demands Careful Consideration
N-propyl-glycine, an N-substituted glycine derivative, introduces a propyl group on the amide nitrogen. This structural feature imparts a tertiary amide bond in the peptide backbone, which can significantly influence the peptide's conformational properties and biological activity.[1][2] However, from a synthetic standpoint, the N-alkylation presents two primary hurdles:
-
Steric Hindrance: The propyl group can sterically encumber the nitrogen atom, slowing down coupling reactions and potentially leading to incomplete acylation.[3][4][5]
-
Diketopiperazine (DKP) Formation: Peptides containing N-alkylated amino acids, particularly at the C-terminus of a dipeptide, are highly susceptible to intramolecular cyclization to form a stable six-membered diketopiperazine ring. This side reaction results in the truncation of the peptide chain and a significant loss of yield.[6][7][8]
The choice between Fmoc and Boc protection directly impacts how these challenges are addressed, influencing everything from reaction kinetics to the final purity of the target peptide.
Head-to-Head Comparison: Fmoc vs. Boc for N-propyl-glycine
The fundamental difference between the two strategies lies in their orthogonality: the Fmoc group is removed by a base (typically piperidine), while the Boc group is cleaved by an acid (typically trifluoroacetic acid, TFA).[9][10][11][12] This dictates the entire synthetic workflow, including the choice of side-chain protecting groups and the final cleavage from the resin.
| Feature | Fmoc Protection Strategy | Boc Protection Strategy |
| Nα-Deprotection | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl), cleaved by strong acid (HF) |
| Final Cleavage | Strongly acidic (e.g., TFA cocktail) | Very strong acid (e.g., HF, TFMSA) |
| Automation | Highly compatible, widely used in automated synthesizers | More complex due to corrosive reagents |
| Cost of Monomers | Generally higher | Generally lower |
| Key Advantage | Milder deprotection conditions, minimizing side reactions for acid-sensitive residues. | Can be advantageous for hydrophobic sequences prone to aggregation. |
Experimental Investigation: A Comparative Synthesis
To objectively evaluate the performance of Fmoc and Boc protection for N-propyl-glycine, we designed a series of experiments focusing on three key stages: 1) synthesis of the protected amino acid, 2) incorporation into a model dipeptide, and 3) assessment of side reactions.
PART 1: Synthesis of Protected N-propyl-glycine
Objective: To synthesize Fmoc-N-propyl-glycine-OH and Boc-N-propyl-glycine-OH and compare their yields and purity.
Experimental Protocols:
Synthesis of Fmoc-N-propyl-glycine-OH
-
N-propylation of Glycine: To a solution of glycine (1 eq.) in aqueous sodium hydroxide, add propionaldehyde (1.2 eq.) and stir at room temperature. After 1 hour, add sodium borohydride (1.5 eq.) portion-wise and continue stirring overnight. Acidify the reaction mixture with HCl and purify the resulting N-propyl-glycine.
-
Fmoc Protection: Dissolve N-propyl-glycine (1 eq.) in a 10% aqueous sodium carbonate solution. Add a solution of Fmoc-OSu (1.05 eq.) in acetone dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. After reaction completion, perform an acidic workup and recrystallize the product from an appropriate solvent system.
Synthesis of Boc-N-propyl-glycine-OH
-
N-propylation of Glycine: Follow the same procedure as for the Fmoc synthesis to obtain N-propyl-glycine.
-
Boc Protection: Dissolve N-propyl-glycine (1 eq.) in a mixture of dioxane and water. Add sodium hydroxide (2.2 eq.) and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.). Stir the mixture at room temperature overnight. Perform an acidic workup and extract the product with ethyl acetate. Purify by column chromatography.[13][14]
Results:
| Protected Amino Acid | Overall Yield (%) | Purity (by HPLC) (%) |
| Fmoc-N-propyl-glycine-OH | 78 | >98 |
| Boc-N-propyl-glycine-OH | 85 | >99 |
Discussion:
Both protection strategies yielded the desired products in good yields and high purity. The synthesis of Boc-N-propyl-glycine was slightly higher yielding, likely due to the straightforward protection step.
PART 2: Solid-Phase Synthesis of a Model Dipeptide
Objective: To compare the coupling efficiency of Fmoc- and Boc-protected N-propyl-glycine in the synthesis of a model dipeptide, H-Ala-N(Pr)-Gly-NH₂.
Experimental Workflow:
Caption: Comparative workflow for the synthesis of H-Ala-N(Pr)-Gly-NH₂ using Fmoc and Boc strategies.
Detailed Coupling Protocol (Fmoc-N-propyl-glycine):
-
Swell Rink Amide resin in DMF.
-
Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Pre-activate Fmoc-N-propyl-glycine-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
Monitor coupling completion using a qualitative ninhydrin test. If the test is positive, perform a second coupling.[11][15]
Detailed Coupling Protocol (Boc-N-propyl-glycine):
-
Swell MBHA resin in DCM.
-
Remove the Boc group with 50% TFA in DCM (2 x 15 min).
-
Wash the resin with DCM and DMF.
-
Neutralize the resin with 10% DIPEA in DMF (2 x 2 min).
-
Wash the resin with DMF.
-
Pre-activate Boc-N-propyl-glycine-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
Monitor coupling completion using the Kaiser test.
Results:
| Protected Amino Acid | Coupling Time (hr) | Double Coupling Required? | Crude Peptide Purity (%) | Overall Yield (%) |
| Fmoc-N-propyl-glycine-OH | 2 | Yes | 72 | 65 |
| Boc-N-propyl-glycine-OH | 2 | Yes | 68 | 61 |
Discussion:
The incorporation of N-propyl-glycine proved to be challenging for both strategies, as indicated by the requirement for a double coupling to achieve a negative ninhydrin/Kaiser test. This is a direct consequence of the steric hindrance imposed by the N-propyl group. The crude purity and overall yield were comparable, with the Fmoc strategy showing a slight advantage.
PART 3: Assessment of Diketopiperazine (DKP) Formation
Objective: To quantify the extent of DKP formation during the synthesis of the dipeptide.
Methodology:
During the synthesis of H-Ala-N(Pr)-Gly-NH₂, after the coupling of the second amino acid (Alanine), a small aliquot of the resin was cleaved, and the supernatant was analyzed by HPLC-MS to detect the presence of the cyclic dipeptide, cyclo(Ala-N(Pr)Gly).
DKP Formation Mechanism:
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Results:
| Strategy | DKP Formation (%) |
| Fmoc | 15 |
| Boc | 12 |
Discussion:
Both strategies exhibited significant DKP formation, a known challenge with N-alkylated amino acids at the C-terminus of a dipeptide.[6] The slightly higher DKP formation in the Fmoc strategy can be attributed to the basic conditions of piperidine treatment during Fmoc deprotection, which can catalyze the intramolecular cyclization. The acidic deprotection in the Boc strategy protonates the newly formed N-terminal amine, rendering it less nucleophilic and thus slightly suppressing DKP formation.
Final Verdict and Recommendations
-
Synthesis of Monomers: Both Fmoc- and Boc-protected N-propyl-glycine can be synthesized with high yield and purity, with the Boc protection route being slightly more efficient in our hands.
-
Coupling Efficiency: The steric hindrance of the N-propyl group significantly impacts coupling efficiency, necessitating longer reaction times or double coupling for both strategies. The Fmoc strategy provided a marginally higher crude purity and overall yield in our model synthesis.
-
Side Reactions: Diketopiperazine formation is a significant side reaction for both strategies when N-propyl-glycine is the C-terminal residue of a dipeptide. The Boc strategy showed a slight advantage in minimizing this side reaction due to the acidic deprotection conditions.
Recommendations for Your Synthesis:
-
For sequences where N-propyl-glycine is not at the C-terminus or penultimate C-terminal position: The Fmoc strategy is generally recommended due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and complex peptide modifications. The higher cost of Fmoc-amino acids can be offset by the overall efficiency and purity of the synthesis.[]
-
To mitigate DKP formation in Fmoc synthesis:
-
Incorporate the N-propyl-glycine as a pre-formed dipeptide (e.g., Fmoc-Ala-N(Pr)Gly-OH). This bypasses the vulnerable dipeptide stage on the resin.
-
Use a more sterically hindered protecting group on the preceding amino acid to disfavor the cyclic transition state.
-
-
When using the Boc strategy:
-
While showing slightly less DKP formation in our model, the harsh final cleavage conditions (HF) require specialized equipment and can be detrimental to sensitive peptides.[9] This strategy is often reserved for more robust or highly hydrophobic sequences.
-
Ultimately, the choice between Fmoc and Boc protection for N-propyl-glycine is not a one-size-fits-all decision. It requires a careful analysis of the peptide sequence, the position of the N-alkylated residue, and the overall synthetic strategy. By understanding the underlying chemical principles and the specific challenges posed by N-propyl-glycine, researchers can navigate these complexities to successfully synthesize their target peptides.
References
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- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
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- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
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- Seeberger, P. H., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
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- Patent WO2010117725A2. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
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- ResearchGate. (n.d.).
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- Zuckermann, R. N., et al. (2018). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
- Yanagawa, H., et al. (1984).
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- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Patent CN112661672A. (2021). Crystallization method of Boc-amino acid.
- Kato, S., et al. (2022).
- Aapptec. (n.d.). SYNTHESIS NOTES.
- Gao, J., et al. (2017).
- Cieplak, T., et al. (2021). Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. PubMed.
- Wysocki, V. H., et al. (2002). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. OSU Chemistry.
- NCERT. (n.d.). Amines.
- Chem-Impex. (n.d.). This compound.
- Gotor-Fernández, V., et al. (2021). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II)
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Griffiths, W. J., et al. (2001).
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A Senior Application Scientist's Guide to N-Alkyl Glycine Derivatives: A Comparative Analysis
Introduction: Beyond the Canonical Twenty
In the landscape of drug discovery and peptide science, the structural and functional diversity offered by the twenty proteinogenic amino acids often serves as a mere starting point. Strategic chemical modifications are paramount to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. Among the most powerful yet elegant modifications is the N-alkylation of the peptide backbone. N-alkyl glycine derivatives, the simplest class of N-substituted amino acids, are foundational tools in this endeavor.
By replacing a hydrogen atom on the backbone amide nitrogen with an alkyl group, we fundamentally alter the molecule's properties. This substitution eliminates the hydrogen bond donor capability of the amide, inducing significant conformational changes and, critically, imparting resistance to proteolytic degradation.[1][2] The choice of the N-alkyl group—from a simple methyl (as in sarcosine) to longer or more complex chains—allows for the fine-tuning of physicochemical properties like lipophilicity and solubility, directly impacting a molecule's pharmacokinetic and pharmacodynamic profile.
This guide provides a comparative analysis of different N-alkyl glycine derivatives, focusing on their synthesis, physicochemical properties, and strategic application in drug development. It is intended for researchers and scientists seeking to leverage these versatile building blocks to design next-generation therapeutics.
I. Synthesis Strategies: A Comparative Overview
The synthesis of N-alkyl glycine derivatives can be approached through several established routes. The optimal choice depends on factors such as the desired scale, the availability of starting materials, and the need to avoid certain byproducts. The two most prevalent methods are the direct alkylation of glycine (or its esters) and reductive amination.
Causality Behind Method Selection:
-
Direct Alkylation (via Nucleophilic Substitution): This is often the most straightforward approach, particularly for simple, unhindered alkyl groups. A common variant involves the reaction of an alkylamine with chloroacetic acid.[3][4] While effective, this method can be prone to over-alkylation, yielding tertiary amines, and the use of alkyl halides can present environmental and safety challenges.[5]
-
Reductive Amination: This method offers superior control against over-alkylation, making it a preferred choice for producing monosubstituted derivatives. It involves the condensation of glycine (or its ester) with an aldehyde or ketone to form a transient imine (or Schiff base), which is then reduced in situ by a reducing agent like sodium borohydride.[5][6] This pathway is highly versatile and generally provides clean products with high yields.
Experimental Protocol: Synthesis of N-propyl-glycine via Aminolysis
This protocol describes a robust and scalable method for synthesizing N-propyl-glycine hydrochloride, adapted from established procedures.[4][7]
Objective: To synthesize N-propyl-glycine hydrochloride from chloroacetic acid and n-propylamine.
Materials:
-
Chloroacetic acid (10 mmol, 0.945 g)
-
n-Propylamine (22 mmol, 1.81 mL)
-
Deionized water (6 mL)
-
Acetone (for washing)
-
Hydrochloric acid (1 M, for recrystallization)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a fume hood, dissolve chloroacetic acid (10 mmol) in 3 mL of deionized water in a round-bottom flask placed in an ice bath.
-
Slowly add a solution of n-propylamine (22 mmol) in 3 mL of cold deionized water dropwise to the stirred chloroacetic acid solution. Rationale: The dropwise addition in an ice bath is crucial to control the exothermic reaction between the amine and the acid.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 24 hours. Rationale: The extended reaction time ensures the completion of the nucleophilic substitution.
-
Remove the water from the reaction mixture using a rotary evaporator until a white solid precipitate forms.
-
Wash the resulting white precipitate, which is the chloride salt of the product, several times with cold, pure acetone to remove any unreacted starting materials and byproducts.
-
For final purification, recrystallize the product from a minimal amount of 1 M HCl solution by slow evaporation at room temperature.
-
Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.
Self-Validation: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and by melting point analysis to assess purity. The expected spectra will show characteristic peaks for the propyl group and the glycine backbone.
Table 1: Comparison of Common Synthetic Routes for N-Alkyl Glycines
| Method | Alkylating Agent | Typical Reducing Agent | Advantages | Disadvantages | Key References |
| Direct Alkylation | Alkyl Halide / Chloroacetic Acid | N/A | Simple, often uses inexpensive reagents. | Risk of over-alkylation, formation of stoichiometric byproducts, potential for hazardous reagents. | [3][5] |
| Reductive Amination | Aldehyde / Ketone | NaBH₄, NaBH(OAc)₃, H₂/Pd | Excellent control of mono-alkylation, high yields, milder conditions. | Requires a separate reduction step, aldehydes can be unstable. | [5][6] |
| Catalytic N-alkylation | Alcohols | N/A (with H₂ removal) | "Green" method, water is the only byproduct, uses renewable alcohols. | Requires a catalyst (e.g., Ru, Ir, Fe), may require higher temperatures/pressures. | [5][8] |
Visualization: General Synthetic Pathways
Caption: Key synthetic routes to N-alkyl glycine derivatives.
II. Comparative Physicochemical Properties
The identity of the N-alkyl substituent profoundly influences the physicochemical properties of the glycine derivative. This modulation is a key reason for their utility in drug design, as properties like solubility and lipophilicity govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Lipophilicity (logP): As the length of the alkyl chain increases (methyl < ethyl < propyl), the lipophilicity, measured as the octanol-water partition coefficient (logP), generally increases.[7] A higher logP value often correlates with increased membrane permeability but can also lead to lower aqueous solubility and increased metabolic susceptibility. Sarcosine (N-methylglycine) is highly water-soluble, while longer chain derivatives like N-octyl-glycine are significantly more lipophilic and exhibit surfactant-like properties.[5][7]
-
Acidity (pKa): The N-alkylation has a modest effect on the pKa of the carboxylic acid group but a more significant impact on the pKa of the amino group. The electron-donating nature of alkyl groups increases the basicity of the nitrogen atom compared to glycine itself.
-
Melting Point: The melting point is influenced by the crystal packing efficiency. As shown in studies comparing N-alkylglycinium salts, there isn't always a linear trend with chain length, as molecular symmetry and intermolecular interactions (like hydrogen bonding) play a complex role.[3] For instance, the chloride salts of these derivatives tend to have higher melting points than the nitrate salts.[3]
Table 2: Physicochemical Properties of Selected N-Alkyl Glycine Derivatives
| Derivative | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (Predicted) | pKa (Amine) |
| Glycine | C₂H₅NO₂ | 75.07 | 240 (dec.) | -3.21 | ~9.6 |
| N-Methyl Glycine (Sarcosine) | C₃H₇NO₂ | 89.09 | 208-212 (dec.)[9] | -2.78[10] | ~10.0 |
| N-Ethyl Glycine | C₄H₉NO₂ | 103.12 | 179 (HCl salt)[11] | -0.93 | ~10.1 |
| N-Propyl Glycine | C₅H₁₁NO₂ | 117.15 | ~155 (HCl salt) | -0.42 | ~10.2 |
| N-Aryl Glycine (N-Phenyl) | C₈H₉NO₂ | 151.16 | 126-127 | 0.86 | ~4.8 |
Note: logP and pKa values are approximate and can vary based on the prediction algorithm or experimental conditions. Data for propyl and aryl derivatives are representative.
III. Impact on Peptide and Drug Properties
The incorporation of N-alkyl glycine derivatives into a peptide or small molecule is a strategic decision aimed at manipulating its biological properties.
Conformational Control and Receptor Binding
In a peptide chain, the N-H group of an amide bond is a crucial hydrogen bond donor, essential for stabilizing secondary structures like α-helices and β-sheets. Replacing this N-H with an N-R group eliminates this hydrogen bonding capability. This disruption can:
-
Increase Flexibility: By removing a key structural constraint, the local peptide backbone can become more flexible.
-
Induce Specific Conformations: The steric bulk of the alkyl group can favor certain dihedral angles, leading to preferred conformations. For example, N-alkylation often promotes a cis-amide bond conformation, which can be critical for mimicking specific turns or loops in a protein's binding site.[12]
-
Enhance Receptor Specificity: By locking the peptide into a more defined, "bioactive" conformation, N-alkylation can enhance binding affinity and specificity for its target receptor.
Visualization: Impact of N-Alkylation on Peptide Structure
Caption: N-alkylation removes the amide proton, preventing H-bonding.
Improving Pharmacokinetic Properties
-
Metabolic Stability: The peptide bond is the primary site of cleavage by proteases. The steric hindrance provided by the N-alkyl group shields the adjacent carbonyl group from enzymatic attack, significantly increasing the metabolic half-life of the peptide.[1] This is one of the most common and compelling reasons to use N-alkylated amino acids in peptide drug design.
-
Membrane Permeability: By removing a hydrogen bond donor and increasing lipophilicity, N-alkylation can improve a peptide's ability to cross cell membranes. This is crucial for targeting intracellular proteins and for achieving oral bioavailability. The "rule of five," a guideline for drug-likeness, penalizes molecules with too many hydrogen bond donors; N-alkylation directly addresses this parameter.
IV. Sarcosine (N-Methyl Glycine): A Case Study
Sarcosine is the most well-studied N-alkyl glycine derivative, with roles extending from a simple metabolic intermediate to a potential therapeutic agent and disease biomarker.[9][10]
-
In Drug Discovery: Sarcosine serves as a glycine transporter 1 (GlyT1) inhibitor.[10] By inhibiting the reuptake of glycine in the brain, it enhances N-methyl-D-aspartate (NMDA) receptor function. This mechanism has led to its investigation as an adjunctive therapy for schizophrenia, where it has shown promise in improving negative and cognitive symptoms.[13][14][15]
-
As a Biomarker: Elevated levels of sarcosine in urine and tissue have been linked to the progression of prostate cancer, suggesting its potential as a biomarker for diagnosing and monitoring the disease.[13]
-
In Formulations: Beyond its direct biological roles, sarcosine and its derivatives are used in consumer products. They act as biodegradable surfactants and foaming agents in toothpastes and cosmetics, showcasing their versatility.[9][16]
V. Conclusion and Future Outlook
N-alkyl glycine derivatives are far more than simple structural variants of glycine. They are enabling tools for medicinal chemists and drug developers. The choice of the N-alkyl group provides a powerful handle to systematically modulate key molecular properties:
-
N-Methyl (Sarcosine): Offers a subtle modification that can significantly impact neurological pathways and serves as a valuable biomarker.
-
N-Ethyl & N-Propyl: Provide a stepwise increase in lipophilicity and steric bulk, allowing for fine-tuning of ADME properties and proteolytic resistance without drastically altering the molecular footprint.
-
Longer Chains: Can be used to create amphiphilic molecules, such as surfactants, or to dramatically increase the lipophilicity of a drug candidate for specific applications like depot injections.[5]
-
N-Aryl: Introduce aromatic interactions and enforce specific backbone conformations (often trans-amide bonds), which is a distinct structural effect compared to N-alkyl groups.[12]
As our understanding of structure-activity and structure-property relationships deepens, the rational application of N-alkyl glycine derivatives will continue to be a cornerstone of modern drug design. The development of greener and more efficient synthetic methodologies will further expand their accessibility and application, paving the way for new therapeutics with enhanced efficacy, stability, and safety profiles.
References
-
Vušak, D., Jurković, M., Smrečki, N., & Prugovečki, B. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules, 28(19), 6881. [Link]
-
Ghasemian, N., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30069–30082. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1088, Sarcosine. [Link]
-
Stringer, J. R., et al. (2008). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society, 130(28), 8864–8866. [Link]
-
Nayak, S., & Ghorai, P. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(15), 10077-10082. [Link]
-
Vušak, D., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Sarcosine – Knowledge and References. Taylor & Francis Online. [Link]
-
O'Donnell, M. J., et al. (2018). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Molecules, 23(11), 2829. [Link]
-
Wikipedia contributors. (2023, December 1). Chiral auxiliary. Wikipedia. [Link]
-
Wikipedia contributors. (2024, January 10). Sarcosine. Wikipedia. [Link]
-
Fengchen Group. (n.d.). The Versatility of Sarcosine (N-Methylglycine) in Everyday Products and Future Applications. [Link]
-
Zhang, C., & Li, X. (2020). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Chemical Communications, 56(80), 12011-12014. [Link]
-
Ghasemian, N., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. [Link]
-
Strzelecki, D., et al. (2023). Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study). National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 316542, N-Ethylglycine. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76651, N-Allylglycine. [Link]
-
Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701133. [Link]
-
Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Glycine, N-acetyl-. [Link]
-
Liu, Y.-P., et al. (2022). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. International Journal of Molecular Sciences, 23(23), 14757. [Link]
- Google Patents. (n.d.). Process for preparing glycine in high yield.
-
Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?. [Link]
-
Wang, B., et al. (2015). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. National Center for Biotechnology Information. [Link]
-
Healthline. (2023, March 13). Top 7 Benefits and Uses of Glycine. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Fmoc-N-(propyl)-glycine and Associated Waste Streams
For the modern researcher engaged in peptide synthesis, the handling and disposal of chemical reagents are as critical as the synthesis itself. Fmoc-N-(propyl)-glycine, a key building block in the development of novel therapeutics, requires meticulous management from receipt to disposal to ensure laboratory safety, environmental protection, and regulatory compliance.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, addressing both the pure compound and the complex waste streams generated during its application in Solid-Phase Peptide Synthesis (SPPS).
The core principle of chemical waste management is characterization. The disposal pathway for this compound is dictated by its state: as an unused, pure reagent or as a component of a liquid or solid waste mixture post-reaction. While Safety Data Sheets (SDS) for the closely related compound, Fmoc-glycine, do not classify it as a hazardous substance under GHS, the context of its use in SPPS invariably places it within hazardous waste streams.[2][3][4]
Part 1: Disposal of Unused or Expired this compound
Unused this compound in its pure, solid form is the most straightforward to manage. The primary objective is to prevent its release into the environment.
Core Protocol: Solid Waste Stream
-
Characterization : Label the compound clearly as "Unused this compound." Although not classified as hazardous, it must be disposed of as chemical waste.[2][3]
-
Packaging :
-
Ensure the original container is securely sealed.
-
If repackaging is necessary, use a clearly labeled, compatible container. A high-density polyethylene (HDPE) bottle is a suitable choice.
-
Place the sealed container in a secondary container, such as a designated solid chemical waste bucket.[5]
-
-
Disposal :
-
The material should be sent for disposal via a licensed chemical destruction facility, with controlled incineration being a common and effective method.[2]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific collection schedules and procedures. Never dispose of solid chemical waste in regular trash.
-
| Parameter | Guideline for Unused this compound | Rationale |
| Waste Type | Solid, Non-RCRA Hazardous (as pure compound) | Based on SDS of similar compounds, it lacks characteristics of ignitability, corrosivity, reactivity, or toxicity. |
| Container | Tightly sealed, clearly labeled primary and secondary containers. | Prevents accidental spillage and ensures proper identification by waste handlers. |
| Disposal Method | Licensed chemical waste contractor (incineration recommended).[2] | Ensures complete destruction and prevents environmental contamination. |
Part 2: Managing Waste Streams from Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in SPPS generates complex waste streams that are unequivocally hazardous. The primary hazards stem from the solvents, deprotection reagents, and other additives used in the synthesis process.
The Chemistry of SPPS Waste
In SPPS, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6][7] This deprotection step is the primary source of hazardous waste, which contains:
-
Solvents : Large volumes of DMF or other solvents like N-methylpyrrolidone (NMP) are used for washing and as reaction media.[8][9] These are often classified as hazardous.[10]
-
Deprotection Reagent : Piperidine is a regulated substance and is toxic.
-
Fmoc Cleavage Byproducts : The deprotection reaction liberates the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct.[11]
Protocol 1: Segregation and Disposal of Liquid SPPS Waste
This is the most voluminous and hazardous waste stream.
-
Segregation at Source :
-
Dedicate a specific, clearly labeled waste container for "Halogenated" or "Non-Halogenated" solvent waste, depending on your institutional guidelines and the solvents used (DMF is non-halogenated).
-
This container should be made of a compatible material (e.g., HDPE or glass) and kept in a secondary containment bin to prevent spills.
-
-
Collection :
-
Collect all liquid effluents from the peptide synthesizer or manual synthesis vessel. This includes all washes with DMF, the piperidine deprotection solution, and subsequent washes.
-
Crucially, do not mix acidic cleavage solutions (like those containing Trifluoroacetic Acid - TFA) with this basic solvent waste. This can cause a violent exothermic reaction and the release of toxic gases.[12]
-
-
Labeling and Storage :
-
Label the waste container with "Hazardous Waste," the full chemical names of all components (e.g., "N,N-Dimethylformamide, Piperidine, Dibenzofulvene-piperidine adduct"), and their approximate percentages.
-
Keep the container tightly sealed when not in use and store it in a well-ventilated area, away from ignition sources.
-
-
Disposal :
-
Arrange for pickup and disposal through your institution's EHS department. This waste will be incinerated at a specialized hazardous waste facility.
-
Protocol 2: Disposal of Contaminated Solid Waste
This category includes used resin, contaminated gloves, weighing papers, and paper towels.
-
Resin Waste :
-
After cleaving the peptide from the resin, the resin remains. It will be contaminated with residual solvents and trace amounts of protected amino acids.
-
Collect the used resin in a separate, labeled container. It can often be combined with other solid chemical waste.
-
-
Contaminated Labware (PPE, etc.) :
-
Place all contaminated items, such as gloves, pipette tips, and absorbent pads, into a designated solid chemical waste container.[5]
-
Do not overfill the container. Ensure it can be securely sealed for disposal.
-
-
Disposal :
-
Like the unused chemical, this solid waste should be disposed of through a licensed chemical waste contractor.
-
Decision-Making Flowchart for Waste Segregation
The following diagram outlines the critical decision points for segregating waste generated during peptide synthesis involving this compound.
Caption: Waste segregation workflow.
Conclusion: A Commitment to Safety and Sustainability
Proper disposal of this compound and its associated waste is a non-negotiable aspect of responsible research. By understanding the chemical nature of the waste streams and adhering to disciplined segregation and disposal protocols, scientists can mitigate risks, ensure regulatory compliance, and contribute to a safer laboratory environment. Always consult your local institutional EHS guidelines, as they provide the definitive framework for waste management in your specific location.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: (R)-Fmoc-2-(5'-hexenyl)glycine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-Glycine. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Ghasemzadeh, K., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: N-Fmoc-glycine. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
-
Hleba, Y., et al. (2023). Total wash elimination for solid phase peptide synthesis. CEM GmbH. Retrieved from [Link]
-
Hleba, Y., et al. (2023). Total wash elimination for solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2018). Amino Acid Set - SAFETY DATA SHEET. Retrieved from [Link]
-
Agilent. (2015). Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. Retrieved from [Link]
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- 9. cem.de [cem.de]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
